molecular formula C6H5FIN B1320775 3-Fluoro-2-iodoaniline CAS No. 706752-99-0

3-Fluoro-2-iodoaniline

Cat. No.: B1320775
CAS No.: 706752-99-0
M. Wt: 237.01 g/mol
InChI Key: WFIMPUNNSNCOAZ-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodoaniline is a useful research compound. Its molecular formula is C6H5FIN and its molecular weight is 237.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIMPUNNSNCOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Fluoro-2-iodoaniline chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties of 3-Fluoro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both fluorine and iodine atoms on the aniline core, makes it a valuable precursor for the synthesis of complex molecules, particularly in the field of medicinal chemistry and drug development. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety information for this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C₆H₅FIN[3][4]
Molecular Weight 237.01 g/mol [3]
IUPAC Name This compound[3]
CAS Number 706752-99-0[3][5]
Physical Form Solid[5][6]
Melting Point 54 °C[6]
Purity ≥95% - 98% (typical commercial grades)[4][5]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[5]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. The following table summarizes the reported Nuclear Magnetic Resonance (NMR) data.

NucleusChemical Shift (δ) in ppmCoupling Constant (J) in HzReference
¹H NMR (400 MHz, CDCl₃)7.10-7.04 (m, 1H), 6.51 (dt, 1H), 6.44 (td, 1H), 4.27 (s, 2H)J₁ = 8.0 Hz, J₂ = 1.2 Hz (for 6.51 ppm); J₁ = 8.0 Hz, J₂ = 1.2 Hz (for 6.44 ppm)[6]
¹³C NMR (100 MHz, CDCl₃)162.5 (d), 148.9 (d), 130.2 (d), 109.9 (d), 104.8 (d), 71.9 (d)J = 241.0 Hz (for 162.5 ppm); J = 5.0 Hz (for 148.9 ppm); J = 10.0 Hz (for 130.2 ppm); J = 3.0 Hz (for 109.9 ppm); J = 24.0 Hz (for 104.8 ppm); J = 28.0 Hz (for 71.9 ppm)[6]
¹⁹F NMR (376 MHz, CDCl₃)-91.3 (s, 1F)Not applicable[6]

Synthesis and Reactivity

Synthesis

A practical, transition-metal-free synthesis of this compound has been reported via the decarboxylative iodination of 3-fluoroanthranilic acid. This method provides a good yield and is a scalable approach.

A general workflow for this synthesis is depicted below:

Synthesis_Workflow Start 3-Fluoroanthranilic Acid Reaction Decarboxylative Iodination Start->Reaction Reagents I₂, KI, O₂ (10 bar) CH₃CN, 180 °C, 4 h Reagents->Reaction Purification Flash Column Chromatography Reaction->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Another patented method involves a multi-step synthesis starting from o-fluoroiodobenzene, which is converted to 2-fluoro-3-iodo-benzoic acid, followed by a rearrangement reaction and subsequent deprotection to yield the target compound.[7]

Reactivity

The reactivity of this compound is characterized by the presence of three key functional groups: the amino group, the fluorine atom, and the iodine atom.

  • The amino group can undergo typical reactions such as diazotization, acylation, and alkylation.

  • The iodine atom is a good leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 2-position.

  • The fluorine atom is generally less reactive towards nucleophilic aromatic substitution compared to other halogens but can be displaced under specific conditions.[8] Its presence influences the electronic properties of the aromatic ring.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmacologically active compounds. It is listed as a "Protein Degrader Building Block," indicating its utility in the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).[4] The incorporation of a fluoro-iodo-aniline moiety can be a key step in the synthesis of complex heterocyclic systems and other scaffolds relevant to drug discovery.

The strategic placement of fluorine in drug candidates can enhance properties such as:

  • Metabolic stability : The strong carbon-fluorine bond can block sites of metabolism.

  • Binding affinity : Fluorine can participate in favorable interactions with target proteins.

  • Lipophilicity : The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Statements: [3]

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[9]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[9][10]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][9]

Experimental Protocols

Synthesis of this compound (2g) via Decarboxylative Iodination [6]

Materials:

  • 2-Amino-6-fluorobenzoic acid

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Acetonitrile (CH₃CN)

  • Oxygen (O₂)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel

Procedure:

  • To a 50 mL glass liner within an autoclave, add 2-amino-6-fluorobenzoic acid (1.0 mmol), I₂ (0.5 equiv), and KI (0.6 equiv).

  • Add 10 mL of CH₃CN to the liner.

  • Purge the autoclave with three cycles of pressurization and venting with O₂.

  • Pressurize the autoclave with O₂ to 10 bar.

  • Stir the reaction mixture at 180 °C for 4 hours in a heating mantle.

  • After the reaction is complete, cool the reactor with a water bath.

  • Dilute the solution with ethyl acetate and transfer it to a round-bottom flask.

  • Add silica gel to the flask and evaporate the volatiles under vacuum.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:50 v/v) as the eluent to obtain this compound as a white solid (90% yield).

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of organic synthesis and drug discovery. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it an attractive starting material for the construction of complex molecular architectures. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and scientists utilizing this compound in their work.

References

An In-Depth Technical Guide to 3-Fluoro-2-iodoaniline (CAS Number: 706752-99-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-iodoaniline is a halogenated aromatic amine that has emerged as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom at the 3-position and an iodine atom at the 2-position of the aniline ring, offers distinct synthetic handles for the construction of complex molecular architectures. This strategic arrangement of functional groups allows for selective and sequential modifications, making it a key intermediate in the synthesis of novel pharmaceutical agents and other functional materials. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, while the iodine atom serves as a versatile point for cross-coupling reactions. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and key applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective application in synthetic chemistry. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 706752-99-0[1][2]
Molecular Formula C₆H₅FIN[2]
Molecular Weight 237.02 g/mol [2]
Appearance White solid[3]
Melting Point 52-54 °C[4]
Storage Temperature 2-8°C, inert atmosphere, keep in dark place[2]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR (400 MHz, CDCl₃) δ 7.10-7.04 (m, 1H), 6.51 (dt, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 6.44 (td, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 4.27 (s, 2H)[3]
¹³C NMR (100 MHz, CDCl₃) δ 162.5 (d, J = 241.0 Hz), 148.9 (d, J = 5.0 Hz), 130.2 (d, J = 10.0 Hz), 109.9 (d, J = 3.0 Hz), 104.8 (d, J = 24.0 Hz), 71.9 (d, J = 28.0 Hz)[3]
¹⁹F NMR (376 MHz, CDCl₃) δ -91.3 (s, 1F)[3]
High-Resolution Mass Spectrometry (HRMS-ESI) Calculated for [C₆H₅FIN+H⁺]: 237.9528, Found: 237.9533[3]

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.

Experimental Protocol 1: Decarboxylative Iodination of 2-Amino-6-fluorobenzoic Acid

This method provides a high-yielding synthesis of this compound from commercially available starting materials.

Reaction Scheme:

G start 2-Amino-6-fluorobenzoic acid intermediate I₂, KI, O₂ (10 bar) CH₃CN, 180 °C, 4 h start->intermediate product This compound intermediate->product

Caption: Synthesis of this compound via decarboxylative iodination.

Materials:

  • 2-Amino-6-fluorobenzoic acid

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Acetonitrile (CH₃CN)

  • Oxygen (O₂)

  • Ethyl acetate

  • Silica gel

Procedure: [3]

  • To a 50 mL glass liner within an autoclave, add 2-amino-6-fluorobenzoic acid (1.0 mmol), iodine (0.5 equiv), and potassium iodide (0.6 equiv).

  • Add 10 mL of acetonitrile to the glass liner.

  • Purge the autoclave with oxygen by three cycles of pressurization and venting, then pressurize with oxygen to 10 bar.

  • Heat the reaction mixture to 180 °C and stir for 4 hours.

  • After the reaction is complete, cool the reactor with a water bath.

  • Dilute the solution with ethyl acetate and transfer it to a round-bottom flask.

  • Add silica gel to the flask and evaporate the volatiles under vacuum.

  • Purify the product by flash column chromatography on silica gel using an ethyl acetate/petroleum ether gradient (e.g., 1/50 v/v).

Experimental Protocol 2: Synthesis from o-Fluoroiodobenzene

This method involves the introduction of an amino group via a multi-step sequence starting from o-fluoroiodobenzene.

Workflow Diagram:

G A o-Fluoroiodobenzene B 1. Base (e.g., LDA) 2. CO₂ A->B C 2-Fluoro-3-iodobenzoic acid B->C D Rearrangement (e.g., DPPA, base) C->D E 2-Fluoro-3-iodophenyl t-butyl carbamate D->E F Acidic deprotection (e.g., TFA, HCl) E->F G This compound F->G

Caption: Synthetic workflow from o-fluoroiodobenzene.

Procedure (General Steps based on Patent Literature): [5]

  • Carboxylation: o-Fluoroiodobenzene is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C to room temperature) in an ethereal solvent like tetrahydrofuran (THF), followed by quenching with carbon dioxide (dry ice) to yield 2-fluoro-3-iodobenzoic acid.

  • Curtius Rearrangement: The resulting carboxylic acid undergoes a Curtius rearrangement. This is typically achieved by converting the carboxylic acid to an acyl azide (e.g., using diphenylphosphoryl azide (DPPA) and a base like triethylamine in a solvent such as toluene), which then rearranges upon heating to form an isocyanate. The isocyanate is trapped with tert-butanol to give the Boc-protected amine, 2-fluoro-3-iodophenyl t-butyl carbamate.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid in a suitable solvent like methanol or dichloromethane) at room temperature to afford the final product, this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly valuable scaffold for the synthesis of complex organic molecules, particularly in the development of new therapeutic agents.

Role in Medicinal Chemistry

The ortho-iodo and meta-fluoro substitution pattern provides medicinal chemists with several advantages:

  • Fluorine Substitution: The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule. It can increase metabolic stability by blocking sites of oxidation, enhance binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.

  • Iodine as a Synthetic Handle: The iodine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents at the 2-position of the aniline ring. The C-I bond is more reactive than C-Br and C-Cl bonds, enabling selective and sequential cross-coupling reactions on polyhalogenated substrates.

Key Reactions in Drug Synthesis

This compound is a key substrate for several powerful C-C and C-N bond-forming reactions that are widely used in drug discovery.

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. This reaction is extensively used to form biaryl structures, which are common motifs in pharmaceuticals.

General Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Coupled Product A->F B Arylboronic acid or ester B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F catalyzes D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Dioxane, Toluene, DMF) E->F

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Representative Experimental Protocol:

  • In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as potassium carbonate (2.0-3.0 equiv).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Add a degassed solvent system, such as a mixture of dioxane and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is instrumental in synthesizing arylamines, which are prevalent in many drug molecules.

General Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound G Coupled Product A->G B Primary or Secondary Amine B->G C Pd Precatalyst (e.g., Pd₂(dba)₃) C->G catalyzes D Ligand (e.g., Xantphos, SPhos) D->G E Base (e.g., NaOtBu, Cs₂CO₃) E->G F Solvent (e.g., Toluene, Dioxane) F->G

Caption: General workflow for Buchwald-Hartwig amination.

Representative Experimental Protocol:

  • To an oven-dried reaction tube, add this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Add a base, such as sodium tert-butoxide (1.2-1.5 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add the amine (1.1-1.2 equiv) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture at 80-120 °C until the reaction is complete.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Potential Therapeutic Targets: The B-Raf Signaling Pathway

Fluoroaniline derivatives have been investigated as potential anticancer agents. One of the key signaling pathways implicated in various cancers, particularly melanoma, is the Ras-Raf-MEK-ERK pathway. The B-Raf protein, a serine/threonine kinase, is a critical component of this pathway. Mutations in the BRAF gene, such as the V600E mutation, can lead to constitutive activation of the pathway, promoting uncontrolled cell proliferation and survival. The development of B-Raf inhibitors is a major focus in oncology drug discovery. While no specific drug derived from this compound targeting B-Raf has been publicly disclosed, the synthesis of fluoroaniline-containing compounds as potential kinase inhibitors is an active area of research.

B-Raf Signaling Pathway Diagram:

G cluster_inhibition Potential Inhibition RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras BRaf B-Raf Ras->BRaf MEK MEK1/2 BRaf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Fluoroaniline-based B-Raf Inhibitors Inhibitor->BRaf inhibit

References

An In-depth Technical Guide to 3-Fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core molecular properties, synthesis, and handling of 3-Fluoro-2-iodoaniline, a key building block in contemporary chemical research and drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Properties of this compound

This compound is a halogenated aromatic amine. Its chemical structure and properties make it a versatile reagent in organic synthesis. The key quantitative data for this compound are summarized in the table below.

PropertyValueCitations
Molecular Formula C₆H₅FIN[1][2][3]
Molecular Weight 237.02 g/mol [2][3][4]
CAS Number 706752-99-0[1][2]
Appearance White solid[5]
Melting Point 54 °C[5]

Experimental Protocols: Synthesis of this compound

A practical and efficient method for the synthesis of 2-iodoanilines, including this compound, involves the transition-metal-free and base-free decarboxylative iodination of the corresponding anthranilic acids.[5]

Materials:

  • 2-Amino-6-fluorobenzoic acid

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel

Equipment:

  • Autoclave with a glass liner

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Flash column chromatography system

Procedure:

  • To an autoclave equipped with a 50 mL glass liner, add 2-amino-6-fluorobenzoic acid (1.0 mmol), I₂ (0.5 equiv), and KI (0.6 equiv).

  • Add 10 mL of acetonitrile (CH₃CN) to the autoclave.

  • Purge the autoclave with three cycles of pressurization and venting with oxygen (O₂), then pressurize with O₂ to 10 bar.

  • Heat the reaction mixture to 180 °C and stir for 4 hours.

  • After the reaction is complete, cool the reactor using a water bath.

  • Dilute the resulting solution with ethyl acetate.

  • Add silica gel to the solution and evaporate the volatiles under vacuum.

  • Purify the product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:50 v/v) as the eluent.

  • The final product, this compound, is obtained as a white solid.

Logical Workflow and Pathway Visualizations

The following diagrams illustrate key processes related to the synthesis and application of halogenated anilines.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_purification Purification cluster_product Final Product A 2-Amino-6-fluorobenzoic acid F Decarboxylative Iodination A->F B Iodine (I₂) B->F C Potassium Iodide (KI) C->F D Acetonitrile (Solvent) D->F E 180 °C, 4h, 10 bar O₂ E->F G Flash Chromatography F->G H This compound G->H

Caption: Synthesis workflow for this compound.

G A Halogenated Aniline (e.g., this compound) B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B C Radiolabeling Precursor A->C D Pharmaceutical Scaffolds B->D E Agrochemical Intermediates B->E F PET Imaging Agents C->F

Caption: Potential applications of halogenated anilines.

Safety and Handling

This compound is associated with several hazard classifications. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It also causes skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined molecular properties. The provided synthesis protocol offers a reliable method for its preparation, enabling its use in various research and development applications, particularly in the synthesis of novel pharmaceutical and agrochemical compounds. Due to its hazardous nature, strict adherence to safety protocols is essential during its handling and use.

References

A Technical Guide to 3-Fluoro-2-iodoaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-2-iodoaniline is a halogenated aromatic amine that serves as a valuable building block in organic synthesis, particularly within the fields of pharmaceutical and materials science. Its unique substitution pattern, featuring both fluorine and iodine atoms on the aniline core, offers versatile reactivity for the construction of more complex molecular architectures. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and potential applications in drug development.

Chemical Identity

  • IUPAC Name: this compound[1]

  • Synonyms: Benzenamine, 3-fluoro-2-iodo-[1]

  • CAS Number: 706752-99-0[1]

  • Molecular Formula: C₆H₅FIN[1]

  • Molecular Weight: 237.02 g/mol

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below.

PropertyValueReference
Molecular Weight 237.02 g/mol
Physical Form Solid
Melting Point 54 °C[2]
Purity ≥98%
Storage Temperature 2-8°C, inert atmosphere, keep in dark place

Experimental Protocol: Synthesis of this compound

A practical and efficient method for the synthesis of this compound has been reported via a transition-metal-free and base-free decarboxylative iodination of 3-fluoroanthranilic acid.[2]

Materials:

  • 3-Fluoroanthranilic acid

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel

Procedure:

  • To a 50 mL glass liner within an autoclave, add 3-fluoroanthranilic acid (1.0 mmol), Iodine (0.5 equiv.), and Potassium Iodide (0.6 equiv.).

  • Add 10 mL of acetonitrile to the mixture.

  • Purge the autoclave with three cycles of pressurization and venting with oxygen (O₂), and then pressurize with O₂ to 10 bar.

  • Stir the reaction mixture at 180 °C for 4 hours in a heating mantle.

  • After the reaction is complete, cool the reactor using a water bath.

  • Dilute the resulting solution with ethyl acetate and transfer it to a round-bottom flask.

  • Add silica gel to the flask and evaporate the volatiles under vacuum.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:50 v/v) as the eluent.

Characterization Data:

  • Yield: 90%

  • Appearance: White solid

  • ¹H NMR (400 MHz, CDCl₃): δ 7.10-7.04 (m, 1H), 6.51 (dt, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 6.44 (td, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 4.27 (s, 2H).[2]

  • ¹³C NMR (100 MHz, CDCl₃): δ 162.5 (d, J = 241.0 Hz), 148.9 (d, J =5.0 Hz), 130.2 (d, J = 10.0 Hz), 109.9 (d, J = 3.0 Hz), 104.8 (d, J = 24.0 Hz), 71.9 (d, J = 28.0 Hz).[2]

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -91.3 (s, 1F).[2]

  • HRMS (ESI): calculated for [C₆H₅FIN+H⁺] 237.9528, found 237.9533.[2]

Applications in Drug Development

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of proteolysis-targeting chimeras (PROTACs) and other targeted protein degraders. The presence of both a fluorine and an iodine atom allows for orthogonal chemical modifications, making it a versatile scaffold for constructing libraries of compounds for drug discovery.

The logical workflow for utilizing this compound in a research and drug development context is illustrated below.

G cluster_0 Core Compound Information cluster_1 Synthesis & Application A This compound B IUPAC Name: This compound A->B C Synonyms: Benzenamine, 3-fluoro-2-iodo- A->C D Physicochemical Properties (MW, MP, Purity, etc.) A->D E Experimental Protocol: Decarboxylative Iodination A->E Starting Point G Drug Development Application (e.g., Protein Degrader Building Block) A->G Potential Use F Characterization (NMR, HRMS) E->F H Further Synthetic Elaboration G->H I Biological Screening H->I J Lead Optimization I->J

Logical workflow for the utilization of this compound in research.

References

3-Fluoro-2-iodoaniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, characterization, and synthesis of 3-Fluoro-2-iodoaniline, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking in-depth information on this compound.

Chemical Structure and Identification

This compound is an aromatic amine substituted with a fluorine atom at the 3-position and an iodine atom at the 2-position of the benzene ring.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 706752-99-0[1]
Molecular Formula C₆H₅FIN[1][2]
Molecular Weight 237.02 g/mol
Canonical SMILES C1=CC(=C(C(=C1)F)I)N[1]
InChI Key WFIMPUNNSNCOAZ-UHFFFAOYSA-N[1]

Physicochemical Properties

The known physicochemical properties of this compound are summarized below.

PropertyValueSource
Physical Form White solid[3]
Melting Point 54 °C[3]
Purity 90%[3]
Storage Keep in dark place, inert atmosphere, 2-8°C

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃

¹H NMR (400 MHz) [3]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.10-7.04m-1HAr-H
6.51dtJ₁ = 8.0, J₂ = 1.21HAr-H
6.44tdJ₁ = 8.0, J₂ = 1.21HAr-H
4.27s-2HNH₂

¹³C NMR (100 MHz) [3]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
162.5dJ = 241.0C-F
148.9dJ = 5.0C-NH₂
130.2dJ = 10.0Ar-C
109.9dJ = 3.0Ar-C
104.8dJ = 24.0Ar-C
71.9dJ = 28.0C-I

¹⁹F NMR (376 MHz) [3]

Chemical Shift (δ) ppmMultiplicity
-91.3s
High-Resolution Mass Spectrometry (HRMS)
TechniqueCalculated m/zFound m/zIon
ESI237.9528237.9533[C₆H₅FIN+H]⁺

Experimental Protocols

Synthesis of this compound

Method: Decarboxylative Iodination of 3-Fluoroanthranilic Acid.[3]

General Procedure:

  • To a solution of 3-fluoroanthranilic acid (1.0 mmol) in a suitable solvent, add N-iodosuccinimide (NIS) (1.2 mmol).

  • The reaction mixture is stirred at a specified temperature for a designated time.

  • Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

  • The organic layer is dried and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

For the specific synthesis of this compound, the publication reports a 90% yield.[3]

Characterization Methods

The following general protocols are based on the instrumentation reported in the primary literature source.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: Bruker AVANCE NEO 400 spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H NMR; δ 77.16 ppm for ¹³C NMR).

  • Data Reporting: Standard abbreviations are used for multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = double doublet, td = triple doublet). Coupling constants (J) are reported in Hertz (Hz).

High-Resolution Mass Spectrometry (HRMS):

  • Instrument: TripleTOF 5600 LC/MS/MS (AB Sciex).

  • Ionization Mode: Electrospray Ionization (ESI).

Characterization Workflow

The logical flow for the characterization of a newly synthesized batch of this compound is depicted in the diagram below.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification & Initial Checks cluster_spectroscopic Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of this compound purification Column Chromatography synthesis->purification mp Melting Point Determination purification->mp nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr confirmation Final Structure Confirmation mp->confirmation hrms HRMS (ESI) nmr->hrms hrms->confirmation

Caption: Workflow for the synthesis and characterization of this compound.

References

Spectroscopic Analysis of 3-Fluoro-2-iodoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Fluoro-2-iodoaniline. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data derived from the analysis of structurally related compounds, namely 2-iodoaniline and 3-fluoroaniline. The methodologies provided are based on established, standard protocols for the NMR analysis of substituted anilines.

Predicted NMR Data

The chemical shifts (δ) and coupling constants (J) for this compound have been predicted by considering the additive effects of the fluorine and iodine substituents on the aniline scaffold. The substituent effects are extrapolated from the experimental data of 2-iodoaniline and 3-fluoroaniline.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the two amine protons. The chemical shifts are referenced to a standard internal solvent peak.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-46.8 - 7.0Doublet of doublets (dd)~8.5, ~2.0
H-56.6 - 6.8Triplet of doublets (td)~8.5, ~2.5
H-67.1 - 7.3Doublet of doublets (dd)~8.5, ~1.0
NH₂4.0 - 4.5Broad singlet-
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will exhibit six distinct signals for the aromatic carbons. The carbon attached to fluorine will show a large coupling constant (¹JCF).

CarbonPredicted Chemical Shift (δ, ppm)Predicted Coupling (¹JCF, Hz)
C-1145 - 148-
C-285 - 90-
C-3160 - 164~240-250
C-4110 - 113~20-25
C-5120 - 123~5-10
C-6130 - 133~0-5

Experimental Protocols

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Dissolution : Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Internal Standard : Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to a final concentration of 0.03-0.05% (v/v).

  • Transfer : Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Capping : Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition
  • Instrumentation : Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Tuning and Locking : Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and locked onto the deuterium signal of the solvent.

  • Shimming : Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition :

    • Pulse Program : Use a standard single-pulse experiment.

    • Acquisition Parameters : Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Number of Scans : Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Pulse Program : Employ a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters : Use a spectral width of ~200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Number of Scans : A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR to obtain a good signal-to-noise ratio, depending on the sample concentration.

Data Processing
  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

  • Phasing : Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction : Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing : Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

  • Peak Picking : Identify and label the chemical shifts of all significant peaks in both spectra.

Visualizations

The following diagrams illustrate the molecular structure and a typical experimental workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

Experimental Workflow for NMR Analysis SamplePrep Sample Preparation (Dissolution & Transfer) DataAcq Data Acquisition (Tuning, Locking, Shimming, Scanning) SamplePrep->DataAcq Insert into Spectrometer DataProc Data Processing (FT, Phasing, Baseline Correction) DataAcq->DataProc Generate FID Analysis Spectral Analysis (Referencing, Integration, Peak Picking) DataProc->Analysis Generate Spectrum Report Reporting (Data Interpretation & Documentation) Analysis->Report Assign Signals

Caption: A generalized workflow for conducting NMR spectroscopy experiments.

A Comprehensive Spectral Analysis of 3-Fluoro-2-iodoaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-2-iodoaniline is a halogenated aromatic amine that serves as a crucial building block in various fields of chemical synthesis. Its unique substitution pattern, featuring fluorine, iodine, and an amino group on a benzene ring, makes it a valuable intermediate for introducing complex functionalities into larger molecules. In the realm of drug development, the presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated synthons like this compound highly sought after.[1][2] This technical guide provides an in-depth summary of the spectral data for this compound, along with detailed experimental protocols, to aid researchers in its identification, characterization, and application.

Physicochemical Properties

This compound is a white solid at room temperature.[3] A summary of its key physicochemical properties is presented below.

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 706752-99-0[5]
Molecular Formula C₆H₅FIN[5]
Molecular Weight 237.02 g/mol [4]
Melting Point 54 °C[3]
Physical Form Solid[3]
Purity Typically ≥95%[5]

Synthesis and Analytical Workflow

The synthesis of this compound can be achieved through various synthetic routes. One documented method involves a transition-metal-free decarboxylative iodination of 2-amino-6-fluorobenzoic acid.[3] Another patented approach involves a multi-step synthesis starting from o-fluoroiodobenzene, which proceeds through carboxylation, rearrangement, and subsequent deprotection to yield the target compound.[6]

The general workflow for the synthesis and subsequent characterization of this compound is outlined in the diagram below. This process ensures the correct product is synthesized and its purity and identity are confirmed before use in further applications.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage start Starting Materials (e.g., 2-amino-6-fluorobenzoic acid) reaction Chemical Reaction (e.g., Decarboxylative Iodination) start->reaction workup Reaction Workup & Crude Product Isolation reaction->workup purification Purification (e.g., Flash Chromatography) workup->purification sampling Sample Preparation (Dissolution in Solvent) purification->sampling Pure Compound analysis Spectral Analysis (NMR, MS, etc.) sampling->analysis data_proc Data Processing & Interpretation analysis->data_proc char Structural Confirmation & Purity Assessment data_proc->char final_product Final Product for Use char->final_product Verified Product

Figure 1: General workflow for the synthesis and spectral analysis of this compound.

Spectral Data and Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The data presented here is derived from peer-reviewed literature.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. The ¹H, ¹³C, and ¹⁹F NMR data provide detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

Technique Solvent Chemical Shift (δ) in ppm Multiplicity & Coupling Constants (J) in Hz
¹H NMR CDCl₃7.10-7.04m, 1H
6.51dt, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H
6.44td, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H
4.27s, 2H (NH₂)
¹³C NMR CDCl₃162.5d, J = 241.0 Hz
148.9d, J = 5.0 Hz
130.2d, J = 10.0 Hz
109.9d, J = 3.0 Hz
104.8d, J = 24.0 Hz
71.9d, J = 28.0 Hz
¹⁹F NMR CDCl₃-91.3s, 1F

Interpretation:

  • ¹H NMR: The spectrum shows three distinct signals in the aromatic region (δ 6.4-7.1 ppm), corresponding to the three protons on the benzene ring. The broad singlet at δ 4.27 ppm is characteristic of the two protons of the primary amine group.

  • ¹³C NMR: The spectrum displays six signals, corresponding to the six carbon atoms of the benzene ring. The large coupling constant (J = 241.0 Hz) for the signal at δ 162.5 ppm is characteristic of a carbon directly bonded to a fluorine atom. The other carbons show smaller couplings due to their proximity to the fluorine atom. The signal at δ 71.9 ppm corresponds to the carbon atom bonded to the iodine, showing a significant upfield shift and a large C-F coupling constant.

  • ¹⁹F NMR: A single sharp signal at δ -91.3 ppm confirms the presence of one fluorine environment in the molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the molecule, which confirms its elemental composition.

Technique Ionization Mode Calculated m/z for [C₆H₅FIN+H]⁺ Found m/z
HRMS ESI237.9528237.9533

Interpretation: The experimentally determined mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) is in excellent agreement with the calculated value, confirming the molecular formula C₆H₅FIN.

Infrared (IR) Spectroscopy
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine)Symmetric & Asymmetric Stretch3300 - 3500
C-H (Aromatic)Stretch3000 - 3100
C=C (Aromatic)Stretch1450 - 1600
C-F (Aromatic)Stretch1100 - 1300
C-NStretch1250 - 1350
C-IStretch500 - 600

Experimental Protocols

The following protocols are generalized based on standard practices and information reported in the literature.[3]

NMR Spectroscopy
  • Instrumentation : NMR spectra were recorded on a Bruker AVANCE NEO 400 spectrometer.

  • Sample Preparation : Approximately 5-10 mg of this compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition :

    • ¹H NMR spectra were acquired at 400 MHz. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

    • ¹³C NMR spectra were acquired at 100 MHz. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

    • ¹⁹F NMR spectra were acquired at 376 MHz.

  • Data Processing : Standard Fourier transformation and phase correction were applied to the raw data.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation : HRMS was performed on a Triple TOF 5600 LC/MS/MS system.

  • Ionization Method : Electrospray Ionization (ESI) in positive ion mode was used.

  • Sample Preparation : The sample was dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (e.g., 1 µg/mL) and introduced into the mass spectrometer via direct infusion or liquid chromatography.

  • Data Analysis : The resulting mass spectrum was analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺ and its m/z value was compared to the theoretically calculated mass.

Synthesis: Decarboxylative Iodination

The following is a representative protocol for the synthesis of this compound.[3]

G A 1. Charge Reactor B Add 2-amino-6-fluorobenzoic acid, I₂, KI, and CH₃CN to autoclave A->B C 2. Pressurize D Purge with O₂ and pressurize to 10 bar C->D E 3. Heat & Stir F Stir at 180 °C for 4 hours E->F G 4. Workup H Cool, dilute with ethyl acetate, and evaporate solvent G->H I 5. Purify J Flash column chromatography (ethyl acetate/petroleum ether) I->J K Final Product: This compound

Figure 2: Step-by-step experimental workflow for a representative synthesis of this compound.

  • Procedure : 2-Amino-6-fluorobenzoic acid (1.0 mmol), I₂ (0.5 equiv), and KI (0.6 equiv) are added to an autoclave with 10 mL of CH₃CN. The autoclave is purged and then pressurized with O₂ (10 bar). The reaction mixture is stirred at 180 °C for 4 hours.

  • Workup & Purification : After cooling, the solution is diluted with ethyl acetate. Volatiles are evaporated, and the residue is purified by flash column chromatography on silica gel using an ethyl acetate/petroleum ether eluent to yield the final product.[3]

Conclusion

The comprehensive spectral data provided in this guide serves as a definitive reference for the characterization of this compound. The detailed NMR and HRMS data, in particular, provide unambiguous confirmation of its structure. The outlined protocols offer researchers practical methodologies for synthesis and analysis. As a versatile fluorinated building block, a thorough understanding of its spectral properties is paramount for its effective use in pharmaceutical and materials science research.

References

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-iodoaniline is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both fluorine and iodine atoms on the aniline scaffold, imparts specific steric and electronic properties that are valuable in the design of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the physical and spectral properties of this compound, complete with experimental protocols for their determination and a workflow for its physicochemical characterization.

Physicochemical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in various chemical processes. A summary of its key physical data is presented in the table below. While experimental data for some properties are available, others are estimated based on computational models due to a lack of published experimental values.

PropertyValueSource
Molecular Formula C₆H₅FIN-
Molecular Weight 237.01 g/mol [PubChem CID: 20029093]
Physical Form White solid[A Practical Route to 2-iodoanilines...]
Melting Point 54 °C[A Practical Route to 2-iodoanilines...]
Boiling Point Predicted: 259.8 ± 25.0 °C[ChemSpider]
Density Predicted: 2.008 ± 0.06 g/cm³[ChemSpider]
Solubility Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. Limited solubility in water.General chemical principles

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.10-7.04 (m, 1H)

  • δ 6.51 (dt, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H)

  • δ 6.44 (td, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H)

  • δ 4.27 (s, 2H, -NH₂)

¹³C NMR (100 MHz, CDCl₃):

  • δ 162.5 (d, J = 241.0 Hz)

  • δ 148.9 (d, J = 5.0 Hz)

  • δ 130.2 (d, J = 10.0 Hz)

  • δ 109.9 (d, J = 3.0 Hz)

  • δ 104.8 (d, J = 24.0 Hz)

  • δ 71.9 (d, J = 28.0 Hz)

¹⁹F NMR (376 MHz, CDCl₃):

  • δ -91.3 (s, 1F)

Source for all NMR data: [A Practical Route to 2-iodoanilines...]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, confirming the elemental composition of the molecule.

  • HRMS (ESI): calculated for [C₆H₅FIN+H⁺] 237.9528, found 237.9533. [A Practical Route to 2-iodoanilines...]

Infrared (IR) Spectroscopy
  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-N stretching: Aromatic amine C-N stretching typically appears in the 1250-1360 cm⁻¹ region.

  • C-F stretching: A strong absorption band is expected in the 1000-1400 cm⁻¹ region.

  • C-I stretching: This vibration appears at lower frequencies, typically in the 500-600 cm⁻¹ region.

  • Aromatic C-H stretching: Above 3000 cm⁻¹.

  • Aromatic C=C stretching: In the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

A representative mass spectrum for this compound is not publicly available. However, under electron ionization (EI), the molecular ion peak [M]⁺ would be expected at m/z 237. Fragmentation would likely involve the loss of iodine (m/z 127) and subsequent fragmentation of the aniline ring.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point (54 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂). The melting point is reported as the range T₁-T₂.

Boiling Point Determination (Thiele Tube Method - for solids that decompose at their atmospheric boiling point, this is often performed under reduced pressure)

Objective: To determine the boiling point of this compound. Note: As this is a solid at room temperature, this protocol would be applicable if the compound melts without decomposition and is stable at its boiling point.

Apparatus:

  • Thiele tube

  • Micro burner or hot plate

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Mineral oil

Procedure:

  • Place a small amount of this compound into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Clamp the thermometer and test tube assembly so that it is immersed in the mineral oil within the Thiele tube, with the oil level above the sample.

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • When a continuous stream of bubbles is observed, remove the heat.

  • The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Density Determination (Pycnometer Method)

Objective: To determine the density of solid this compound.

Apparatus:

  • Pycnometer (a small glass flask with a precise volume)

  • Analytical balance

  • A liquid in which the solid is insoluble (e.g., a saturated solution of the solid in a solvent)

Procedure:

  • Weigh the clean and dry pycnometer (m₁).

  • Place a known mass of this compound into the pycnometer and weigh it again (m₂). The mass of the solid is m_solid = m₂ - m₁.

  • Fill the pycnometer containing the solid with the inert liquid and weigh it (m₃).

  • Empty and clean the pycnometer, then fill it with only the inert liquid and weigh it (m₄). The mass of the liquid is m_liquid = m₄ - m₁.

  • Knowing the density of the inert liquid (ρ_liquid), the volume of the liquid can be calculated (V_liquid = m_liquid / ρ_liquid).

  • The volume of the solid is the volume of the pycnometer minus the volume of the liquid when the solid is present. The mass of the liquid displaced by the solid is (m₂ - m₁) + (m₄ - m₁) - m₃. The volume of the solid is this mass divided by the density of the liquid.

  • The density of the solid is then calculated as: ρ_solid = m_solid / V_solid.

Solubility Determination

Objective: To qualitatively assess the solubility of this compound in various solvents.

Apparatus:

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

  • A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

  • Place approximately 10 mg of this compound into a series of clean, dry test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Agitate each tube (e.g., by flicking or using a vortex mixer) for about one minute.

  • Observe and record whether the solid dissolves completely, partially, or not at all.

  • Solubility can be categorized as:

    • Soluble: The solid completely dissolves.

    • Slightly soluble: A noticeable amount of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

Mandatory Visualization

G cluster_0 Physicochemical Characterization Workflow for this compound cluster_1 Physical Property Determination cluster_2 Structural Elucidation start Obtain/Synthesize This compound purification Purification (e.g., Flash Chromatography) start->purification purity_assessment Purity Assessment (e.g., HPLC, NMR) purification->purity_assessment melting_point Melting Point Determination purity_assessment->melting_point boiling_point Boiling Point Determination (optional) purity_assessment->boiling_point density Density Measurement purity_assessment->density solubility Solubility Screening purity_assessment->solubility nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purity_assessment->nmr ms Mass Spectrometry (HRMS, GC-MS) purity_assessment->ms ir IR Spectroscopy purity_assessment->ir data_analysis Data Analysis and Structure Confirmation melting_point->data_analysis boiling_point->data_analysis density->data_analysis solubility->data_analysis nmr->data_analysis ms->data_analysis ir->data_analysis documentation Technical Data Sheet Generation data_analysis->documentation

Physicochemical characterization workflow.

Safety, Handling, and Storage

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Handling:

  • Use a spatula for transferring the solid to avoid contamination and exposure.

  • Ground equipment when transferring large quantities to prevent static discharge.

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Keep away from incompatible materials such as strong oxidizing agents.

This guide provides a foundational understanding of the physical properties of this compound. Researchers and developers are encouraged to perform their own analyses to confirm these properties within their specific experimental contexts.

In-Depth Technical Guide on the Safe Handling of 3-Fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling procedures, and experimental context for 3-Fluoro-2-iodoaniline (CAS No. 706752-99-0). The information is intended to support laboratory safety and inform risk assessments in research and development settings.

Section 1: Safety Data Sheet (SDS) Summary

The following tables summarize the key safety and physical property data for this compound. This information has been compiled from various supplier Safety Data Sheets and chemical databases.

Physical and Chemical Properties
PropertyValueSource
CAS Number 706752-99-0[1][2]
Molecular Formula C₆H₅FIN[1][2]
Molecular Weight 237.02 g/mol
Appearance Solid
Storage Temperature 2-8°C, Keep in dark place, inert atmosphere
Hazard Identification and Classification
Hazard ClassGHS ClassificationSignal WordHazard Statements
Acute Toxicity, Oral Category 4WarningH302: Harmful if swallowed
Acute Toxicity, Dermal Not ClassifiedWarning-
Acute Toxicity, Inhalation Not ClassifiedWarning-
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)WarningH335: May cause respiratory irritation

Source: Compiled from available Safety Data Sheets.

Toxicological Data
Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Recommended Exposure Limits (RELs) from NIOSH, established for this compound. For halogenated anesthetic gases, NIOSH has recommended a ceiling limit of 2 ppm over a 60-minute period, which may serve as a conservative point of reference for structurally related compounds in the absence of specific guidance.[3][4][5]

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, stringent adherence to safety protocols is mandatory to minimize exposure risk.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.

  • Containment: For procedures with a higher risk of aerosol generation, the use of a glove box is recommended.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn in conjunction with goggles when there is a potential for splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. It is advisable to double-glove for extended handling periods. Gloves must be inspected before use and changed immediately if contaminated.

  • Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a higher risk of splashes, a chemically resistant apron or suit should be considered.

  • Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.

Section 3: Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The recommended storage condition is refrigerated at 2-8°C under an inert atmosphere and protected from light.

Disposal
  • All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.

  • Dispose of this material through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Section 4: Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Management
  • Small Spills: In case of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Section 5: Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound, adapted from the literature. This should be considered a guideline and may require optimization based on specific laboratory conditions and reagent purity.

Synthesis of this compound (2g)

This protocol describes a transition-metal-free and base-free decarboxylative iodination of 3-fluoroanthranilic acid.

Materials:

  • 3-Fluoroanthranilic acid

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Acetonitrile (CH₃CN)

  • Oxygen (O₂)

  • Autoclave with a glass liner

  • Magnetic stirrer and heating mantle

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To an autoclave equipped with a 50 mL glass liner, add 3-fluoroanthranilic acid (1.0 mmol), iodine (0.5 equiv), and potassium iodide (0.6 equiv).

  • Add 10 mL of acetonitrile to the autoclave.

  • Purge the autoclave by three cycles of pressurization and venting with oxygen before pressurizing with oxygen to 10 bar.

  • Stir the reaction mixture at 160°C for 2 hours in a heating mantle.

  • After the reaction is complete, cool the reactor with a water bath.

  • Dilute the solution with ethyl acetate and transfer it to a round-bottom flask.

  • Add silica gel to the flask and evaporate the volatiles under vacuum.

  • Purify the product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:50 v/v) as the eluent.

  • The final product, this compound, should be a white solid.[1]

Characterization Data:

  • Melting Point: 54°C[1]

  • ¹H NMR (400 MHz, CDCl₃): δ 7.10-7.04 (m, 1H), 6.51 (dt, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 6.44 (td, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 4.27 (s, 2H)[1]

  • ¹³C NMR (100 MHz, CDCl₃): 162.5 (d, J = 241.0 Hz), 148.9 (d, J = 5.0 Hz), 130.2 (d, J = 10.0 Hz), 109.9 (d, J = 3.0 Hz), 104.8 (d, J = 24.0 Hz), 71.9 (d, J = 28.0 Hz)[1]

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -91.3 (s, 1F)[1]

  • HRMS (ESI): calculated for [C₆H₅FIN+H⁺] 237.9528, found 237.9533[1]

Section 6: Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow prep Preparation ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep->ppe 1. Assess Risks fume_hood Work in Chemical Fume Hood ppe->fume_hood handling Handling & Weighing fume_hood->handling weigh Weigh Compound handling->weigh dissolve Prepare Solution weigh->dissolve reaction Perform Reaction dissolve->reaction cleanup Cleanup & Decontamination reaction->cleanup 2. After Experiment decontaminate Decontaminate Work Area cleanup->decontaminate waste Dispose of Waste decontaminate->waste remove_ppe Doff PPE waste->remove_ppe wash Wash Hands remove_ppe->wash end End of Procedure wash->end

Caption: Workflow for the safe handling of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Commercial Availability and Application of 3-Fluoro-2-iodoaniline

Introduction

This compound is a key halogenated building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and an amino group on a benzene ring, offers a versatile scaffold for the synthesis of complex molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the iodo group serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This guide provides a comprehensive overview of the commercial availability, chemical properties, synthesis, and potential applications of this compound, tailored for professionals in the field of drug discovery.

Commercial Availability

This compound and its hydrochloride salt are commercially available from several chemical suppliers. The free base (CAS No. 706752-99-0) and the hydrochloride salt (CAS No. 122455-37-2) are typically offered in research-grade purities. Below is a summary of representative suppliers and their offerings. Pricing and availability are subject to change and should be confirmed with the respective vendors.

Table 1: Commercial Suppliers of this compound and its Hydrochloride Salt

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich This compound706752-99-098%100 mg, 250 mg[1]
ChemUniverse This compound Hydrochloride122455-37-297%100 mg, 250 mg, 1 g[2]
CP Lab Safety This compound706752-99-0min 95%100 mg[3]
Key Organics This compound Hydrochloride122455-37-2>97%0.25 g, 1 g, 5 g, 10 g[4]
Laibo Chem This compound706752-99-0Not Specified100 mg[5]
2a biotech This compound HydrochlorideNot SpecifiedNot SpecifiedInquiry-based[6]

Chemical and Physical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in synthesis.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 706752-99-0[1][3]
Molecular Formula C₆H₅FIN[1][3]
Molecular Weight 237.02 g/mol [1][3]
Appearance Solid[1]
Melting Point 54 °C[7]
Purity ≥95% - 98%[1][3]
Storage Conditions 2-8°C, Keep in a dark place, under inert atmosphere[1]
IUPAC Name This compound[1]
InChI Key WFIMPUNNSNCOAZ-UHFFFAOYSA-N[1]

Synthesis and Purification Protocols

While commercially available, understanding the synthesis of this compound can be valuable for custom synthesis or derivatization. A practical, transition-metal-free method has been reported.

Experimental Protocol: Decarboxylative Iodination

A reported method for synthesizing this compound involves the decarboxylative iodination of 2-amino-6-fluorobenzoic acid.[7]

Reaction Scheme:

cluster_reactants Reactants cluster_products Product 2-amino-6-fluorobenzoic_acid 2-Amino-6-fluorobenzoic Acid This compound This compound 2-amino-6-fluorobenzoic_acid->this compound Decarboxylative Iodination Reagents I₂, KI, O₂ (10 bar) CH₃CN, 180 °C, 4h

Caption: Decarboxylative Iodination Synthesis Workflow.

Procedure:

  • Reaction Setup: To a 50 mL glass liner within an autoclave, add 2-amino-6-fluorobenzoic acid (1.0 mmol), I₂ (0.5 equiv), KI (0.6 equiv), and 10 mL of CH₃CN.[7]

  • Pressurization: Purge the autoclave with three cycles of pressurization/venting with O₂ before pressurizing to 10 bar of O₂.[7]

  • Reaction: Stir the reaction mixture in a heating mantle at 180 °C for 4 hours.[7]

  • Workup: After completion, cool the reactor in a water bath. Dilute the solution with ethyl acetate.[7]

  • Purification: Add silica gel to the solution and evaporate the volatiles under vacuum. Perform flash column chromatography on silica gel (ethyl acetate/petroleum ether = 1/50 v/v) to yield the pure product as a white solid (90% yield).[7]

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 7.10-7.04 (m, 1H), 6.51 (dt, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 6.44 (td, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 4.27 (s, 2H)[7]
¹³C NMR (100 MHz, CDCl₃)δ 162.5 (d, J = 241.0 Hz), 148.9 (d, J = 5.0 Hz), 130.2 (d, J = 10.0 Hz), 109.9 (d, J = 3.0 Hz), 104.8 (d, J = 24.0 Hz), 71.9 (d, J = 28.0 Hz)[7]
¹⁹F NMR (376 MHz, CDCl₃)δ -91.3 (s, 1F)[7]
HRMS (ESI) Calculated for [C₆H₅FIN+H⁺]: 237.9528, Found: 237.9533[7]

Role in Drug Development and Medicinal Chemistry

Organofluorine compounds are prevalent in modern pharmaceuticals, with approximately 20% of all commercial drugs containing fluorine.[8] The introduction of fluorine can significantly modulate a drug candidate's pharmacokinetic and pharmacodynamic properties.

Key Contributions in Drug Design:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.

  • Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[9]

  • Binding Affinity: The high electronegativity of fluorine allows it to form favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins, potentially increasing binding affinity and potency.

This compound serves as a "Protein Degrader Building Block,"[3] indicating its utility in the synthesis of Proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies. The aniline moiety provides a point of attachment, while the fluoro- and iodo-substituents allow for fine-tuning of properties and further diversification.

G BuildingBlock This compound (Building Block) Coupling Cross-Coupling Rxn (e.g., Suzuki, Sonogashira) BuildingBlock->Coupling Iodo-group reactivity Intermediate Functionalized Intermediate Coupling->Intermediate Linker Linker Attachment Intermediate->Linker Amino-group reactivity Degrader Protein Degrader (e.g., PROTAC) Linker->Degrader Target Target Protein Binding Degrader->Target Modulated by Fluoro-group Outcome Therapeutic Outcome Target->Outcome

Caption: Logical workflow for utilizing this compound in drug development.

References

Synthesis of 3-Fluoro-2-iodoaniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for producing 3-Fluoro-2-iodoaniline, a valuable intermediate in pharmaceutical and materials science research. The primary focus of this document is a highly efficient, one-pot decarboxylative iodination method, which offers a high yield and straightforward protocol. Alternative synthetic strategies, including electrophilic iodination and the Sandmeyer reaction, are also discussed, providing a comprehensive view of the available methodologies.

Primary Synthesis Route: Decarboxylative Iodination of 2-Amino-6-fluorobenzoic Acid

A practical and high-yielding route to this compound involves the transition-metal-free and base-free decarboxylative iodination of 2-amino-6-fluorobenzoic acid. This method stands out for its efficiency and directness, providing the target compound in excellent yield.

Quantitative Data
ParameterValueReference
Yield 90%[1]
Melting Point 54 °C[1]
Appearance White solid[1]
¹H NMR (400 MHz, CDCl₃) δ 7.10-7.04 (m, 1H), 6.51 (dt, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 6.44 (td, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 4.27 (s, 2H)[1]
¹³C NMR (100 MHz, CDCl₃) δ 162.5 (d, J = 241.0 Hz), 148.9 (d, J =5.0 Hz), 130.2 (d, J = 10.0 Hz), 109.9 (d, J = 3.0 Hz), 104.8 (d, J = 24.0 Hz), 71.9 (d, J = 28.0 Hz)[1]
¹⁹F NMR (376 MHz, CDCl₃) δ -91.3 (s, 1F)[1]
HRMS (ESI) Calculated for [C₆H₅FIN+H⁺]: 237.9528, Found: 237.9533[1]
Experimental Protocol

The synthesis of this compound is achieved through the decarboxylative iodination of 2-amino-6-fluorobenzoic acid.

Materials:

  • 2-Amino-6-fluorobenzoic acid

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Acetonitrile (CH₃CN)

  • Oxygen (O₂)

  • Ethyl acetate

  • Silica gel

Procedure:

  • To a 50 mL glass liner within an autoclave, add 2-amino-6-fluorobenzoic acid (1.0 mmol, 155.0 mg), Iodine (0.5 equiv, 126.5 mg), and Potassium Iodide (0.6 equiv, 99.6 mg).

  • Add 10 mL of Acetonitrile to the mixture.

  • Purge the autoclave with oxygen by carrying out three cycles of pressurization and venting.

  • Pressurize the autoclave with oxygen to 10 bar.

  • Heat the reaction mixture to 180°C and stir for 4 hours.

  • After the reaction is complete, cool the reactor using a water bath.

  • Dilute the resulting solution with ethyl acetate and transfer it to a round-bottom flask.

  • Add silica gel to the flask and remove the volatile components under vacuum.

  • Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:50 v/v) as the eluent to obtain this compound.

Synthesis Workflow

Synthesis_Route_1 cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2-Amino-6-fluorobenzoic_acid 2-Amino-6-fluorobenzoic Acid Reaction_Vessel Autoclave 2-Amino-6-fluorobenzoic_acid->Reaction_Vessel  I₂, KI, CH₃CN, O₂ (10 bar), 180°C, 4h This compound This compound Reaction_Vessel->this compound  Workup & Purification

Caption: Decarboxylative iodination of 2-amino-6-fluorobenzoic acid.

Alternative Synthetic Routes

While the decarboxylative iodination method is highly effective, other classical synthetic strategies can also be considered for the preparation of this compound.

Electrophilic Iodination of 3-Fluoroaniline

Direct iodination of 3-fluoroaniline presents a potential one-step approach. However, the regioselectivity of this reaction is a critical consideration. Both the amino and fluoro groups are ortho-, para-directing, which could lead to a mixture of iodinated isomers.

The directing effects of the substituents would favor iodination at positions 2, 4, and 6. Separating the desired 2-iodo isomer from the 4-iodo and 6-iodo byproducts could be challenging and may result in a lower isolated yield of the target compound. Common iodinating agents for anilines include iodine monochloride (ICl) and N-iodosuccinimide (NIS) in an acidic medium.

Synthesis_Route_2 cluster_start Starting Material cluster_reaction Reaction cluster_product Products 3-Fluoroaniline 3-Fluoroaniline Reaction_Step Electrophilic Iodination 3-Fluoroaniline->Reaction_Step  Iodinating Agent (e.g., NIS, ICl) This compound This compound (Desired) Reaction_Step->this compound Isomeric_Byproducts Isomeric Byproducts (4-iodo, 6-iodo, di-iodo) Reaction_Step->Isomeric_Byproducts

Caption: Electrophilic iodination of 3-fluoroaniline.

Sandmeyer Reaction

The Sandmeyer reaction provides a versatile method for the introduction of various substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate. A plausible, albeit multi-step, route could start from a suitable precursor. For instance, one could envision a strategy starting from 2-amino-3-fluorobenzoic acid. Diazotization of the amino group followed by a Sandmeyer reaction with potassium iodide would yield 3-fluoro-2-iodobenzoic acid. Subsequent removal of the carboxylic acid group would lead to the desired product. A more direct approach would involve the diazotization of 2,3-difluoroaniline, followed by a Sandmeyer-type reaction to introduce the iodo group and subsequent selective modification of one of the fluorine atoms, which would be a complex and less direct pathway.

Given the multi-step nature and potential for side reactions, the Sandmeyer approach is generally less direct than the decarboxylative iodination for this specific target molecule.

Synthesis_Route_3 cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Product Precursor Suitable Aniline Precursor (e.g., 2,3-Difluoroaniline) Diazotization Diazotization (NaNO₂, H⁺) Precursor->Diazotization Sandmeyer Sandmeyer Reaction (KI) Diazotization->Sandmeyer Diazonium Salt Intermediate This compound This compound Sandmeyer->this compound  (potentially requires further steps)

Caption: A potential Sandmeyer reaction pathway.

Conclusion

For the synthesis of this compound, the decarboxylative iodination of 2-amino-6-fluorobenzoic acid emerges as the most efficient and high-yielding method based on current literature. This approach offers a direct, one-pot procedure with a straightforward workup. While electrophilic iodination and the Sandmeyer reaction represent viable theoretical alternatives, they present challenges in terms of regioselectivity and the number of synthetic steps, respectively. For researchers and professionals in drug development requiring a reliable and scalable synthesis of this compound, the decarboxylative iodination route is the recommended methodology.

References

A Technical Guide to the Purity and Assay of 3-Fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and assay information for 3-Fluoro-2-iodoaniline (CAS No. 706752-99-0), a key building block in pharmaceutical and chemical synthesis. This document collates available data on the purity of this compound, details relevant analytical methodologies for its quality assessment, and presents a representative synthetic workflow.

Purity Specifications

This compound is commercially available from various suppliers, with typical purity specifications summarized below. It is crucial for researchers to consult the certificate of analysis provided by the supplier for lot-specific purity data.

ParameterSpecificationSource
Purity98%Sigma-Aldrich[1]
Puritymin 95%CP Lab Safety[2]

Analytical Methodologies for Purity and Assay Determination

Gas Chromatography (GC)

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. A certificate of analysis for the related compound, 4-Fluoro-2-iodoaniline, specifies GC for the assay, suggesting its suitability for this analyte as well.[3]

Experimental Protocol (General Method for Halogenated Anilines)

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for the analysis of aromatic amines (e.g., a column with a mid-polarity stationary phase).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate, or toluene) in a volumetric flask to a concentration of about 1 mg/mL.

    • If necessary, further dilute the stock solution to a working concentration of approximately 50-100 µg/mL with the same solvent.

  • GC Conditions (Starting Point):

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp rate: 10 °C/minute to 280 °C.

      • Final hold: Hold at 280 °C for 5-10 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Data Analysis: The purity is determined using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks in the chromatogram. For impurity identification, GC-MS would be employed to compare the mass spectra of the impurity peaks with a reference library.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity analysis of a broad range of compounds, including those that may not be sufficiently volatile or are thermally labile for GC analysis.

Experimental Protocol (General Method for Halogenated Anilines)

  • Instrumentation: An HPLC system equipped with a UV detector, a gradient pump, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in a 10 mL volumetric flask using a mixture of acetonitrile and water (e.g., 50:50 v/v) to create a stock solution of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Starting Point):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      • Start with a suitable initial percentage of mobile phase B (e.g., 30-40%).

      • Linearly increase the percentage of mobile phase B over 20-30 minutes.

      • Include a column wash at a high percentage of mobile phase B and a re-equilibration step at the initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound).

    • Injection Volume: 10 µL

  • Data Analysis: Purity is calculated by the area normalization method, comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Experimental Protocol (General Method)

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full signal relaxation and accurate integration.

  • Data Analysis: The purity of this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard of known purity and weight.

Representative Synthetic Workflow

As a versatile building block, this compound is often utilized in multi-step synthetic sequences in drug discovery and development. While no specific biological signaling pathways involving this compound are prominently documented, its application in the synthesis of more complex molecules is a key aspect of its utility. The following diagram illustrates a logical workflow for a hypothetical multi-step synthesis starting from this compound.

G Representative Synthetic Workflow cluster_start Starting Material cluster_step1 Step 1: Coupling Reaction cluster_step2 Step 2: Functional Group Transformation cluster_step3 Step 3: Cyclization cluster_final Final Product A This compound B Suzuki or Sonogashira Coupling A->B + Coupling Partner, Catalyst, Base C Modification of Amino Group (e.g., Acylation, Sulfonylation) B->C + Reagent D Intramolecular Cyclization C->D Heat or Catalyst E Complex Heterocyclic Product D->E Purification

Caption: A logical workflow for a multi-step synthesis.

This guide provides a foundational understanding of the purity and assay of this compound for researchers and professionals in drug development. For all applications, it is imperative to refer to the specific documentation provided by the supplier and to validate analytical methods for their intended use.

References

Methodological & Application

Application Notes and Protocols: 3-Fluoro-2-iodoaniline in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-iodoaniline is a valuable building block in organic synthesis, particularly for the construction of complex, fluorinated biaryl amines. The presence of both a fluorine and an iodine substituent on the aniline ring offers distinct synthetic handles for selective functionalization. The carbon-iodine bond is significantly more reactive towards palladium catalysts in cross-coupling reactions compared to the more robust carbon-fluorine bond. This differential reactivity allows for the regioselective formation of a new carbon-carbon bond at the 2-position via the Suzuki-Miyaura coupling, while leaving the fluorine atom untouched for potential subsequent transformations. The resulting 3-fluoro-2-aminobiaryl scaffolds are of significant interest in medicinal chemistry and materials science due to the favorable pharmacological and material properties often imparted by fluorine substitution.

The Suzuki-Miyaura Coupling Reaction: Principles

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] The reaction proceeds through a catalytic cycle involving a palladium(0) active species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (in this case, the C-I bond of this compound) to form a palladium(II) complex. This is often the rate-determining step, and the reactivity of the halide is typically I > Br > Cl.[1]

  • Transmetalation: In the presence of a base, the organoboron reagent forms a boronate species, which then transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Quantitative Data Summary

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)100892
34-Tolylboronic acidPd(OAc)₂ (3)P(t-Bu)₃ (6)Cs₂CO₃THF801688
43-Thiopheneboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DMF/H₂O (5:1)1101078
52-Pyridylboronic acidPd(OAc)₂ (5)XPhos (10)K₃PO₄2-MeTHF1002475

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water, Toluene, THF, DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water). If a separate ligand is used, it should be added with the catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: This compound Arylboronic acid Base setup Combine in Flask reagents->setup catalyst Prepare Catalyst System: Pd Source (+ Ligand) catalyst->setup inert Establish Inert Atmosphere (Ar or N2) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Final Product: 3-Fluoro-2-aminobiaryl purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) pd_complex Ar-Pd(II)L2-I (Ar = 3-fluoro-2-aminophenyl) pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition diaryl_pd Ar-Pd(II)L2-Ar' pd_complex->diaryl_pd Transmetalation transmetalation Transmetalation aryl_boronate Ar'B(OH)3- aryl_boronate->pd_complex base Base aryl_boronic_acid Ar'B(OH)2 aryl_boronic_acid->aryl_boronate + Base diaryl_pd->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) diaryl_pd->product reductive_elimination Reductive Elimination aryl_halide Ar-I (this compound) aryl_halide->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Safety Precautions

  • Palladium catalysts and their ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Bases such as potassium carbonate and potassium phosphate can be corrosive and irritating.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Buchwald-Hartwig amination using 3-Fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the strategic application of the Buchwald-Hartwig amination for the synthesis of N-aryl derivatives of 3-fluoro-2-iodoaniline. This document provides researchers, scientists, and drug development professionals with detailed protocols and critical data for leveraging this powerful cross-coupling reaction.

Application Note

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This transformation is particularly valuable in pharmaceutical and materials science for synthesizing aryl amines, which are prevalent structural motifs in bioactive molecules and functional materials.[3] The reaction's broad utility stems from its tolerance of a wide range of functional groups and its applicability to various amine and aryl halide coupling partners.[1][4]

This note focuses on the application of the Buchwald-Hartwig amination using this compound as the aryl halide substrate. The presence of both a fluorine atom and an amino group on the aromatic ring, ortho to the iodine, presents unique electronic and steric challenges. However, it also offers a strategic entry point for the synthesis of complex fluorinated benzimidazoles and other valuable heterocyclic compounds.[5][6][7] Aryl iodides are generally more reactive than the corresponding bromides or chlorides in the Buchwald-Hartwig catalytic cycle, which often allows for milder reaction conditions.[8]

The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[1][9]

Key Considerations for this compound
  • Catalyst and Ligand Selection: The success of the amination often depends on the choice of the phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos) or ferrocenyl-based ligands (e.g., dppf) are known to be effective in promoting the coupling of challenging substrates.[1][4] Bidentate ligands can be particularly effective for aryl iodides by preventing the formation of inactive palladium iodide dimers.[1][4]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice. For substrates with base-sensitive functional groups, milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, sometimes requiring slightly higher temperatures or longer reaction times.[8][10]

  • Solvent and Temperature: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or THF are standard.[8] Reaction temperatures typically range from 80 to 110 °C to ensure efficient catalytic turnover.[8]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine coupling partner (e.g., primary or secondary alkyl- or arylamine)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, dppf, or a biarylphosphine ligand)

  • Base (e.g., NaOt-Bu or Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to Pd), and the base (1.4-2.0 equivalents).

  • Addition of Reactants: Add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.5 equivalents) to the flask.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Seal the flask and heat the reaction mixture in an oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow A Inert Atmosphere Setup B Add Catalyst, Ligand, & Base A->B Reagents C Add Aryl Iodide & Amine B->C D Add Anhydrous Solvent C->D E Heat and Stir (80-110 °C) D->E Reaction F Reaction Workup (Cool, Dilute, Filter) E->F Completion G Extraction & Washing F->G H Dry & Concentrate G->H I Column Chromatography H->I Purification J Pure Product I->J

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Data Presentation

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of various aryl iodides, providing a reference for optimizing the reaction with this compound. High yields are generally achievable with aryl iodides.[10]

Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
IodobenzeneAnilinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃ (1.4)Dioxane1001895
4-IodotolueneMorpholinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene1101292
2-Iodoanisolen-Hexylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)NaOt-Bu (1.5)Toluene1002489
1-IodonaphthaleneBenzylaminePdCl₂(dppf) (5)-NaOt-Bu (1.4)Toluene1005>95[10][11]
4-IodobiphenylDi-n-butylaminePd(OAc)₂ (1.5)CyPF-t-Bu (3)NaOt-Bu (1.4)TolueneRT2298[10]

Note: This table presents representative data from literature for various aryl iodides to guide protocol development. Yields are isolated yields.

Catalytic Cycle

The catalytic cycle is the heart of the Buchwald-Hartwig amination. Understanding the individual steps is crucial for troubleshooting and optimizing reaction conditions.

Catalytic_Cycle cluster_OA cluster_AC cluster_Deprot cluster_RE Pd0 L₂Pd⁰ OAC L₂Pd⁰(Ar)(I) Pd0->OAC Ar-I AmineComplex [L₂Pd(Ar)(HNR¹R²)]⁺I⁻ OAC->AmineComplex HNR¹R² AmidoComplex L₂Pd(Ar)(NR¹R²) AmineComplex->AmidoComplex + Base - Base-H⁺I⁻ AmidoComplex->Pd0 Ar-NR¹R² OA_label Oxidative Addition AC_label Amine Coordination Deprot_label Deprotonation RE_label Reductive Elimination

Caption: The palladium-catalyzed Buchwald-Hartwig amination cycle.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3-fluoro-2-iodoaniline, a versatile building block in medicinal chemistry and materials science. The strategic positioning of the fluorine and iodine atoms allows for regioselective functionalization, making this substrate particularly valuable for the synthesis of novel fluorinated compounds. The protocols detailed herein cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, offering a range of methodologies for the formation of carbon-carbon and carbon-nitrogen bonds.

Introduction to Palladium-Catalyzed Cross-Coupling of this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the efficient construction of complex molecular architectures.[1] this compound is an attractive substrate for these transformations due to the differential reactivity of the carbon-iodine and carbon-fluorine bonds. The carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the 2-position while retaining the fluorine atom at the 3-position.[2] This fluorine substituent can impart desirable properties to the final products, such as altered metabolic stability, binding affinity, and lipophilicity, which are of great interest in drug discovery.[3]

This document provides detailed experimental protocols and data for the following key palladium-catalyzed cross-coupling reactions of this compound:

  • Suzuki-Miyaura Coupling: For the synthesis of 2-amino-3-fluorobiphenyl derivatives.

  • Buchwald-Hartwig Amination: For the formation of N-aryl or N-alkyl-3-fluoro-2-aminophenyl derivatives.[4]

  • Sonogashira Coupling: For the preparation of 3-fluoro-2-(alkynyl)aniline compounds.[5]

  • Heck Coupling: For the synthesis of 3-fluoro-2-vinylaniline derivatives.[2]

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O (4:1:1)801285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane1001680-90
33-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1102475-85

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101888
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBu1,4-Dioxane1002475
3BenzylaminePdCl₂(dppf) (5)-K₂CO₃Toluene1001682

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)10Et₃NTHF60892
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)5DIPADMF501285
31-HeptynePd(OAc)₂ (2) / PPh₃ (4)5Et₃NAcetonitrile80688

Table 4: Heck Coupling of this compound with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002478
2Methyl acrylatePd(OAc)₂ (3)-NaOAcDMA1201885
31-OctenePdCl₂(PPh₃)₂ (5)-K₂CO₃Acetonitrile803670

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a 2-amino-3-fluorobiphenyl derivative.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., Toluene/Ethanol/Water, 4:1:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the N-arylation or N-alkylation of this compound.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium pre-catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture to 100-120 °C with vigorous stirring for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine, 2.0 equivalents)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the base via syringe.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) for 6-18 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Heck Coupling

This protocol provides a general method for the synthesis of a 3-fluoro-2-vinylaniline derivative.

Materials:

  • This compound

  • Alkene (e.g., styrene, an acrylate, 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (optional, e.g., P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Et₃N or NaOAc, 2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMA)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), the palladium catalyst, and the ligand (if used).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the solvent, the alkene, and the base via syringe.

  • Seal the tube and heat the mixture to 100-140 °C for 18-36 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dry Schlenk Flask B Add this compound, Coupling Partner, & Base A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Catalyst & Ligand C->D E Add Degassed Solvent D->E F Heat to Specified Temperature E->F G Stir Vigorously for Designated Time F->G H Monitor by TLC/LC-MS G->H I Cool to Room Temperature H->I J Quench & Extract with Organic Solvent I->J K Wash, Dry, & Concentrate J->K L Purify by Column Chromatography K->L M Characterize Product L->M

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-Nu(L2) Ar-Pd(II)-Nu(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Nu(L2) Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) or Alkyne Coupling (Sonogashira) or Olefin Insertion (Heck) Ar-Pd(II)-Nu(L2)->Pd(0)L2 Ar-Nu Ar-Nu Ar-Pd(II)-Nu(L2)->Ar-Nu Reductive Elimination

Simplified Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

References

Application Notes: The Strategic Use of 2-Fluoro-4-iodoaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated anilines are pivotal building blocks in the synthesis of a wide array of functional organic materials and pharmaceutical compounds.[1] The strategic placement of different halogen atoms on the aniline core allows for selective functionalization, enabling the construction of complex molecular architectures.[1] This document focuses on the application of 2-Fluoro-4-iodoaniline, a versatile intermediate in the synthesis of targeted therapies, particularly kinase inhibitors. While the initial query specified 3-Fluoro-2-iodoaniline, extensive research has revealed that the 2-fluoro-4-iodo isomer is more prominently featured in the synthesis of key pharmaceutical agents, such as the MEK inhibitor Trametinib.

The unique structural features of 2-Fluoro-4-iodoaniline, namely the presence of a fluorine and an iodine atom, offer distinct advantages in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the iodine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions.[2] The significant difference in reactivity between the carbon-iodine and carbon-fluorine bonds allows for highly regioselective modifications, making it an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[3]

Key Applications in Pharmaceutical Synthesis

2-Fluoro-4-iodoaniline is a crucial precursor for the synthesis of various kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By serving as a scaffold for the construction of molecules that can selectively inhibit these enzymes, 2-Fluoro-4-iodoaniline contributes to the development of targeted cancer therapies.

A prime example of its application is in the synthesis of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). MEK kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers, including melanoma.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for common cross-coupling reactions involving fluoro-iodo-aromatic compounds, providing a baseline for the development of specific synthetic routes using 2-Fluoro-4-iodoaniline.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Iodoaniline DerivativePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085-95
22-Fluoro-4-iodoanilineHeteroarylboronic esterPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O9075-90
32-Fluoro-4-iodoanilineAlkylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF8060-75

Table 2: Representative Sonogashira Coupling Conditions

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-Fluoro-4-iodopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF5080-95
22-IodoanilineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2)CuI (5)PiperidineToluene7085-98
32-Fluoro-4-iodoanilinePropargyl alcoholPd(OAc)₂ (3)CuI (6)DIPAAcetonitrile6070-85

Table 3: Representative Buchwald-Hartwig Amination Conditions

EntryAryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Fluoro-4-iodopyridineMorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene10080-95
22-IodoanilineAnilinePd(OAc)₂ (2)XPhos (4)K₂CO₃Dioxane11075-90
32-Fluoro-4-iodoanilineCyclopropylaminePd₂(dba)₃ (1.5)BrettPhos (3)K₃PO₄t-BuOH10085-98

Experimental Protocols

The following protocols are representative examples for key transformations involving 2-Fluoro-4-iodoaniline and its derivatives. Researchers should consider these as starting points, and optimization may be necessary for specific substrates and scales.

Protocol 1: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

This protocol describes the synthesis of a key intermediate for Trametinib.

Materials and Reagents:

  • 2-Fluoro-4-iodoaniline

  • Cyclopropyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-fluoro-4-iodoaniline (1.0 equiv).

  • Dissolve the aniline in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add cyclopropyl isocyanate (1.05 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by trituration with a suitable solvent system (e.g., diethyl ether/hexane) or by flash column chromatography on silica gel to afford the desired N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the C-C bond formation at the 4-position of the 2-fluoro-4-iodoaniline core.

Materials and Reagents:

  • N-protected 2-Fluoro-4-iodoaniline derivative (1.0 equiv)

  • Aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, Toluene)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine the N-protected 2-fluoro-4-iodoaniline derivative, the boronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthetic Workflow for a Kinase Inhibitor Intermediate

G A 2-Fluoro-4-iodoaniline C N-(2-fluoro-4-iodophenyl)- N'-cyclopropylurea A->C Urea Formation B Cyclopropyl isocyanate B->C E Condensation Reaction C->E D Pyridotrione Derivative D->E F Trametinib Core Structure E->F

Caption: Synthesis of a key Trametinib intermediate from 2-Fluoro-4-iodoaniline.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 pd_complex1 Oxidative Addition Complex pd0->pd_complex1 Oxidative Addition pd_complex2 Transmetalation Complex pd_complex1->pd_complex2 Transmetalation pd_complex3 Reductive Elimination Precursor pd_complex2->pd_complex3 pd_complex3->pd0 Reductive Elimination product Ar-R (Coupled Product) pd_complex3->product aryl_halide Ar-I (2-Fluoro-4-iodoaniline derivative) aryl_halide->pd_complex1 boronic_acid R-B(OR)2 boronic_acid->pd_complex2 base Base base->pd_complex2

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The RAS/RAF/MEK/ERK Signaling Pathway and Trametinib Inhibition

MAPK_Pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Trametinib Trametinib Trametinib->MEK Inhibition

Caption: Inhibition of the MEK kinase by Trametinib in the RAS/RAF/MEK/ERK pathway.

References

Application Notes and Protocols: 3-Fluoro-2-iodoaniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-iodoaniline is a halogenated aromatic amine with potential as a versatile building block in the synthesis of novel agrochemicals. The presence of both a fluorine and an iodine substituent on the aniline ring offers unique synthetic handles for the construction of complex molecular architectures. While direct applications of this compound in the synthesis of commercialized agrochemicals are not extensively documented in publicly available literature, its structural motifs are found in various modern crop protection agents. This document provides an overview of the potential applications of this compound in agrochemical research, drawing parallels from structurally related compounds and established synthetic methodologies. It also includes hypothetical experimental protocols and workflows to guide researchers in exploring its utility in the development of new herbicides, fungicides, and insecticides.

I. Introduction: The Role of Fluorinated Anilines in Agrochemicals

The incorporation of fluorine into active pharmaceutical and agrochemical ingredients is a widely employed strategy to enhance their biological efficacy and metabolic stability. Fluorine's high electronegativity and small atomic size can significantly influence a molecule's lipophilicity, binding affinity to target proteins, and resistance to metabolic degradation. Anilines, in turn, are fundamental precursors for a vast array of heterocyclic compounds that form the core of many agrochemicals.

This compound combines the benefits of a fluorine substituent with the synthetic versatility of an iodine atom. The iodine atom can serve as a leaving group in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse chemical moieties. The amino group can be readily diazotized or used in condensation reactions to form heterocyclic rings. The specific ortho- and meta-substitution pattern of the fluorine and iodine atoms can also impart unique electronic and steric properties to the final molecule, potentially leading to novel modes of action or improved selectivity.

II. Potential Applications in Agrochemical Synthesis

Based on the known reactivity of the functional groups present in this compound, several potential applications in agrochemical synthesis can be envisioned:

  • Fungicide Synthesis: The aniline moiety can be used to construct fungicidally active heterocycles such as benzimidazoles, quinolines, and pyrazoles. The 3-fluoro-2-iodophenyl fragment could be incorporated into structures analogous to existing succinate dehydrogenase inhibitor (SDHI) or quinone outside inhibitor (QoI) fungicides.

  • Herbicide Synthesis: Many modern herbicides are based on complex substituted aromatic and heterocyclic scaffolds. This compound could serve as a precursor for the synthesis of novel protoporphyrinogen oxidase (PPO) inhibitors or acetolactate synthase (ALS) inhibitors. The iodine atom provides a convenient point for elaboration to build the intricate structures often required for high herbicidal activity.

  • Insecticide Synthesis: The development of insecticides with novel modes of action is crucial to combat insect resistance. The unique substitution pattern of this compound could be exploited to synthesize new classes of insecticides targeting the insect nervous system or other vital physiological processes. For instance, it could be a building block for novel ryanodine receptor modulators or GABA-gated chloride channel antagonists.

III. Hypothetical Experimental Protocols

The following protocols are provided as illustrative examples of how this compound could be utilized in the synthesis of potential agrochemical scaffolds. These are general methods and may require optimization for specific target molecules.

A. Synthesis of a Substituted Phenylpyrazole Scaffold (Fungicide/Herbicide Precursor)

This protocol describes a hypothetical synthesis of a phenylpyrazole derivative, a common core structure in many agrochemicals, using this compound as a starting material.

Step 1: Diazotization of this compound and Reduction to Hydrazine

  • Dissolve this compound (1.0 eq) in a suitable acidic aqueous solution (e.g., 6 M HCl) and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated HCl and cool to 0 °C.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Basify the reaction mixture with a concentrated NaOH solution to pH > 10 and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (3-fluoro-2-iodophenyl)hydrazine.

Step 2: Condensation with a 1,3-Dicarbonyl Compound to form the Pyrazole Ring

  • Dissolve the crude (3-fluoro-2-iodophenyl)hydrazine (1.0 eq) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 eq) in a suitable solvent such as ethanol or acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 1-(3-fluoro-2-iodophenyl)-pyrazole derivative.

B. Suzuki Cross-Coupling for Further Molecular Elaboration

This protocol describes a general procedure for a Suzuki cross-coupling reaction to introduce a new aryl or heteroaryl group at the 2-position of the phenyl ring, displacing the iodine atom.

  • To a reaction vessel, add the 1-(3-fluoro-2-iodophenyl)-pyrazole derivative (1.0 eq), a boronic acid or boronate ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final coupled product.

IV. Data Presentation

As there is no specific quantitative data available in the literature for agrochemicals derived from this compound, the following table presents hypothetical data for a series of compounds that could be synthesized based on the protocols above. This data is for illustrative purposes only and is intended to demonstrate how such data would be presented.

Table 1: Hypothetical Biological Activity of Phenylpyrazole Derivatives

Compound IDR Group (from Boronic Acid)Fungicidal Activity (EC₅₀, µg/mL) vs. Botrytis cinereaHerbicidal Activity (IC₅₀, µM) vs. Amaranthus retroflexus
HYPO-001 Phenyl5.212.5
HYPO-002 4-Chlorophenyl1.83.7
HYPO-003 2-Pyridyl3.58.1
HYPO-004 4-Methoxyphenyl8.925.0

V. Visualizations

Diagram 1: Hypothetical Synthetic Pathway for a Phenylpyrazole-based Agrochemical

G A This compound B Diazotization & Reduction A->B C (3-Fluoro-2-iodophenyl)hydrazine B->C D Condensation with 1,3-Dicarbonyl C->D E 1-(3-Fluoro-2-iodophenyl)-pyrazole D->E F Suzuki Coupling with R-B(OH)2 E->F G Final Product: 1-(3-Fluoro-2-R-phenyl)-pyrazole F->G

Caption: Synthetic workflow for a hypothetical agrochemical scaffold.

Diagram 2: Logical Relationship of Structural Features to Potential Biological Activity

G cluster_0 This compound cluster_1 Potential Effects on Final Agrochemical A Fluorine Atom D Enhanced Metabolic Stability A->D E Improved Target Binding A->E B Iodine Atom F Versatile Synthetic Handle (Cross-Coupling) B->F C Aniline Moiety G Formation of Heterocyclic Core C->G

Caption: Structure-activity relationship of this compound.

Disclaimer: The experimental protocols and quantitative data presented in this document are hypothetical and for illustrative purposes only. Researchers should conduct their own experiments and safety assessments. This compound is a chemical that should be handled with appropriate personal protective equipment in a well-ventilated laboratory setting.

Application Notes and Protocols: 3-Fluoro-2-iodoaniline as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-iodoaniline is a valuable and versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature, possessing an amino group, a fluorine atom, and an iodine atom on an aromatic ring, allows for the strategic and regioselective synthesis of a diverse range of complex heterocyclic compounds. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of the final molecules, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The iodo and amino functionalities serve as key handles for various cross-coupling and condensation reactions, enabling the construction of privileged heterocyclic scaffolds, including quinazolines, carbazoles, and benzodiazepines. These classes of compounds are of significant interest due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.

This document provides detailed application notes and experimental protocols for the synthesis of quinazolines, carbazoles, and benzodiazepines utilizing this compound as the key starting material.

I. Synthesis of Fluorinated Quinolines

Fluorinated quinazoline derivatives are known to exhibit a range of biological activities, including anticancer and anti-inflammatory properties. The following protocols describe a two-step synthesis of 8-fluoro-2-arylquinazolines starting from this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 2-position of the aniline ring.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand such as SPhos (0.04 equiv.).

  • Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 2-aryl-3-fluoroaniline intermediate.

Reaction Workflow: Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add this compound, arylboronic acid, Pd(OAc)2, SPhos, K2CO3 start->reagents solvent Add degassed dioxane/water reagents->solvent heat Heat to 80-100 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, dilute with EtOAc, wash with water and brine monitor->workup purify Dry, concentrate, and purify by column chromatography workup->purify end 2-Aryl-3-fluoroaniline purify->end

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 2: Condensation and Oxidative Cyclization to form 8-Fluoroquinazolines

This protocol describes the subsequent condensation of the 2-aryl-3-fluoroaniline intermediate with an aldehyde followed by oxidative cyclization to yield the desired quinazoline.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aryl-3-fluoroaniline intermediate (1.0 equiv.) and an appropriate aldehyde (1.1 equiv.) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Catalyst/Reagent Addition: Add a catalyst, such as iodine (I₂, 0.2 equiv.), and an oxidant, for instance, potassium persulfate (K₂S₂O₈, 2.0 equiv.). In some cases, a nitrogen source like ammonium acetate can be used.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with sodium thiosulfate solution (to quench excess iodine), water, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the 8-fluoro-2-arylquinazoline.

Reaction Pathway: Synthesis of 8-Fluoroquinazolines

G This compound This compound 2-Aryl-3-fluoroaniline 2-Aryl-3-fluoroaniline This compound->2-Aryl-3-fluoroaniline Suzuki Coupling (Protocol 1) 8-Fluoro-2-arylquinazoline 8-Fluoro-2-arylquinazoline 2-Aryl-3-fluoroaniline->8-Fluoro-2-arylquinazoline Condensation & Oxidative Cyclization (Protocol 2)

Caption: Synthetic pathway to 8-fluoro-2-arylquinazolines.

II. Synthesis of Fluorinated Carbazoles

Carbazole derivatives are important scaffolds in materials science and are also found in many biologically active natural products. The following protocol outlines a one-pot, two-step synthesis of 8-fluorocarbazoles.

Protocol 3: Buchwald-Hartwig Amination and Intramolecular C-H Arylation

This protocol combines an initial intermolecular Buchwald-Hartwig amination with a subsequent intramolecular palladium-catalyzed C-H arylation to construct the carbazole ring system.

Experimental Protocol:

  • Reaction Setup (Step 1 - Amination): In a flame-dried Schlenk tube, combine this compound (1.0 equiv.), an aryl halide (e.g., bromobenzene, 1.1 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.05 equiv.), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 2.2 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous, degassed toluene.

  • Reaction Conditions (Step 1): Stir the mixture at 80-110 °C for 2-6 hours, monitoring the formation of the N-aryl-3-fluoro-2-iodoaniline intermediate by TLC or LC-MS.

  • Reaction Setup (Step 2 - Cyclization): After the initial amination is complete, add an additional portion of the palladium catalyst and ligand if necessary.

  • Reaction Conditions (Step 2): Increase the temperature to 110-130 °C and continue stirring for another 12-24 hours to facilitate the intramolecular C-H arylation.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the 8-fluorocarbazole derivative.

Logical Flow: One-Pot Carbazole Synthesis

G start Start with This compound amination Buchwald-Hartwig Amination with Aryl Halide start->amination intermediate Formation of N-Aryl-3-fluoro-2-iodoaniline amination->intermediate cyclization Intramolecular C-H Arylation intermediate->cyclization product 8-Fluorocarbazole Product cyclization->product

Caption: Logical flow for the one-pot synthesis of 8-fluorocarbazoles.

III. Synthesis of Fluorinated Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs. The introduction of fluorine can significantly impact their pharmacological profile. The following protocol describes a potential route to fluorinated 1,4-benzodiazepine-2-ones.

Protocol 4: Synthesis via Acylation and Cyclization

This multi-step protocol involves the initial acylation of the aniline, followed by amination and subsequent cyclization to form the benzodiazepine core.

Experimental Protocol:

  • Acylation: React this compound (1.0 equiv.) with bromoacetyl bromide (1.1 equiv.) in an inert solvent like dichloromethane (DCM) at 0 °C to room temperature to form the corresponding 2-bromo-N-(3-fluoro-2-iodophenyl)acetamide.

  • Amination: Treat the resulting bromoacetamide with an excess of a suitable amine (e.g., methylamine) in a solvent like tetrahydrofuran (THF) to displace the bromide and form the N-alkylamino acetamide intermediate.

  • Suzuki Coupling to form Benzophenone: Perform a Suzuki-Miyaura coupling on the iodo-position of the acetamide intermediate with phenylboronic acid using the conditions described in Protocol 1 to generate the 2-(alkylamino)-N-(3-fluoro-2-benzoylphenyl)acetamide.

  • Cyclization: Induce cyclization of the benzophenone derivative by heating in a solvent such as pyridine or acetic acid to form the 8-fluoro-1-alkyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

  • Purification: After each step, the product should be isolated and purified using standard techniques such as extraction and column chromatography.

Synthetic Pathway: Fluorinated Benzodiazepine Synthesis

G start This compound acylation Acylation with Bromoacetyl Bromide start->acylation amination Amination with Alkylamine acylation->amination suzuki Suzuki Coupling with Phenylboronic Acid amination->suzuki cyclization Intramolecular Cyclization suzuki->cyclization product Fluorinated 1,4-Benzodiazepine-2-one cyclization->product

Caption: Multi-step synthesis of fluorinated 1,4-benzodiazepine-2-ones.

IV. Quantitative Data and Biological Activity

The introduction of a fluorine atom into heterocyclic scaffolds can significantly enhance their biological potency. While specific data for compounds directly derived from this compound is limited in publicly available literature, the following table summarizes representative biological activities of structurally related fluorinated heterocyclic compounds.

Heterocyclic CoreDerivative/Compound ClassBiological ActivityIC₅₀ / Activity DataReference Cell Line/Target
Quinazoline Fluorinated 2-phenylquinazolinesAnticancerIC₅₀: 0.5 - 10 µMVarious cancer cell lines (e.g., MCF-7, A549)
Fluorinated quinazolinonesAnti-inflammatory>50% inhibition at 10 µMCOX-2 enzyme assays
Carbazole Fluorinated N-arylcarbazolesAnticancerIC₅₀: 1 - 25 µMHuman tumor cell lines (e.g., HeLa, HepG2)
Fluorinated carbazole alkaloidsAntimicrobialMIC: 2 - 50 µg/mLS. aureus, E. coli
Benzodiazepine Fluorinated 1,4-benzodiazepinesAnxiolytic / CNS DepressantPotentiation of GABAergic activityGABA-A receptor binding assays
Fluorinated benzodiazepine analoguesAnticancerIC₅₀: 5 - 50 µMVarious cancer cell lines

Note: The data presented in this table is representative and intended to illustrate the potential biological activities of fluorinated heterocycles. Actual values will vary depending on the specific substitution patterns and the biological assay employed.

Conclusion

This compound is a highly valuable synthetic intermediate that provides access to a wide array of fluorinated heterocyclic compounds. The protocols outlined in these application notes provide robust starting points for the synthesis of fluorinated quinazolines, carbazoles, and benzodiazepines. The strategic incorporation of fluorine via this building block is a powerful approach in modern drug discovery, offering the potential to enhance the potency, selectivity, and pharmacokinetic properties of novel therapeutic agents. Further exploration and optimization of these synthetic routes will undoubtedly lead to the discovery of new and important biologically active molecules.

Application Notes and Protocols for Sonogashira Coupling with 3-Fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Sonogashira cross-coupling reaction of 3-fluoro-2-iodoaniline with various terminal alkynes. This reaction is a powerful tool for the synthesis of 2-alkynyl-3-fluoroanilines, which are valuable intermediates in the development of pharmaceuticals and functional organic materials. The protocols and data herein are compiled to serve as a comprehensive guide for laboratory execution.

Introduction

The Sonogashira cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[1][2][3] this compound is an attractive substrate for this transformation due to the high reactivity of the carbon-iodine bond, allowing for selective functionalization. The electron-withdrawing nature of the fluorine atom can further influence the reactivity of the aryl iodide. These application notes detail both a standard palladium/copper co-catalyzed protocol and a copper-free alternative, providing researchers with versatile options for their synthetic needs.

Data Presentation

The following tables summarize representative yields for the Sonogashira coupling of substrates structurally similar to this compound, providing an expectation of the reaction's efficiency with different types of terminal alkynes.

Table 1: Palladium/Copper-Catalyzed Sonogashira Coupling of 2-Amino-3-bromopyridines with Various Terminal Alkynes *

EntryTerminal AlkyneProductYield (%)[4][5]
1Phenylacetylene2-Amino-3-(phenylethynyl)pyridine95
24-Ethynyltoluene2-Amino-3-((4-methylphenyl)ethynyl)pyridine96
34-Methoxyphenylacetylene2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine92
41-Octyne2-Amino-3-(oct-1-yn-1-yl)pyridine85
53,3-Dimethyl-1-butyne2-Amino-3-((3,3-dimethylbut-1-yn-1-yl)pyridine78
6Trimethylsilylacetylene2-Amino-3-((trimethylsilyl)ethynyl)pyridine82

*Data is for the analogous 2-amino-3-bromopyridine substrate and is intended to be representative.

Table 2: Copper-Catalyzed, Palladium-Free Sonogashira Coupling of o-Iodoanilines with Terminal Alkynes *

Entryo-HaloanilineTerminal AlkyneProductYield (%)[6]
12-IodoanilinePhenylacetylene2-(Phenylethynyl)aniline>99
22-Iodo-4-methylanilinePhenylacetylene4-Methyl-2-(phenylethynyl)aniline>99
34-Fluoro-2-iodoanilinePhenylacetylene4-Fluoro-2-(phenylethynyl)aniline>99
42-Iodoaniline4-Ethynyltoluene2-((4-Methylphenyl)ethynyl)aniline96
52-Iodoaniline1-Heptyne2-(Hept-1-yn-1-yl)aniline95

*This protocol utilizes a copper catalyst without palladium.

Experimental Protocols

Protocol 1: Palladium/Copper Co-Catalyzed Sonogashira Coupling

This protocol is a standard and robust method for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol, 2.5 mol%), and copper(I) iodide (0.05 mmol, 5.0 mol%).

  • Add anhydrous DMF (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst pre-formation.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-3-fluoroaniline.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol provides an alternative for situations where the presence of copper is undesirable, for example, to avoid the potential for alkyne homocoupling (Glaser coupling).

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Anhydrous base such as triethylamine (TEA) or diisopropylamine (DIPA)

  • Anhydrous solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2.0 mol%), and triphenylphosphine (0.04 mmol, 4.0 mol%).

  • Add the anhydrous solvent (5 mL) and the anhydrous amine base (2.0 mmol, 2.0 equiv).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between 60-100 °C) and monitor by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Work-up the reaction as described in Protocol 1 (steps 7-10) to isolate and purify the product.

Mandatory Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (this compound) pd_complex R-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R-Pd(II)(C≡CR')L₂ transmetalation->pd_alkynyl cu_x Cu(I)X transmetalation->cu_x reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product R-C≡C-R' reductive_elimination->product alkyne H-C≡C-R' cu_acetylide Cu(I)-C≡C-R' alkyne->cu_acetylide + Cu(I)X + Base base Base cu_acetylide->transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow setup Reaction Setup (Schlenk Flask, Inert Atmosphere) reagents Add this compound, Catalysts (Pd & Cu), Base, and Solvent setup->reagents alkyne_add Add Terminal Alkyne reagents->alkyne_add reaction Heat and Stir (Monitor by TLC) alkyne_add->reaction workup Work-up (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (2-Alkynyl-3-fluoroaniline) purification->product

Caption: Generalized experimental workflow for the Sonogashira coupling.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 3-Fluor-2-iodanilin für neuartige Materialien

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise beschreiben die Derivatisierung von 3-Fluor-2-iodanilin als vielversprechenden Baustein für die Synthese neuartiger Materialien, insbesondere für Hochleistungspolymere. Die einzigartige Kombination eines Fluor- und eines Iodsubstituenten am Anilinkern eröffnet vielfältige Möglichkeiten für die Materialwissenschaft und die Entwicklung von Wirkstoffen.

Einleitung

3-Fluor-2-iodanilin ist ein substituiertes Anilin, das aufgrund seiner funktionellen Gruppen für die Synthese neuartiger Materialien von großem Interesse ist. Das Fluoratom kann die thermische Stabilität, die Löslichkeit in organischen Lösungsmitteln und die optische Transparenz verbessern und gleichzeitig die Dielektrizitätskonstante und die Feuchtigkeitsaufnahme verringern.[1] Das Iodatom dient als reaktive Stelle, die für Übergangsmetall-katalysierte Kreuzkupplungsreaktionen genutzt werden kann, um komplexe Molekülarchitekturen zu erzeugen.[2] Diese Eigenschaften machen Derivate von 3-Fluor-2-iodanilin zu vielversprechenden Kandidaten für Anwendungen in der Elektronik, Luft- und Raumfahrt und für Hochleistungsbeschichtungen.[3]

Anwendungen in Hochleistungspolyimiden

Aromatische Polyimide sind eine Klasse von Polymeren, die für ihre herausragenden thermischen und mechanischen Eigenschaften bekannt sind.[1] Die Integration von 3-Fluor-2-iodanilin als Diamin-Monomer in das Polyimid-Rückgrat kann zu Materialien mit maßgeschneiderten Eigenschaften führen.

Syntheseprotokoll für ein Polyimid aus 3-Fluor-2-iodanilin und Pyromellitsäuredianhydrid (PMDA)

Dieses Protokoll beschreibt eine zweistufige Synthese, bei der zunächst eine Polyamidsäure hergestellt und diese anschließend thermisch zu Polyimid cyclisiert wird.

Materialien:

  • 3-Fluor-2-iodanilin (Reinheit > 98 %)

  • Pyromellitsäuredianhydrid (PMDA)

  • N,N-Dimethylacetamid (DMAc) (wasserfrei)

  • Essigsäureanhydrid

  • Pyridin

  • Methanol

Verfahren:

  • Synthese der Polyamidsäure: a. In einem flammgetrockneten Dreihalskolben, der mit einem mechanischen Rührer und einem Stickstoffeinlass ausgestattet ist, wird eine bestimmte molare Menge 3-Fluor-2-iodanilin in wasserfreiem DMAc unter Stickstoffatmosphäre gelöst. b. Sobald sich das Diamin vollständig gelöst hat, wird langsam eine äquimolare Menge des aromatischen Dianhydrids (PMDA) in Pulverform bei Raumtemperatur zu der gerührten Lösung gegeben. c. Die Reaktion wird 24 Stunden lang bei Raumtemperatur unter Stickstoff gerührt. Die Viskosität der Lösung nimmt mit fortschreitender Polymerisation zu. d. Die resultierende viskose Polyamidsäure-Lösung wird in einem Überschuss an Methanol ausgefällt. e. Das ausgefällte Polymer wird durch Filtration gesammelt und mehrmals mit Methanol gewaschen, um nicht umgesetzte Monomere und Lösungsmittel zu entfernen. f. Die gereinigte Polyamidsäure wird über Nacht in einem Vakuumofen bei 60 °C getrocknet.

  • Thermische Imidisierung: a. Die getrocknete Polyamidsäure wird in einem Ofen mit einem kontrollierten Temperaturprogramm erhitzt: 1 Stunde bei 100 °C, 1 Stunde bei 200 °C und 1 Stunde bei 300 °C unter Stickstoffatmosphäre. b. Nach dem Abkühlen auf Raumtemperatur wird das resultierende Polyimidpulver erhalten.

  • Filmgießen (Optional): a. Das getrocknete Polyimidpulver wird in einem geeigneten Lösungsmittel (z. B. DMAc oder N-Methyl-2-pyrrolidon, NMP) gelöst, um eine viskose Lösung (typischerweise 10-20 Gew.-%) zu bilden.[1] b. Die Polymerlösung wird auf ein sauberes, trockenes Glassubstrat gegossen. c. Der gegossene Film wird in einem Ofen mit einem kontrollierten Temperaturprogramm erhitzt (z. B. 80 °C für 1 Stunde, 150 °C für 1 Stunde, 200 °C für 1 Stunde und 250 °C für 30 Minuten), um das Lösungsmittel zu entfernen und den Film zu tempern.[1] d. Der Film wird auf Raumtemperatur abgekühlt und das Glassubstrat in Wasser getaucht, um den Polyimidfilm abzulösen.[1]

Charakterisierung des Polymers

Die Charakterisierung des synthetisierten Polymers kann mit den folgenden Methoden durchgeführt werden:

  • NMR-Spektroskopie (¹H und ¹³C): Zur Bestätigung der Molekülstruktur.[4]

  • Infrarotspektroskopie (IR): Zur Identifizierung der funktionellen Gruppen, insbesondere der Imidringe.[4]

  • Thermogravimetrische Analyse (TGA): Zur Bestimmung der thermischen Stabilität.[4]

  • Differential-Scanning-Kalorimetrie (DSC): Zur Bestimmung der Glasübergangstemperatur.[4]

Quantitative Daten

Die folgende Tabelle fasst die erwarteten Eigenschaften eines aus 3-Fluor-2-iodanilin abgeleiteten Polyimids zusammen, basierend auf Daten analoger fluorierter Polyimide.

EigenschaftErwarteter WertReferenz
Zersetzungstemperatur (TGA, 5 % Gewichtsverlust)> 500 °C[1]
Glasübergangstemperatur (DSC)250 - 350 °C[1]
Dielektrizitätskonstante (1 MHz)< 3.0[3]
Wasseraufnahme< 1.0 %[1]

Potenziale für weitere Derivatisierungen

Das Iodatom am 3-Fluor-2-iodanilin-Kern bietet einen reaktiven Angriffspunkt für weitere Funktionalisierungen durch Kreuzkupplungsreaktionen wie Suzuki-, Heck- oder Sonogashira-Kupplungen. Dies ermöglicht die Synthese von komplexeren Monomeren vor der Polymerisation, was zu Materialien mit noch spezifischeren Eigenschaften führen kann.

Diagramme

experimental_workflow cluster_synthesis Polyamidsäure-Synthese cluster_imidization Thermische Imidisierung cluster_film_casting Optional: Filmgießen dissolve 3-Fluor-2-iodanilin in DMAc lösen add PMDA zugeben dissolve->add react 24h bei RT rühren add->react precipitate In Methanol ausfällen react->precipitate wash Mit Methanol waschen precipitate->wash dry_amic Bei 60°C im Vakuum trocknen wash->dry_amic heat Stufenweises Erhitzen (100°C, 200°C, 300°C) dry_amic->heat Getrocknete Polyamidsäure dissolve_polyimide Polyimid in NMP lösen heat->dissolve_polyimide Polyimidpulver cast Auf Glassubstrat gießen dissolve_polyimide->cast anneal Lösungsmittel entfernen und tempern cast->anneal detach Film in Wasser ablösen anneal->detach

Abbildung 1: Experimenteller Arbeitsablauf für die Polyimidsynthese.

logical_relationship start 3-Fluor-2-iodanilin monomer Diamin-Monomer start->monomer coupling Kreuzkupplung (z.B. Suzuki) start->coupling polymerization Polymerisation (z.B. mit Dianhydrid) monomer->polymerization modified_monomer Modifiziertes Monomer coupling->modified_monomer modified_monomer->polymerization polyimide Hochleistungs- Polyimid polymerization->polyimide material Neuartiges Material polyimide->material

Abbildung 2: Logische Beziehung der Derivatisierungspfade.

References

Application Notes and Protocols: The Role of 3-Fluoro-2-iodoaniline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and survival.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[2] The development of small-molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[3]

Within the medicinal chemist's toolkit, halogenated building blocks are indispensable for creating novel therapeutics. 3-Fluoro-2-iodoaniline is a particularly valuable scaffold due to the unique properties imparted by its substituents. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4][5] Simultaneously, the iodine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[6] This combination allows for the strategic introduction of diverse chemical moieties to optimize the potency and selectivity of kinase inhibitors.

These application notes provide detailed protocols for leveraging this compound in the synthesis of kinase inhibitors via common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Key Synthetic Strategies and Applications

The primary utility of this compound in kinase inhibitor synthesis lies in its capacity to undergo various cross-coupling reactions at the C2 position. The carbon-iodine bond is significantly more reactive than other carbon-halogen bonds, allowing for selective functionalization.[7] This enables the modular assembly of inhibitor scaffolds that often feature a biaryl or heteroaryl core.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Scaffolds for Kinase Inhibitors A This compound B Suzuki-Miyaura (C-C) A->B  Ar-B(OH)₂ C Sonogashira (C-C) A->C  R-C≡CH D Buchwald-Hartwig (C-N) A->D  R₂-NH E Biaryl/Heteroaryl Amines B->E F Alkynyl-Substituted Anilines C->F G Diaryl Amines Heteroaryl Amines D->G

Caption: Synthetic utility of this compound.

Data Presentation: Comparison of Cross-Coupling Reactions

The following table summarizes representative conditions for the primary cross-coupling reactions involving this compound, which can be adapted for various substrates.

Reaction Coupling Partner Typical Catalyst System Typical Base Typical Solvent Key Application
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acid or EsterPd(dppf)Cl₂, Pd(PPh₃)₄K₂CO₃, Na₂CO₃, Cs₂CO₃Dioxane/H₂O, DMF, TolueneFormation of biaryl cores for Type I and Type II inhibitors.[8][9]
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuITriethylamine (TEA), Diisopropylethylamine (DIPEA)THF, DMFIntroduction of alkynyl linkers to access specific binding pockets.[7][10]
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / Xantphos, RuPhosNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, DioxaneSynthesis of diarylamine and related C-N linked inhibitor scaffolds.[1][11]

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.

  • Anhydrous solvents and reagents are recommended for optimal results and reproducibility.[10]

  • Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the C-C bond formation between this compound and an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add anhydrous 1,4-dioxane, followed by the aqueous sodium carbonate solution. The solvent mixture is typically 3:1 to 5:1 dioxane:water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 4-16 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl amine.

Protocol 2: Sonogashira Coupling

This protocol outlines the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 - 1.5 eq)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) Iodide (CuI) (4-10 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the anhydrous solvent (THF or DMF) and the amine base. The base often serves as a co-solvent.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (40-60 °C) until completion (monitor by TLC/LC-MS). It is crucial to maintain a strict inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[10]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Case Study: Multi-step Synthesis of a Hypothetical BRAF Inhibitor Scaffold

This workflow illustrates how this compound can be used to construct a core scaffold analogous to those found in BRAF inhibitors like PLX4032 (Vemurafenib). The synthesis involves a sequential Suzuki coupling followed by an amide bond formation.

G A This compound reagent1 Suzuki Coupling + Arylboronic Acid + Pd Catalyst, Base A->reagent1 B Intermediate A: 2-Amino-6-fluorobiphenyl derivative reagent2 Amide Coupling + Carboxylic Acid + Coupling Agent (HATU) B->reagent2 C Intermediate B: Amide-linked biphenyl reagent3 Further Functionalization C->reagent3 D Final Inhibitor Scaffold reagent1->B reagent2->C reagent3->D G RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., BRAF V600E Inhibitor) Inhibitor->BRAF Inhibition

References

Application Notes and Protocols for C-N Bond Formation with 3-Fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the formation of a carbon-nitrogen (C-N) bond with the versatile building block, 3-fluoro-2-iodoaniline. The protocols outlined are based on established palladium- and copper-catalyzed cross-coupling methodologies, which are fundamental transformations in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.

Introduction

The synthesis of arylamines is a critical endeavor in the development of pharmaceuticals, agrochemicals, and functional organic materials. Among the various methods to construct C-N bonds, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, have become indispensable tools due to their broad substrate scope and functional group tolerance.[1]

This compound is a valuable synthetic intermediate. The presence of three distinct functionalities—an amino group, a fluorine atom, and an iodine atom—allows for selective and sequential chemical modifications. The carbon-iodine bond is significantly more reactive towards cross-coupling than the carbon-fluorine bond, enabling chemoselective N-arylation at the 2-position. This application note details a reliable protocol for the C-N cross-coupling of this compound with pyrazole, a common nitrogen-containing heterocycle found in many biologically active compounds.[2][3]

Overview of C-N Cross-Coupling Reactions

Two of the most powerful and widely used methods for the formation of aryl-nitrogen bonds are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

  • Buchwald-Hartwig Amination: This reaction utilizes a palladium catalyst, typically in combination with a phosphine ligand, to couple an amine with an aryl halide or pseudohalide. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical for the success of the reaction and can be tuned to accommodate a wide variety of substrates.

  • Ullmann Condensation: This is a copper-catalyzed reaction that couples an aryl halide with an alcohol, amine, or thiol. While traditionally requiring harsh reaction conditions, modern modifications have led to milder and more versatile protocols.[2] Copper-catalyzed methods offer a more economical alternative to palladium-based systems.

Experimental Protocols

The following section provides a detailed experimental protocol for the N-arylation of pyrazole with this compound. This protocol is based on a copper-catalyzed Ullmann-type coupling reaction.

Copper-Catalyzed N-Arylation of Pyrazole with this compound

This protocol describes the synthesis of 1-(2-amino-3-fluorophenyl)-1H-pyrazole.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound98%Commercially Available
Pyrazole98%Commercially Available
Copper(I) iodide (CuI)99%Commercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Round-bottom flask-Standard laboratory equipment
Magnetic stirrer and stir bar-Standard laboratory equipment
Reflux condenser-Standard laboratory equipment
Inert atmosphere setup (Nitrogen or Argon)-Standard laboratory equipment
Standard glassware for workup-Standard laboratory equipment
Rotary evaporator-Standard laboratory equipment
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Column chromatography suppliesSilica gelCommercially Available

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), pyrazole (1.2 mmol, 1.2 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (nitrogen or argon). This cycle should be repeated three times. Add anhydrous N,N-dimethylformamide (DMF, 5 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 1-(2-amino-3-fluorophenyl)-1H-pyrazole.

Quantitative Data Summary:

Starting MaterialProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound1-(2-amino-3-fluorophenyl)-1H-pyrazoleCuI (10 mol%)K₂CO₃DMF12012-24Good to Excellent

Note: Yields can vary depending on the specific reaction conditions and scale. Optimization may be required.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the copper-catalyzed C-N bond formation.

experimental_workflow reagents Reagent Preparation (this compound, Pyrazole, CuI, K₂CO₃, DMF) setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Add reagents reaction Reaction (Heating & Stirring) setup->reaction 2. Add solvent monitoring Monitoring (TLC) reaction->monitoring 3. Monitor progress workup Work-up (Quenching & Extraction) monitoring->workup 4. Upon completion purification Purification (Column Chromatography) workup->purification 5. Isolate crude product analysis Product Analysis (NMR, MS) purification->analysis 6. Obtain pure product

Caption: General workflow for the copper-catalyzed C-N coupling.

Signaling Pathway and Logical Relationships

The catalytic cycle for a copper-catalyzed N-arylation, such as the Ullmann condensation, is a key concept for understanding the reaction mechanism.

ullmann_cycle CuI Cu(I) Source Cu_Amide [Cu(I)-NR₂] CuI->Cu_Amide Amine + Base Amine R₂NH Amine->Cu_Amide Base Base Base->Cu_Amide ArI Ar-I Ox_Add [Ar-Cu(III)-I(NR₂)] ArI->Ox_Add Product Ar-NR₂ Cu_Amide->Ox_Add Oxidative Addition Ox_Add->CuI Reductive Elimination Ox_Add->Product

Caption: Simplified catalytic cycle for the Ullmann condensation.

Conclusion

The protocol described provides a reliable method for the C-N bond formation with this compound using a copper-catalyzed approach. This transformation is crucial for the synthesis of a wide range of functionalized molecules for various applications in research and development. The provided workflow and catalytic cycle diagrams offer a clear visual representation of the experimental process and the underlying chemical principles. Researchers are encouraged to adapt and optimize these conditions for their specific substrates and research goals.

References

Application Notes and Protocols for 3-Fluoro-2-iodoaniline in the Synthesis of Fluorinated Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-fluoro-2-iodoaniline as a versatile building block in the creation of complex fluorinated organic molecules. The strategic positioning of the fluorine, iodine, and amino functionalities allows for a range of selective transformations, making this reagent particularly valuable in medicinal chemistry and materials science for the introduction of fluorine-containing moieties that can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1]

The distinct reactivity of the carbon-iodine bond enables its selective functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions serve as powerful tools for constructing carbon-carbon and carbon-nitrogen bonds, respectively.

Key Applications
  • Pharmaceutical Synthesis: Serves as a key intermediate for introducing fluorinated motifs into drug candidates, potentially improving their efficacy and pharmacokinetic profiles.[1]

  • Agrochemicals: Used in the development of new pesticides and herbicides with enhanced biological activity.

  • Materials Science: Employed in the synthesis of fluorinated organic materials for applications in electronics and polymer science.

Experimental Protocols

The following protocols are representative methodologies for the derivatization of this compound via common palladium-catalyzed cross-coupling reactions. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Suzuki-Miyaura Cross-Coupling

This reaction is a versatile method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters.[2]

General Reaction Scheme:

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3F2IAniline This compound ReactionPoint + 3F2IAniline->ReactionPoint BoronicAcid Aryl/Vinyl Boronic Acid (R-B(OH)2) BoronicAcid->ReactionPoint Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Dioxane/H2O) CoupledProduct 2-Amino-3-fluoro-biphenyl Derivative ReactionPoint->CoupledProduct Pd-catalyzed coupling

Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

Detailed Protocol:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the desired aryl or vinyl boronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), followed by a degassed solvent system such as a 4:1 mixture of dioxane and water (5 mL).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data (Representative):

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O10080-90
3Thiophene-2-boronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄2-MeTHF8088-98
Sonogashira Cross-Coupling

The Sonogashira reaction facilitates the coupling of this compound with terminal alkynes to form C(sp²)-C(sp) bonds.[3][4]

General Reaction Scheme:

Sonogashira_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3F2IAniline This compound ReactionPoint + 3F2IAniline->ReactionPoint Alkyne Terminal Alkyne (R-C≡CH) Alkyne->ReactionPoint Catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) CoCatalyst CuI Base Base (e.g., Et3N) Solvent Solvent (e.g., THF) CoupledProduct 2-Alkynyl-3-fluoroaniline Derivative ReactionPoint->CoupledProduct Pd/Cu-catalyzed coupling

Caption: General workflow for the Sonogashira cross-coupling of this compound.

Detailed Protocol:

  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv) in a suitable solvent like THF or DMF in a Schlenk flask, add the terminal alkyne (1.2 mmol, 1.2 equiv) and a base such as triethylamine (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst, for instance, Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data (Representative):

EntryAlkynePd Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)Et₃NTHF2590-98
21-HexynePd(OAc)₂ (2) / PPh₃ (4)DIPADMF5085-95
3TrimethylsilylacetylenePd(PPh₃)₄ (3)Et₃NToluene6088-96
Buchwald-Hartwig Amination

This reaction enables the formation of a new C-N bond by coupling this compound with a primary or secondary amine.[5][6]

General Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3F2IAniline This compound ReactionPoint + 3F2IAniline->ReactionPoint Amine Primary/Secondary Amine (R1R2NH) Amine->ReactionPoint Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., Xantphos) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene) CoupledProduct Substituted Diamine Derivative ReactionPoint->CoupledProduct Pd-catalyzed amination

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Detailed Protocol:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base such as sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) to the tube.

  • Solvent Addition: Add an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the mixture with stirring at 80-110 °C for the required time.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through celite. The filtrate is then washed with water and brine.

  • Purification: After drying and concentrating the organic phase, the product is purified by chromatography.

Quantitative Data (Representative):

EntryAminePd Source (mol%) / LigandBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2) / Xantphos (4)NaOtBuToluene10080-90
2AnilinePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃Dioxane11075-85
3BenzylaminePdCl₂(dppf) (3)K₃PO₄t-BuOH9082-92
Synthesis of Fluorinated Heterocycles

This compound is a valuable precursor for the synthesis of fluorinated heterocycles, which are prominent scaffolds in many biologically active molecules.[1][7] For example, a substituted benzimidazole could be synthesized through a multi-step sequence.

Hypothetical Synthesis Pathway:

Heterocycle_Synthesis A This compound B Buchwald-Hartwig Amination (with a primary amine, R-NH2) A->B C N-Aryl-3-fluoro-benzene-1,2-diamine B->C D Cyclization (with an aldehyde, R'-CHO) C->D E Fluorinated Benzimidazole Derivative D->E

Caption: A potential pathway for synthesizing a fluorinated benzimidazole from this compound.

This hypothetical pathway illustrates a two-step process beginning with a Buchwald-Hartwig amination to introduce a second amino group, followed by a condensation and cyclization reaction with an aldehyde to form the benzimidazole ring. The specific conditions for each step would need to be optimized based on the desired substituents R and R'.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-fluoro-2-iodoaniline. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Suzuki coupling of this compound?

A1: The primary challenges stem from the electronic properties and steric hindrance of the substrate. The aniline moiety is electron-rich, which can make the oxidative addition step of the catalytic cycle less favorable. Additionally, the presence of the fluorine atom ortho to the iodine creates steric hindrance around the reaction center, potentially impeding the approach of the palladium catalyst. The amino group can also coordinate with the palladium catalyst, sometimes leading to catalyst inhibition.

Q2: Which palladium catalyst and ligand system is a good starting point for this reaction?

A2: For sterically hindered and electron-rich aryl halides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended. A good starting point would be a palladium(II) precatalyst such as Pd(OAc)₂ or a preformed palladium(0) source like Pd₂(dba)₃, in combination with a Buchwald-type ligand such as SPhos or XPhos. Traditional catalysts like Pd(PPh₃)₄ may also be effective, but often require higher temperatures and may give lower yields with challenging substrates.

Q3: What is the best choice of base for this coupling?

A3: The choice of base is crucial for the transmetalation step. For challenging Suzuki couplings, stronger, non-nucleophilic bases are often preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices as they are effective in promoting the reaction while minimizing side reactions. Weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can also be used, often in an aqueous solvent mixture, but may require higher temperatures or longer reaction times.

Q4: What solvent systems are recommended for the Suzuki coupling of this compound?

A4: A variety of solvents can be employed for Suzuki coupling reactions.[1] Common choices include aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF), often in a mixture with water.[2] The addition of water can aid in the dissolution of the inorganic base and facilitate the catalytic cycle. Toluene is another frequently used solvent, particularly in biphasic systems with water. The optimal solvent will depend on the specific boronic acid and other reaction components.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Conversion 1. Catalyst Inactivity: The Pd(0) active species is not being generated or is deactivated. 2. Poor Ligand Choice: The ligand is not suitable for the sterically hindered and electron-rich substrate. 3. Ineffective Base: The base is not strong enough or is not sufficiently soluble. 4. Presence of Oxygen: The Pd(0) catalyst is sensitive to oxygen.1. Catalyst Activation: If using a Pd(II) precatalyst, ensure the reaction conditions facilitate its reduction to Pd(0). Consider using a preformed Pd(0) catalyst like Pd₂(dba)₃. 2. Ligand Screening: Switch to a bulkier, more electron-rich ligand such as SPhos, XPhos, or other Buchwald-type ligands.[3] 3. Base Screening: Change to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered to maximize its surface area and reactivity. 4. Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Significant Homocoupling of Boronic Acid 1. Presence of Pd(II) Species: Pd(II) can promote the homocoupling of boronic acids. 2. Excess Boronic Acid: A large excess of the boronic acid can favor this side reaction. 3. Presence of Oxygen: Oxygen can facilitate the homocoupling pathway.1. Use of Pd(0) Precatalyst: Start with a Pd(0) source like Pd₂(dba)₃ to minimize initial Pd(II) concentration. 2. Optimize Stoichiometry: Use a smaller excess of the boronic acid (e.g., 1.1-1.2 equivalents). 3. Rigorous Degassing: Ensure the reaction is performed under strictly anaerobic conditions.
Dehalogenation of this compound 1. Hydride Source: The presence of a hydride source in the reaction mixture. This can sometimes originate from the solvent (e.g., alcohols) or the base.1. Solvent and Base Selection: Use aprotic solvents and non-hydridic bases. 2. Temperature Control: Running the reaction at a lower temperature may suppress this side reaction.
Protodeboronation of Boronic Acid 1. Presence of Water: Water, in combination with the base, can lead to the cleavage of the C-B bond of the boronic acid.1. Use of Boronate Esters: Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin), which is less susceptible to protodeboronation.[4] 2. Anhydrous Conditions: If using a boronic acid, ensure all reagents and solvents are thoroughly dried. However, note that some water is often beneficial for the Suzuki coupling itself. 3. Slow Addition: In some cases, slow addition of the boronic acid or base can minimize its decomposition.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst and ligand under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Reaction Conditions for Similar Substrates

The following table summarizes conditions that have been successfully used for the Suzuki coupling of iodoaniline derivatives and can be adapted for this compound.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
2-IodoanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O8095
2-Iodoaniline4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10088
2-Iodoaniline3,5-Dimethylphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF9092

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)Ln-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-I (this compound) ArX->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Product Formation Check_Catalyst Check Catalyst System (Precatalyst & Ligand) Start->Check_Catalyst Check_Base Evaluate Base (Strength & Solubility) Start->Check_Base Check_Conditions Assess Reaction Conditions (Solvent, Temp, Inertness) Start->Check_Conditions Optimize_Ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Catalyst->Optimize_Ligand Optimize_Base Switch to Stronger Base (e.g., Cs₂CO₃, K₃PO₄) Check_Base->Optimize_Base Optimize_Conditions Degas Solvents Thoroughly, Optimize Temperature Check_Conditions->Optimize_Conditions Success Successful Coupling Optimize_Ligand->Success Optimize_Base->Success Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.

References

Troubleshooting low yields in Buchwald-Hartwig amination of 3-Fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Yields in the Buchwald-Hartwig Amination of 3-Fluoro-2-iodoaniline

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Buchwald-Hartwig amination of this compound. This particular substrate presents a unique combination of steric hindrance and electronic effects that can lead to lower than expected reaction yields. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low to no conversion in my Buchwald-Hartwig amination of this compound. What are the primary factors I should investigate?

A1: Low conversion with a substrate like this compound is often a result of a combination of steric and electronic factors. The ortho-iodo group provides significant steric hindrance around the reaction center, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle. Additionally, the fluorine atom, being an electron-withdrawing group, deactivates the aromatic ring. Key areas to troubleshoot are your choices of palladium source, ligand, base, and solvent, as well as the reaction temperature. For challenging substrates, pre-catalysts are often more effective than generating the active catalyst in situ from a palladium source like Pd₂(dba)₃.

Q2: My reaction has stalled, and I see the formation of a dark precipitate. What could be the cause?

A2: The formation of a dark precipitate, often palladium black, is indicative of catalyst decomposition and deactivation. With aryl iodides, a common issue is the formation of unreactive palladium-iodide dimer species, which can inhibit the catalytic cycle. The choice of ligand is critical to prevent this. Bulky, electron-rich phosphine ligands can stabilize the palladium center and promote the desired catalytic turnover. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen), as oxygen can also contribute to catalyst decomposition.

Q3: I am using sodium tert-butoxide (NaOtBu) as the base, but my yields are still low. Should I consider other bases?

A3: While NaOtBu is a common and often effective strong base for Buchwald-Hartwig reactions, it may not be optimal for all substrates, especially those with sensitive functional groups. For your substrate, the combination of a strong base and an electron-deficient aniline could lead to side reactions. It is worth screening other bases. Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective and offer better functional group tolerance. In some cases, a combination of an inorganic base with a soluble organic base like DBU can be beneficial, particularly if solubility of the inorganic base is an issue.

Q4: What are the best practices for ligand selection for this specific amination?

A4: Ligand selection is arguably the most critical parameter for a successful Buchwald-Hartwig amination of a challenging substrate. For sterically hindered and electron-deficient aryl halides, bulky and electron-rich biaryl phosphine ligands are generally the most effective. These ligands promote the formation of the active monoligated palladium species, facilitate oxidative addition, and accelerate the rate of reductive elimination. Consider screening a panel of ligands to identify the optimal one for your specific amine coupling partner.

Q5: Can the choice of solvent significantly impact the reaction outcome?

A5: Absolutely. The solvent plays a crucial role in solubilizing the reactants and the catalyst system, and its polarity can influence the reaction rate. Toluene and dioxane are common solvents for Buchwald-Hartwig aminations. However, if you are experiencing solubility issues with your base or other reagents, you might consider a more polar solvent like tert-amyl alcohol or CPME. It is important to use anhydrous and degassed solvents to prevent catalyst deactivation.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the Buchwald-Hartwig amination of this compound.

G Troubleshooting Workflow for Low Yields cluster_start cluster_catalyst Catalyst System Optimization cluster_base Base Optimization cluster_conditions Reaction Conditions cluster_end start Low Yield Observed catalyst Evaluate Catalyst & Ligand start->catalyst ligand_screening Screen Bulky Biaryl Phosphine Ligands (e.g., XPhos, RuPhos, BrettPhos) catalyst->ligand_screening Suboptimal Ligand? precatalyst Switch to a Pre-catalyst (e.g., G3 or G4 Palladacycle) catalyst->precatalyst Inefficient Activation? base Evaluate Base ligand_screening->base precatalyst->base weaker_base Try Weaker Inorganic Bases (Cs2CO3, K3PO4) base->weaker_base Substrate Decomposition? mixed_base Consider Mixed Base System (e.g., DBU + K2CO3) base->mixed_base Solubility Issues? conditions Adjust Reaction Parameters weaker_base->conditions mixed_base->conditions solvent Screen Solvents (Toluene, Dioxane, t-AmOH) conditions->solvent Poor Solubility? temperature Vary Temperature (e.g., 80-110 °C) conditions->temperature Slow Reaction Rate? end Improved Yield solvent->end temperature->end G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition + Ar-I amido_complex Amido Complex oxidative_addition->amido_complex + R-NH2, - HI (Base) product_complex Product Complex amido_complex->product_complex Reductive Elimination product_complex->pd0 - Ar-NHR

Technical Support Center: Palladium-Catalyzed Reactions of 3-Fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-2-iodoaniline in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields of the desired product. What are the common side reactions and how can I mitigate them?

A1: Low yields in Suzuki-Miyaura coupling of this compound can be attributed to several side reactions. The primary competing reactions are dehalogenation of the starting material and homocoupling of the boronic acid reagent.

  • Dehalogenation: This is the reduction of the C-I bond, leading to the formation of 3-fluoroaniline. It can be promoted by elevated temperatures and certain solvents or bases.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often observed, especially with prolonged reaction times or in the presence of oxygen.

  • Protodeborylation: The boronic acid can be converted back to the corresponding arene by reaction with trace amounts of water or protic solvents.[1]

Troubleshooting Strategies:

ParameterRecommendationRationale
Catalyst/Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.These ligands promote the desired cross-coupling pathway and can suppress reductive dehalogenation.
Base Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.The choice of base is often substrate-dependent and empirical. A thorough screening can identify the optimal conditions.
Solvent Use anhydrous aprotic solvents like dioxane, THF, or DMF.Minimizing water content can reduce protodeborylation of the boronic acid.
Temperature Maintain the lowest effective temperature (e.g., 80-100 °C) and monitor the reaction progress closely.Higher temperatures can increase the rate of dehalogenation.
Atmosphere Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[2]

Q2: I am observing a significant amount of 3-fluoroaniline byproduct in my Heck reaction. What is causing this dehalogenation and how can I prevent it?

A2: The formation of 3-fluoroaniline is a result of a dehalogenation side reaction where the iodine atom is replaced by a hydrogen atom.[3] This is a common issue in palladium-catalyzed reactions with aryl iodides.

Troubleshooting Flowchart for Dehalogenation:

G start Dehalogenation Observed (3-fluoroaniline formation) cond1 High Reaction Temperature? start->cond1 action1 Lower temperature (e.g., to 80 °C) cond1->action1 Yes cond2 Inefficient Catalyst System? cond1->cond2 No action1->cond2 action2 Use bulky electron-rich phosphine ligands cond2->action2 Yes cond3 Suboptimal Base? cond2->cond3 No action2->cond3 action3 Screen alternative bases (e.g., NaOAc, K₂CO₃) cond3->action3 Yes end Reduced Dehalogenation cond3->end No action3->end

Caption: Troubleshooting workflow for dehalogenation side reactions.

Q3: In the Sonogashira coupling of this compound, I am getting a complex mixture of products and my starting material is not fully consumed. What could be the issue?

A3: A messy Sonogashira reaction with incomplete conversion can be due to several factors, including catalyst deactivation, homocoupling of the alkyne (Glaser coupling), and issues with the reaction setup.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air, leading to the formation of inactive palladium black.[2] The copper co-catalyst is also crucial and its quality can affect the reaction.

  • Alkyne Homocoupling: The terminal alkyne can undergo oxidative homocoupling to form a diyne byproduct, especially in the presence of oxygen.[4]

  • Incomplete Reaction: The reactivity of aryl iodides in Sonogashira coupling is generally high, so incomplete conversion may point to issues with the catalyst, reagents, or reaction conditions.

Key Experimental Considerations:

ParameterRecommendationRationale
Degassing Thoroughly degas all solvents and reagents before use.The Sonogashira reaction is particularly sensitive to oxygen.[2]
Catalyst Use a reliable palladium source like Pd(PPh₃)₂Cl₂ and fresh CuI.The quality and activity of the catalysts are paramount for a successful reaction.
Base/Solvent A common system is Et₃N in a co-solvent like THF or DMF. Ensure the amine base is dry and of high quality.The amine acts as both the base and can be a solvent. Its purity is important.
Temperature Reactions are often run at room temperature to 60 °C. Avoid excessively high temperatures.Higher temperatures can lead to catalyst decomposition.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., dioxane/water 10:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Heck Coupling:

  • In a flask, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand if necessary.

  • Add the base (e.g., NaOAc or Et₃N, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed polar aprotic solvent (e.g., DMF or DMA).

  • Heat the mixture to 100-140 °C and monitor the reaction.

  • After completion, cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent.

  • Wash the organic layer, dry it, and concentrate it.

  • Purify the product by chromatography.

General Protocol for Sonogashira Coupling:

  • To a flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (CuI, 5-10 mol%).

  • Evacuate and backfill with an inert gas.

  • Add degassed solvent (e.g., THF) and a degassed amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed.

  • Work up the reaction by removing the solvent, dissolving the residue in an organic solvent, and washing with aqueous NH₄Cl and brine.

  • Dry, concentrate, and purify the product by chromatography.

Visual Guides

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Ar-I bond cleavage) pd0->oa Ar-I pd2 Ar-Pd(II)-I(L)₂ oa->pd2 tm Transmetalation (with Nu-M) pd2->tm Nu-M pd2_nu Ar-Pd(II)-Nu(L)₂ tm->pd2_nu re Reductive Elimination pd2_nu->re re->pd0 Regeneration product Ar-Nu (Product) re->product

Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.

G substrate This compound ortho-Fluoro ortho-Amino Iodo side_reactions Potential Side Reactions Dehalogenation (C-I cleavage) Catalyst Coordination/Inhibition C-F Activation (under harsh conditions) substrate:f2->side_reactions:r0 High Reactivity substrate:f1->side_reactions:r1 Lewis Basicity substrate:f0->side_reactions:r2 Steric/Electronic Effects

Caption: Relationship between substrate features and potential side reactions.

References

Technical Support Center: Improving Regioselectivity in Reactions with 3-Fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-2-iodoaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: In palladium-catalyzed cross-coupling reactions with this compound, which position is expected to react first?

A1: In palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-fluorine (C-F) bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition of the palladium catalyst.[1][2] Therefore, selective reaction at the C-2 position (the site of the iodine atom) is generally expected.

Q2: How do the electronic properties of the fluorine and amino groups influence the reactivity of this compound?

A2: The amino group (-NH₂) is a strong activating group, while the fluorine atom is a deactivating group due to its inductive electron-withdrawing effect.[3][4] However, both are ortho-, para-directing for electrophilic aromatic substitution. In the context of cross-coupling reactions, the electronic effects of these substituents can influence the rate of oxidative addition and subsequent steps in the catalytic cycle.

Q3: I am observing a significant amount of dehalogenation (hydrodehalogenation) as a side product. How can I minimize this?

A3: Reductive dehalogenation, where the halogen atom is replaced by a hydrogen atom, is a common side reaction in cross-coupling chemistry. To minimize this, consider the following:

  • Choice of Base: Use weaker bases or carbonate bases instead of strong hydroxide or alkoxide bases like NaOtBu, which can promote this side reaction.[5]

  • Protecting the Amino Group: The amino group can sometimes interfere with the catalytic cycle. Protection with a group like Boc (tert-butyloxycarbonyl) can suppress this side reaction.[5]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over reductive dehalogenation.[5]

Q4: For electrophilic aromatic substitution on this compound, where is the electrophile most likely to add?

A4: The amino group is a powerful ortho-, para-director, while the fluorine is a weaker ortho-, para-director. The iodine is also ortho-, para-directing. Considering the directing effects of all substituents, the positions ortho and para to the strongly activating amino group are the most likely sites for electrophilic attack. Steric hindrance from the bulky iodine atom at the 2-position may disfavor substitution at the adjacent positions. Therefore, substitution at the 4- and 6-positions is most probable.

Q5: Can I perform a Sandmeyer-type reaction on this compound? What are the potential challenges?

A5: Yes, the primary aromatic amine of this compound can undergo diazotization to form a diazonium salt, which can then be used in subsequent reactions like the Sandmeyer reaction to introduce a variety of functional groups.[6][7] A key challenge is the stability of the diazonium salt. The reaction must be carried out at low temperatures (typically 0-5 °C) to prevent decomposition.[7] The presence of the electron-withdrawing fluorine and iodine atoms may affect the stability and reactivity of the diazonium salt.

Troubleshooting Guides

Poor Regioselectivity in Suzuki-Miyaura Coupling

Issue: Significant formation of the product coupled at the C-F position or diarylated product.

Potential Cause Troubleshooting Step Rationale
High Reaction Temperature Lower the reaction temperature and extend the reaction time.Higher temperatures can provide enough energy to overcome the activation barrier for C-F bond cleavage, leading to loss of selectivity.
Incorrect Catalyst/Ligand Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[8]These ligands promote the oxidative addition at the weaker C-I bond and can sterically hinder approach to the C-F bond.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed.Extended reaction times, especially at elevated temperatures, can lead to the slower reaction at the C-F position.
Stoichiometry of Boronic Acid Use a slight excess (1.1-1.2 equivalents) of the boronic acid.A large excess of the boronic acid can drive the reaction towards double coupling.
Low Yield in Sonogashira Coupling

Issue: Incomplete conversion of this compound to the desired alkynylated product.

Potential Cause Troubleshooting Step Rationale
Catalyst Inactivation Ensure rigorous degassing of solvents and use of an inert atmosphere (Argon or Nitrogen).The palladium and copper catalysts are sensitive to oxygen, which can lead to catalyst decomposition.
Insufficient Base Use a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure at least 2 equivalents are used.The base is crucial for deprotonating the terminal alkyne and neutralizing the HX formed during the reaction.
Copper Co-catalyst Issues Use a fresh source of CuI. For sensitive substrates, a copper-free Sonogashira protocol may be beneficial.[9]The quality of the copper co-catalyst is critical for the reaction's success.
Impure Starting Materials Purify the this compound and the alkyne before use.Impurities can poison the catalyst and inhibit the reaction.
Side Reactions in Buchwald-Hartwig Amination

Issue: Formation of undesired side products, such as diarylamines or hydrodehalogenation products.

Potential Cause Troubleshooting Step Rationale
Strong Base Use a weaker base like Cs₂CO₃ or K₃PO₄ instead of strong alkoxides (e.g., NaOtBu).Strong bases can promote side reactions, including elimination and dehalogenation.[5]
Ligand Choice Employ a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos).[8]These ligands are known to promote efficient C-N bond formation and can suppress side reactions.
Reaction Concentration Adjust the concentration of the reaction. Sometimes more dilute conditions can disfavor bimolecular side reactions.Concentration can influence the relative rates of desired and undesired reaction pathways.
Amine Reactivity If coupling with a primary amine, consider protecting the N-H bond to prevent double arylation.The initial product of the amination is also an amine and can react further if conditions are too harsh.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-2 Position

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add the degassed 1,4-dioxane/water mixture (5 mL).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Diazotization and Iodination (Sandmeyer-type Reaction)

This protocol outlines the conversion of the amino group of this compound to an iodo group, resulting in 1,2-Difluoro-3-iodobenzene.

Materials:

  • This compound

  • Concentrated HCl

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice bath

Procedure:

  • In a flask, dissolve this compound (1.0 mmol) in a mixture of concentrated HCl (3 mL) and water (5 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of NaNO₂ (1.1 mmol) in water (2 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, dissolve KI (1.5 mmol) in water (3 mL).

  • Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) (Ar = 3-Fluoro-2-aminophenyl) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: A troubleshooting workflow for addressing poor regioselectivity.

References

Technical Support Center: Catalyst Selection for Hindered 3-Fluoro-2-iodoaniline Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst systems for cross-coupling reactions involving the sterically hindered and electronically modified substrate, 3-fluoro-2-iodoaniline.

Troubleshooting Guides

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

You are attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but you observe low or no conversion of your starting material.

Possible Causes and Solutions:

  • Inadequate Catalyst Activity: The steric hindrance from the ortho-iodo and ortho-fluoro groups, combined with the electronic effects of the amine and fluorine, can render standard palladium catalysts inactive.

    • Solution: Employ catalyst systems known to be effective for hindered substrates. This includes using bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. Pre-formed palladium precatalysts incorporating these ligands (e.g., XPhos Pd G3, SPhos Pd G3) are often more effective than generating the catalyst in situ.[1]

  • Incorrect Base Selection: The choice of base is critical for the transmetalation step. An inappropriate base may not be strong enough to activate the boronic acid or may lead to side reactions.

    • Solution: For challenging couplings, stronger bases are often required. Screen bases such as K₃PO₄, Cs₂CO₃, or KF. The use of aqueous base solutions can sometimes be beneficial, but for substrates prone to hydrodehalogenation, anhydrous conditions might be necessary.

  • Suboptimal Solvent Choice: The solvent can influence catalyst solubility, stability, and reactivity.

    • Solution: Aprotic polar solvents are generally effective. Common choices include 1,4-dioxane, toluene, or 2-methyltetrahydrofuran (2-MeTHF), often with a small amount of water as a co-solvent. For particularly challenging substrates, screening different solvent systems is recommended.

  • Catalyst Deactivation: The presence of oxygen can lead to the formation of palladium black and catalyst deactivation.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly before use.

Issue 2: Significant Formation of Side Products

Your reaction shows the formation of significant byproducts, such as the hydrodehalogenated aniline (3-fluoroaniline) or homocoupling of the boronic acid.

Possible Causes and Solutions:

  • Hydrodehalogenation: The replacement of the iodine atom with a hydrogen atom is a common side reaction, particularly at elevated temperatures and in the presence of certain bases and protic solvents.

    • Solution:

      • Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.

      • Ligand Choice: Employ bulky ligands that promote the rate of reductive elimination over competing side reactions.

      • Base and Solvent: Use anhydrous conditions and a non-protic solvent if hydrodehalogenation is a major issue.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.

    • Solution:

      • Inert Atmosphere: Rigorous exclusion of oxygen is crucial.

      • Pd(0) Source: Using a Pd(0) precatalyst or ensuring efficient in situ reduction of a Pd(II) source can minimize homocoupling.

      • Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is standard practice, but a large excess can lead to increased homocoupling.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best for the Suzuki-Miyaura coupling of this compound?

A1: Due to the steric hindrance and electronic nature of this compound, catalyst systems featuring bulky and electron-rich ligands are highly recommended. Catalyst systems based on biarylphosphine ligands developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands often provide the best results. Pre-formed palladium precatalysts, such as XPhos Pd G3 or cataCXium® A palladacycle, are often more reliable and active than generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and a separate ligand.[2]

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling of this compound?

A2: A good starting point for optimization would be:

  • Catalyst: 2-5 mol% of a palladium precatalyst like XPhos Pd G3 or SPhos Pd G3.

  • Base: 2-3 equivalents of K₃PO₄ or Cs₂CO₃.

  • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or 2-MeTHF.

  • Temperature: 80-110 °C.

  • Atmosphere: Strictly inert (Argon or Nitrogen).

Always monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of the product and byproducts.

Q3: I am planning a Buchwald-Hartwig amination with this compound. What catalyst system should I consider?

A3: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this hindered substrate requires a specialized catalyst system. The use of bulky, electron-rich phosphine ligands is crucial.[3][4][5] Catalyst systems based on ligands like Josiphos, XPhos, or RuPhos are known to be effective for the amination of challenging aryl halides.[4] Strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically required.

Q4: Can the amino group of this compound interfere with the palladium catalyst?

A4: Yes, the free amino group can coordinate to the palladium center, potentially inhibiting the catalytic cycle. In some cases, N-protection of the aniline (e.g., as a carbamate or amide) may be necessary to achieve good yields. However, many modern catalyst systems are capable of coupling unprotected anilines. If you are experiencing issues with an unprotected substrate, consider trying a protected version.

Q5: My reaction is not going to completion, even with a recommended catalyst system. What should I try next?

A5: If your reaction has stalled, consider the following troubleshooting steps:

  • Reagent Purity: Ensure all your reagents, especially the boronic acid and base, are pure and dry. Boronic acids can degrade over time.

  • Catalyst and Ligand Integrity: Use fresh catalyst and ensure phosphine ligands have not been oxidized.

  • Degassing: Re-evaluate your degassing procedure. Even small amounts of oxygen can be detrimental.

  • Screening: Perform a systematic screen of different ligands, bases, and solvents. A small change in one of these components can have a significant impact on the reaction outcome.

Data Presentation

The following tables provide representative starting conditions for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of hindered ortho-haloanilines. These should be considered as starting points for the optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Hindered o-Iodoanilines

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-IodoanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
22-Iodoaniline4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane11092
3N-methyl-2-iodoaniline3-Thienylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8088
4N-ethyl-2-iodoanilinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O90-100-

Data adapted from a general guide for 2-iodoanilines and may require optimization for this compound.[6]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Hindered Aryl Halides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-BromotolueneMorpholine(SIPr)Pd(methallyl)Cl (3)-LHMDSTHF2299
2p-Tolyl triflateMorpholine(SIPr)Pd(methallyl)Cl (3)-LHMDSTHF2270
32-ChlorotolueneMorpholine(SIPr)Pd(methallyl)Cl (3)-LHMDSTHF2294

Data adapted from a study on a specific catalyst system and may require optimization for this compound.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general starting protocol and may require optimization.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or 2-MeTHF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2-3 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive pressure of the inert gas, add the palladium precatalyst (2-5 mol%).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of this compound

This is a general starting protocol and may require optimization.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., a palladacycle with a bulky phosphine ligand, 1-3 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5-2.0 equivalents)

  • Anhydrous, degassed aprotic solvent (e.g., toluene or THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, the ligand (if not using a precatalyst), and the base.

  • Add the solvent and stir the mixture for a few minutes.

  • Add the amine, followed by the this compound.

  • Heat the reaction mixture to the desired temperature (can range from room temperature to 100 °C depending on the catalyst system) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow Catalyst Selection Workflow for Hindered Substrates start Start: Reaction with This compound reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C Coupling) reaction_type->suzuki Arylboronic Acid buchwald Buchwald-Hartwig (C-N Coupling) reaction_type->buchwald Amine catalyst_screen_s Catalyst System Screening (Suzuki) suzuki->catalyst_screen_s catalyst_screen_b Catalyst System Screening (Buchwald-Hartwig) buchwald->catalyst_screen_b optimization Reaction Optimization (Temp, Conc, Time) catalyst_screen_s->optimization Initial Hit catalyst_screen_b->optimization Initial Hit analysis Analyze Results (Yield, Purity) optimization->analysis troubleshooting Troubleshooting analysis->troubleshooting Suboptimal end Successful Coupling analysis->end Optimal low_yield Low Yield/ No Reaction troubleshooting->low_yield Cause? side_products Side Products troubleshooting->side_products Cause? low_yield->catalyst_screen_s Re-screen Catalyst/Base side_products->optimization Adjust Conditions

Caption: A workflow for selecting and optimizing catalyst systems.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-I (this compound) pd2_complex Ar-Pd(II)-I(L) oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)2 Base pd2_biaryl Ar-Pd(II)-Ar'(L) transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 Ar-Ar' (Product)

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0_b Pd(0)L (Active Catalyst) oxidative_add_b Oxidative Addition pd0_b->oxidative_add_b Ar-I (this compound) pd2_complex_b Ar-Pd(II)-I(L) oxidative_add_b->pd2_complex_b amine_coord Amine Coordination & Deprotonation pd2_complex_b->amine_coord HNR'R'' Base pd2_amido Ar-Pd(II)-NR'R''(L) amine_coord->pd2_amido reductive_elim_b Reductive Elimination pd2_amido->reductive_elim_b reductive_elim_b->pd0_b Ar-NR'R'' (Product)

References

Base and solvent effects on 3-Fluoro-2-iodoaniline coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 3-fluoro-2-iodoaniline.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reactions are most suitable for this compound?

A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. The most common and effective reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds with boronic acids or esters.

  • Sonogashira Coupling: For the formation of C(sp²)–C(sp) bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C–N bonds with a wide range of primary and secondary amines.

The ortho-fluoro substituent can influence the electronic properties of the aniline and may require optimization of reaction conditions compared to non-fluorinated analogues.

Q2: How does the ortho-fluoro substituent affect the reactivity of this compound in coupling reactions?

A2: The ortho-fluoro substituent has several effects:

  • Inductive Effect: The strong electron-withdrawing nature of fluorine can increase the rate of oxidative addition, the first step in the catalytic cycle.

  • Steric Hindrance: The fluorine atom can sterically hinder the coordination of the palladium catalyst, potentially requiring the use of bulky ligands to promote efficient coupling.

  • Directing Effects: In some cases, ortho-fluoro substituents can direct C-H activation at the adjacent position, although this is less of a concern in standard cross-coupling at the C-I bond.

Q3: What are the most common side reactions to watch out for?

A3: Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the alkyne (in Sonogashira coupling). This is often caused by the presence of oxygen.

  • Protodeboronation: Loss of the boronic acid group in Suzuki coupling, especially with prolonged reaction times or high temperatures.

  • Hydrodehalogenation: Replacement of the iodine atom with a hydrogen atom, which can be promoted by certain bases and solvents.

  • Catalyst Deactivation: Formation of palladium black (inactive palladium nanoparticles) can occur, especially with less stable catalysts or if the reaction is not properly degassed.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Potential Cause Recommended Solution
Inefficient Catalyst System Ensure the palladium catalyst and ligand are fresh and active. Consider using a more stable precatalyst. For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos may be beneficial. Increase catalyst loading to 5 mol% for challenging couplings.[1]
Inappropriate Base The choice of base is critical for activating the boronic acid.[2] Screen different inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. K₃PO₄ is often effective for challenging couplings.[3]
Poor Solvent Choice The solvent can significantly impact yield. Common choices include toluene, dioxane, THF, and DMF, often with an aqueous co-solvent.[4][5] For substrates with poor solubility, a switch to a more polar solvent like DMF might be necessary.
Protodeboronation This side reaction is more likely with extended reaction times and higher temperatures. If suspected, consider using a pinacol ester of the boronic acid, which is generally more stable.
Incomplete Reaction If starting material remains, consider increasing the reaction temperature or time. Ensure the base is of high quality and used in sufficient excess (typically 2-3 equivalents).
Issue 2: Poor Performance in Sonogashira Coupling
Potential Cause Recommended Solution
Catalyst System Issues The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[4][5][6] Ensure both catalysts are active. For copper-free conditions, specialized ligands may be required.
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction, often promoted by the presence of oxygen. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) and use degassed solvents.
Base Incompatibility An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used.[7] Ensure the base is anhydrous and used in sufficient quantity.
Low Reactivity of Alkyne For less reactive terminal alkynes, increasing the reaction temperature or switching to a more polar solvent like DMF can improve the yield.
Issue 3: Challenges in Buchwald-Hartwig Amination
Potential Cause Recommended Solution
Weakly Nucleophilic Amine For less reactive amines, a stronger base like sodium tert-butoxide (NaOtBu) may be necessary. The choice of a bulky, electron-rich ligand (e.g., XPhos, RuPhos) is also critical to promote the coupling.[3]
Base-Sensitive Functional Groups If the substrate contains base-sensitive groups, a milder base such as K₃PO₄ or Cs₂CO₃ should be screened.[3]
Catalyst Inhibition The aniline product can sometimes inhibit the catalyst. Using a higher catalyst loading or a more robust catalyst system can help overcome this.
Solvent Effects Toluene and dioxane are common and effective solvents.[8] For challenging couplings, a switch to a more polar aprotic solvent might be beneficial, but this should be screened carefully as it can also affect base strength and catalyst stability.

Data Presentation

The following tables provide representative quantitative data for the coupling reactions of haloanilines, which can serve as a starting point for optimizing the reactions of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Haloanilines

EntryAryl HalideBoronic AcidBaseSolventCatalyst SystemYield (%)
12-IodoanilinePhenylboronic acidK₂CO₃Toluene/H₂OPd(PPh₃)₄~90
22-Bromoaniline4-Methoxyphenylboronic acidK₃PO₄DioxanePd(dppf)Cl₂~85
33-Fluoro-4-bromoanilinePhenylboronic acidCs₂CO₃THF/H₂OXPhos Pd G3~92
42-Iodoaniline3,5-Dimethylphenylboronic acidK₂CO₃DMF/H₂OPd(OAc)₂/SPhos~88

Note: Yields are representative and highly dependent on specific reaction conditions.

Table 2: Representative Conditions for Sonogashira Coupling of Haloanilines

EntryAryl HalideAlkyneBaseSolventCatalyst SystemYield (%)
12-IodoanilinePhenylacetyleneEt₃NDMFPd(PPh₃)₂Cl₂/CuI~95
24-Iodo-2-fluoroanilineTrimethylsilylacetyleneK₂CO₃ToluenePd(OAc)₂/PPh₃/CuI~85
32-Iodoaniline1-OctyneDIPEATHFPd(PPh₃)₄/CuI~90
43-Fluoro-4-iodoanilinePhenylacetyleneCs₂CO₃DioxanePd(CH₃CN)₂Cl₂/cataCXium A~88

Note: Yields are representative and highly dependent on specific reaction conditions.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Haloanilines

EntryAryl HalideAmineBaseSolventCatalyst SystemYield (%)
12-IodoanilineMorpholineNaOtBuToluenePd₂(dba)₃/XPhos~98
24-Bromo-2-fluoroanilineAnilineK₃PO₄DioxaneRuPhos Pd G3~90
32-IodoanilineBenzylamineCs₂CO₃ToluenePd(OAc)₂/BINAP~85
43-ChloroanilinePiperidineNaOtBuToluenePd₂(dba)₃/BrettPhos~92

Note: Yields are representative and highly dependent on specific reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).[9]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).[9]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.06 mmol).

  • Solvent and Reagents Addition: Evacuate and backfill the flask with an inert gas. Add the degassed solvent (e.g., triethylamine or DMF, 10 mL) followed by the terminal alkyne (1.2 mmol).

  • Reaction: Stir the reaction mixture under an inert atmosphere at the specified temperature for the indicated time.

  • Work-up: After completion, remove the solvent under reduced pressure. Take up the residue in an organic solvent and wash with aqueous ammonia and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., NaOtBu, 2.0 equiv) to an oven-dried Schlenk flask.[3]

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + 3-F-2-Iodoaniline Ar-Pd(II)-I(L2) 3-F-2-Aniline-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation + Ar'B(OH)2 + Base Ar-Pd(II)-Ar'(L2) 3-F-2-Aniline-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product Troubleshooting_Workflow Start Low Yield in Coupling Reaction Check_Catalyst Is the catalyst system optimal? Start->Check_Catalyst Optimize_Catalyst Screen Ligands Increase Loading Use Precatalyst Check_Catalyst->Optimize_Catalyst No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Optimize_Catalyst->Check_Base Optimize_Base Screen Bases (K2CO3, K3PO4, Cs2CO3, NaOtBu) Check_Base->Optimize_Base No Check_Solvent Is the solvent suitable? Check_Base->Check_Solvent Yes Optimize_Base->Check_Solvent Optimize_Solvent Screen Solvents (Toluene, Dioxane, THF, DMF) Check_Solvent->Optimize_Solvent No Check_Conditions Are reaction conditions adequate? Check_Solvent->Check_Conditions Yes Optimize_Solvent->Check_Conditions Optimize_Conditions Increase Temperature Increase Time Ensure Inert Atmosphere Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Conditions->Success

References

Technical Support Center: Purification of 3-Fluoro-2-iodoaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Fluoro-2-iodoaniline and its derivatives.

Troubleshooting Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound derivatives, offering potential causes and actionable solutions.

Issue 1: Brown or Dark-Colored Product After Synthesis

  • Question: My crude product is a dark brown oil or solid, but I expect a much lighter color. What causes this discoloration and how can I remove it?

  • Answer: Discoloration in aniline derivatives is frequently caused by air oxidation of the amino group, which forms colored impurities.[1] This is a common issue with anilines, which can darken upon exposure to air and light.

    Solutions:

    • Inert Atmosphere: Conduct your reaction and purification steps under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]

    • Activated Carbon Treatment: During recrystallization, you can often remove colored impurities by treating the hot solution with a small amount of activated carbon before filtering.[2] Use activated carbon sparingly, as it can also adsorb your desired product, potentially lowering the yield.

    • Column Chromatography: Flash column chromatography is generally effective at separating the desired product from colored, more polar impurities.

Issue 2: Low Recovery After Recrystallization

  • Question: I am losing a significant amount of my compound during recrystallization. What are the likely reasons for this low yield?

  • Answer: Low recovery during recrystallization can stem from several factors, including the choice of solvent and the cooling process.

    Solutions:

    • Solvent Selection: The ideal recrystallization solvent (or solvent system) is one in which your compound is highly soluble when hot and sparingly soluble when cold. If your compound has some solubility in the cold solvent, you will lose product in the mother liquor. Experiment with different solvents to find the optimal one. For many anilines, a mixed solvent system like ethanol/water can be effective.[3]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product. Using an excessive amount of solvent will result in a lower recovery of your purified compound.

    • Cooling Process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities and lead to smaller crystals that are harder to collect.

Issue 3: Product "Oils Out" During Recrystallization

  • Question: Instead of forming crystals, my product separates as an oil when the recrystallization solution cools. How can I fix this?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

    Solutions:

    • Slower Cooling: Ensure the solution cools down slowly to encourage crystal nucleation rather than oil formation.

    • Solvent Adjustment: Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the oily mixture and gently warm until the oil redissolves. Then, allow it to cool slowly again.

    • Lower Boiling Point Solvent: If possible, choose a recrystallization solvent with a lower boiling point.

Issue 4: Multiple Spots on TLC After Column Chromatography

  • Question: My "purified" product from column chromatography shows multiple spots on a TLC plate. What could be the problem?

  • Answer: This indicates that the column did not effectively separate your desired compound from impurities.

    Solutions:

    • Optimize Solvent System: The polarity of the eluent is critical. If your compound and impurities are eluting too closely, you need to adjust the solvent system. Try a more non-polar eluent to increase the separation between spots on the TLC plate. A good starting point for many aniline derivatives is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.

    • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, which can lead to poor separation.

    • Sample Loading: Load your sample onto the column in a concentrated band using a minimal amount of solvent. Overloading the column with too much sample can also lead to incomplete separation.

Frequently Asked Questions (FAQs)

This FAQ section provides answers to common questions regarding the purification of this compound derivatives.

Q1: What are the most common types of impurities I should expect when working with this compound derivatives?

A1: The impurities will largely depend on the specific reaction you are performing. Here are some common examples:

  • From N-Alkylation/Acylation:

    • Unreacted Starting Material: Residual this compound.

    • Over-alkylation Products: If you are performing an N-alkylation, the formation of a tertiary amine (N,N-dialkylated product) is a common side product, as the initially formed secondary amine can be more nucleophilic than the starting aniline.[4]

  • From Cross-Coupling Reactions (e.g., Suzuki-Miyaura):

    • Homocoupling Products: Dimerization of the boronic acid starting material.[5]

    • Dehalogenation: Replacement of the iodine atom with a hydrogen.

    • Residual Catalyst and Ligands: Palladium catalysts and phosphorus-based ligands used in the reaction.

Q2: What is a good starting point for developing a column chromatography method for a new this compound derivative?

A2: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. Begin with a relatively non-polar eluent, such as 5-10% ethyl acetate in hexanes, and gradually increase the polarity. For this compound itself, a system of ethyl acetate/petroleum ether (1/50 v/v) has been reported to be effective.[6] Aim for an Rf value of around 0.2-0.4 for your desired compound on the TLC plate, as this often translates to good separation on a column.

Q3: Can I purify my this compound derivative by an acidic wash?

A3: Yes, in some cases, an acidic wash during a liquid-liquid extraction can be a useful purification step. Anilines are basic and can be protonated by an acid (e.g., dilute HCl) to form a water-soluble salt.[1] This allows you to separate your aniline derivative from non-basic organic impurities. However, be aware that if your derivative is a very weak base, or if it is particularly hydrophobic, it may not partition effectively into the aqueous layer.[7]

Q4: My purified this compound derivative is unstable and decomposes over time. How can I store it properly?

A4: Many aniline derivatives are sensitive to light and air. For long-term storage, it is recommended to keep the compound in a dark place, under an inert atmosphere (e.g., in a vial backfilled with argon or nitrogen), and at a low temperature (2-8°C is often suitable).[8]

Data Presentation

The following tables provide a summary of purification conditions that can be used as a starting point for the purification of this compound and its derivatives.

Table 1: Column Chromatography Conditions

CompoundStationary PhaseEluent System (v/v)Reference
This compoundSilica GelEthyl Acetate / Petroleum Ether (1:50)[6]
3-Bromo-2-iodoanilineSilica GelEthyl Acetate / Petroleum Ether (1:20)[6]
2-Iodo-3-methylanilineSilica GelEthyl Acetate / Petroleum Ether (1:10)[6]
N-(furan-2-ylmethyl)-3-iodoaniline derivativeSilica GelHexane / Ethyl Acetate (Gradient)[9]

Table 2: Common Recrystallization Solvents for Anilines

Solvent/SystemNotesReference
Ethanol / WaterA common and effective mixed solvent system for many anilines. The compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy.[3]
IsopropanolCan be a good single solvent for anilines with moderate polarity.[3]
TolueneA good choice for aromatic compounds, where "like dissolves like".[3]
Hexane / Ethyl AcetateA useful mixed solvent system for compounds that are highly soluble in ethyl acetate but poorly soluble in hexane.[10]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent component of your eluent system.

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Equilibration: Run the initial, non-polar eluent through the column to equilibrate the stationary phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting with your chosen solvent system, starting with a low polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain your purified product.

Protocol 2: General Procedure for Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask and add the minimum volume of hot ethanol required to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise with swirling until the solution remains faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualized Workflows

Purification_Workflow General Purification Workflow for this compound Derivatives crude_product Crude Product tlc_analysis TLC Analysis to Assess Purity and Choose Purification Method crude_product->tlc_analysis acidic_wash Acidic Wash (Optional) crude_product->acidic_wash To Remove Basic Impurities column_chrom Column Chromatography tlc_analysis->column_chrom Complex Mixture recrystallization Recrystallization tlc_analysis->recrystallization Relatively Pure with Minor Impurities pure_product Pure Product column_chrom->pure_product recrystallization->pure_product acidic_wash->tlc_analysis

Caption: A decision-making workflow for selecting a suitable purification method.

Troubleshooting_Workflow Troubleshooting Common Purification Issues start Purification Attempt issue Problem Encountered? start->issue discoloration Discoloration issue->discoloration Yes low_recovery Low Recovery issue->low_recovery Yes oiling_out Oiling Out issue->oiling_out Yes impure_fractions Impure by TLC issue->impure_fractions Yes end Successful Purification issue->end No solution_discolor Use Activated Carbon or Run a Column discoloration->solution_discolor solution_recovery Optimize Solvent Volume and Cooling Rate low_recovery->solution_recovery solution_oiling Cool Slowly, Adjust Solvent Ratio oiling_out->solution_oiling solution_impure Adjust Eluent Polarity, Repack Column impure_fractions->solution_impure solution_discolor->start Retry solution_recovery->start Retry solution_oiling->start Retry solution_impure->start Retry

References

Preventing dehalogenation of 3-Fluoro-2-iodoaniline during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Fluoro-2-iodoaniline. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on preventing dehalogenation during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with this compound?

A1: Dehalogenation is a side reaction where the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 3-fluoroaniline as a byproduct. This is problematic as it reduces the yield of the desired product and introduces impurities that can be difficult to separate, complicating the purification process.

Q2: Which of the halogens on this compound is more susceptible to dehalogenation?

A2: The carbon-iodine (C-I) bond is significantly weaker and therefore more susceptible to cleavage than the carbon-fluorine (C-F) bond under typical cross-coupling conditions. Therefore, deiodination is the primary dehalogenation pathway observed.

Q3: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A3: The main causes include:

  • Inappropriate choice of catalyst and ligand: Some palladium catalysts and ligands are more prone to promoting side reactions.

  • Strong bases: Certain strong bases can facilitate the formation of palladium-hydride species, which are responsible for dehalogenation.

  • High reaction temperatures: Elevated temperatures can increase the rate of dehalogenation.[1]

  • Solvent effects: Protic solvents or certain coordinating aprotic solvents can act as a source of hydrogen for the dehalogenation process.

  • Presence of reducing agents: Impurities or reagents that can act as reducing agents can contribute to the formation of palladium-hydride species.

Q4: Are there specific cross-coupling reactions where dehalogenation of this compound is more prevalent?

A4: While dehalogenation can occur in various palladium-catalyzed reactions, it can be particularly noticeable in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions if the conditions are not carefully optimized. The specific substrates and reagents used in each reaction type can influence the extent of this side reaction.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the synthesis involving this compound.

Issue 1: Significant Formation of 3-Fluoroaniline (Deiodination) in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. However, the formation of the deiodinated byproduct, 3-fluoroaniline, can significantly lower the yield of the desired biaryl product.

Potential CauseRecommended Solution
Inappropriate Catalyst/Ligand Switch to a palladium catalyst with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. These ligands promote the desired reductive elimination over the dehalogenation pathway.
Incorrect Base Selection Use a weaker inorganic base like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or alkoxides. The choice of base can be critical in minimizing the formation of palladium-hydride species.
High Reaction Temperature Lower the reaction temperature. While this may require longer reaction times, it can significantly reduce the extent of dehalogenation. Consider running the reaction at 80-90 °C instead of refluxing at higher temperatures.
Solvent Choice Use aprotic solvents like 1,4-dioxane or toluene. If a co-solvent is needed, use degassed water and keep its proportion to a minimum.
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield of Desired Product (%) (Representative)Yield of 3-Fluoroaniline (%) (Representative)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)1006525
Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Toluene9092<5
Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)Dioxane/H₂O (4:1)1007020
XPhos Pd G3 (2)-K₃PO₄ (2)1,4-Dioxane8095<3

Note: The data in this table is representative and compiled from literature on similar substrates. Actual yields may vary depending on the specific boronic acid and reaction conditions.

Issue 2: Deiodination and Homocoupling in Sonogashira Coupling

In Sonogashira reactions with this compound, both the formation of 3-fluoroaniline and the homocoupling of the terminal alkyne (Glaser coupling) can be significant side reactions.

| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Oxygen Presence | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent Glaser homocoupling. | | Inappropriate Catalyst System | Use a combination of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst such as CuI. For sensitive substrates, consider copper-free Sonogashira conditions. | | Base and Solvent Choice | An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Using the amine as both the base and solvent can sometimes be beneficial. Anhydrous THF or DMF are also common solvents. | | High Reaction Temperature | Run the reaction at room temperature or slightly elevated temperatures (40-50 °C) to minimize dehalogenation. | | High Alkyne Concentration | Add the terminal alkyne slowly to the reaction mixture to keep its concentration low, which can suppress homocoupling. |

Pd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C)Yield of Desired Product (%) (Representative)Yield of Side Products (%) (Representative)
Pd(PPh₃)₄ (2)CuI (1)TEA (3)THF606030 (deiodination + homocoupling)
Pd(PPh₃)₂Cl₂ (2)CuI (1)TEA (3)DMFRT85<10
Pd(OAc)₂ (2)-Piperidine (3)Toluene5080~15 (deiodination)
PdCl₂(PPh₃)₂ (2)CuI (1)DIPEA (3)THF/TEA (1:1)RT90<5

Note: The data in this table is representative and compiled from literature on similar substrates. Actual yields may vary depending on the specific alkyne and reaction conditions.

Issue 3: Deiodination in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation. However, deiodination can compete with the desired amination, especially with electron-deficient aryl iodides.

| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Inappropriate Catalyst/Ligand | Employ a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. Fourth-generation Buchwald precatalysts with ligands like CPhos have shown good results.[2] | | Strong Base | While strong bases like NaOtBu are often used, consider screening other bases like LHMDS or K₃PO₄, which can sometimes reduce dehalogenation with sensitive substrates. | | High Reaction Temperature | Optimize the reaction temperature. Running the reaction at a lower temperature (e.g., 50-80 °C) for a longer duration can be beneficial.[2] | | Solvent Choice | Aprotic solvents such as 1,4-dioxane or toluene are generally preferred. |

Pd Precatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Yield of Desired Product (%) (Representative)Yield of 3-Fluoroaniline (%) (Representative)
Pd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.4)Toluene1007515
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane8090<5
CPhos Pd G4 (2)-NaOtBu (1.5)1,4-Dioxane5094<3
Pd₂(dba)₃ (1)XPhos (2)LHMDS (1.5)Toluene9088<7

Note: The data in this table is representative and compiled from literature on similar substrates. Actual yields may vary depending on the specific amine and reaction conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound, with conditions optimized to minimize deiodination.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, phenylboronic acid, and potassium phosphate.

  • Add the XPhos Pd G3 precatalyst.

  • Seal the Schlenk tube, and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a general procedure for the Sonogashira coupling of this compound, with measures to reduce side reactions.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • THF (anhydrous and degassed)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add degassed THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirring mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol outlines a general method for the Buchwald-Hartwig amination of this compound, optimized for high yield and minimal deiodination.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • CPhos Pd G4 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

Procedure:

  • In a glovebox, add this compound, sodium tert-butoxide, and the CPhos Pd G4 precatalyst to an oven-dried Schlenk tube.

  • Seal the tube, remove it from the glovebox, and add degassed 1,4-dioxane and morpholine via syringe under an argon atmosphere.

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: This compound, Coupling Partner, Base catalyst Add Catalyst System: Pd Source + Ligand reagents->catalyst inert Establish Inert Atmosphere (Argon/Nitrogen) catalyst->inert solvent Add Degassed Solvent inert->solvent heating Heat to Optimized Temperature solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: A generalized experimental workflow for cross-coupling reactions involving this compound.

dehalogenation_pathway cluster_desired Desired Coupling Pathway cluster_side_reaction Dehalogenation Side Pathway start Pd(0)L_n + this compound oxidative_addition Oxidative Addition start->oxidative_addition pd_intermediate Ar-Pd(II)L_n-I (Ar = 3-Fluoro-2-aminophenyl) oxidative_addition->pd_intermediate transmetalation Transmetalation (with Nu-M) pd_intermediate->transmetalation hydride_formation Pd-H Formation pd_intermediate->hydride_formation reductive_elimination Reductive Elimination transmetalation->reductive_elimination product Desired Product (Ar-Nu) reductive_elimination->product hydride_source Hydride Source (e.g., Base, Solvent) hydride_source->hydride_formation reductive_elimination_h Reductive Elimination of H-I hydride_formation->reductive_elimination_h dehalogenated_product 3-Fluoroaniline reductive_elimination_h->dehalogenated_product

Caption: Competing pathways of desired coupling versus dehalogenation in palladium-catalyzed reactions.

References

Technical Support Center: 3-Fluoro-2-iodoaniline Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the challenging substrate, 3-fluoro-2-iodoaniline, in palladium-catalyzed cross-coupling reactions.

Understanding the Reactivity of this compound

The poor reactivity of this compound in cross-coupling reactions can be attributed to a combination of steric and electronic factors. The fluorine atom at the 3-position is electron-withdrawing, which can influence the electronic properties of the aromatic ring. Additionally, the proximity of the fluoro and amino groups to the iodine at the 2-position creates steric hindrance around the reactive center, potentially impeding the approach of the palladium catalyst. The primary amino group can also coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound.

Suzuki-Miyaura Coupling

Q1: I am observing low to no yield in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the likely causes and solutions?

A1: Low yields in the Suzuki-Miyaura coupling of this substrate are often due to catalyst inhibition by the aniline, steric hindrance, or suboptimal reaction conditions. The choice of catalyst, ligand, base, and solvent is critical for a successful reaction.

Troubleshooting Workflow:

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling catalyst Optimize Catalyst & Ligand start->catalyst Catalyst inhibition? Steric hindrance? base Screen Bases catalyst->base Still low yield? success Improved Yield catalyst->success Success! solvent Vary Solvent & Temperature base->solvent Still low yield? base->success Success! boronic_acid Check Boronic Acid Quality solvent->boronic_acid Still low yield? solvent->success Success! boronic_acid->success Success!

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Recommended Solutions:

  • Catalyst and Ligand Selection: For sterically hindered and electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are often necessary to promote the catalytic cycle.[1] Consider switching from standard catalysts like Pd(PPh₃)₄ to more robust systems.

  • Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. A screen of different bases is often necessary.

  • Solvent and Temperature: The solvent should be anhydrous and degassed. Temperature optimization may be required; while higher temperatures can increase reaction rates, they may also lead to decomposition.

  • Boronic Acid Quality: Ensure the boronic acid is pure and not degraded, as this can lead to side reactions like homocoupling.[2]

Q2: I am seeing a significant amount of dehalogenated byproduct (3-fluoroaniline). How can I minimize this?

A2: Dehalogenation is a common side reaction where the iodine is replaced by a hydrogen atom. This is often promoted by the presence of a palladium-hydride species in the catalytic cycle.

Strategies to Minimize Dehalogenation:

  • Ligand Choice: Employ bulky, electron-rich ligands that favor reductive elimination over the formation of palladium-hydride species.[3]

  • Base Selection: Avoid strong alkoxide bases if dehalogenation is a major issue. Weaker inorganic bases are often a better choice.[3]

  • Solvent: Use aprotic solvents. If an alcohol is used as a co-solvent, its concentration should be minimized.[3]

Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of this compound with a primary amine is sluggish and gives low yields. What should I try?

A1: The coupling of primary amines with ortho-substituted aryl halides can be challenging. Catalyst deactivation and competing side reactions are common issues.

Troubleshooting Workflow:

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig catalyst Select Appropriate Catalyst/Ligand start->catalyst Catalyst deactivation? Steric hindrance? base Optimize Base catalyst->base No improvement? success Improved Yield catalyst->success Success! conditions Adjust Temperature & Time base->conditions Still low yield? base->success Success! conditions->success Success!

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Recommended Solutions:

  • Catalyst and Ligand System: The choice of ligand is paramount for successful Buchwald-Hartwig aminations. For challenging substrates, specialized biarylphosphine ligands are often required.[4][5]

  • Base Selection: Strong, non-nucleophilic bases are typically used. The choice of base can influence the rate of both the desired reaction and potential side reactions.[6]

  • Temperature and Reaction Time: These reactions often require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress to avoid decomposition at prolonged heating.

Sonogashira Coupling

Q1: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but I am observing significant homocoupling of the alkyne (Glaser coupling). How can I prevent this?

A1: Glaser coupling is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst. It is promoted by the presence of oxygen.

Strategies to Minimize Glaser Coupling:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen.

  • Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several efficient methods have been developed that avoid the use of a copper co-catalyst.[7][8]

Q2: My Sonogashira reaction is not going to completion. What can I do to improve the conversion?

A2: Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions.

Recommended Solutions:

  • Catalyst and Ligand: Ensure the palladium catalyst and any phosphine ligands are of high quality. For challenging substrates, more robust catalyst systems may be necessary.

  • Base: An amine base like triethylamine or diisopropylethylamine is typically used. Ensure the base is pure and used in sufficient excess.[9]

  • Solvent: Aprotic polar solvents like DMF or THF are commonly used.

  • Temperature: Gently heating the reaction can often drive it to completion.

Data Presentation: Recommended Reaction Conditions

The following tables provide starting points for optimizing cross-coupling reactions with this compound, based on literature for analogous substrates.

Table 1: Suzuki-Miyaura Coupling of Ortho-Substituted Anilines

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-IodoanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095Adapted from[10]
22-Bromoaniline4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O11088Adapted from[10]
3This compound3-Tolylboronic acidXPhos Pd G3 (2)-Cs₂CO₃2-MeTHF80Est. >80Inferred from[10]

Table 2: Buchwald-Hartwig Amination of Ortho-Substituted Aryl Halides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Iodoanilinen-ButylaminePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene10092Adapted from[4]
22-Bromo-6-fluoroanilineMorpholineBrettPhos Pd G3 (2)-LHMDSTHF8085Inferred from[4][6]
3This compoundAnilinePd₂(dba)₃ (1)Xantphos (2)K₃PO₄Dioxane110Est. >85Inferred from[11]

Table 3: Sonogashira Coupling of Ortho-Substituted Aryl Halides

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-IodoanilinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF6590Adapted from[12]
22-Bromo-6-fluoroanilineTrimethylsilylacetylenePd(OAc)₂ (2)-Cs₂CO₃DMF8088Inferred from[7][8]
3This compound1-Octyne[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSORTEst. >90Inferred from[8]

*Est. = Estimated yield based on similar substrates.

Experimental Protocols

The following are representative experimental protocols that can be adapted for cross-coupling reactions of this compound.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Protocol setup 1. Reaction Setup: - Add this compound, boronic acid, and base to a flame-dried flask. inert 2. Inert Atmosphere: - Evacuate and backfill the flask with Argon (3x). setup->inert reagents 3. Add Reagents: - Add degassed solvent. - Add Pd catalyst and ligand. inert->reagents reaction 4. Reaction: - Heat to the desired temperature with stirring. reagents->reaction workup 5. Workup: - Cool to RT, dilute with organic solvent, wash with water and brine. reaction->workup purify 6. Purification: - Dry, concentrate, and purify by column chromatography. workup->purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is then evacuated and backfilled with argon three times. Degassed solvent (e.g., toluene, 5 mL) is added, followed by the palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%). The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a precatalyst). Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The tube is sealed, evacuated, and backfilled with argon. Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added, and the mixture is heated to the desired temperature (e.g., 100 °C) with stirring. Upon completion, the reaction is cooled, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography.

General Procedure for Copper-Free Sonogashira Coupling

In a glovebox, a vial is charged with the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 0.025 mmol, 2.5 mol%), this compound (1.0 mmol), and a magnetic stir bar. The vial is sealed and removed from the glovebox. Anhydrous, degassed solvent (e.g., DMSO, 5 mL), the terminal alkyne (1.2 mmol), and the base (e.g., TMP, 2.0 mmol) are added via syringe. The reaction is stirred at room temperature until completion. The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography.[8]

References

Technical Support Center: Reaction Monitoring of 3-Fluoro-2-iodoaniline Transformations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring chemical transformations of 3-fluoro-2-iodoaniline using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Which technique, TLC or GC-MS, is more suitable for monitoring the progress of my this compound reaction?

A1: Both TLC and GC-MS are valuable techniques for reaction monitoring, and the choice depends on the specific requirements of your analysis. TLC is a rapid, qualitative, and inexpensive method ideal for quick checks of reaction progress at the bench.[1][2] It allows for a visual assessment of the consumption of starting materials and the formation of products.[3] GC-MS, on the other hand, provides quantitative data and structural information.[4][5] It is more sensitive and can distinguish between isomers and identify byproducts, but it requires more extensive sample preparation and longer analysis times.[6]

Q2: I am performing a Suzuki-Miyaura coupling reaction with this compound. How can I use TLC to monitor this reaction?

A2: To monitor a Suzuki-Miyaura coupling reaction, you can use TLC to track the disappearance of the this compound starting material and the appearance of the less polar product.[7] It is crucial to spot the TLC plate with the starting material, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself to accurately identify the spots.[3] A suitable solvent system, such as 30% ethyl acetate in hexane, can be used for development.[7] The product will typically have a higher Rf value than the more polar aniline starting material.[7]

Q3: Why am I observing poor peak shapes (tailing) for this compound in my GC-MS analysis?

A3: Peak tailing for amines in GC-MS is a common issue caused by the interaction of the polar amine group with active sites in the GC system.[8][9] To mitigate this, derivatization of the amine is often necessary to increase its volatility and thermal stability, leading to improved peak shape.[4][8]

Q4: What are the common impurities I might encounter in reactions involving this compound?

A4: Common impurities can include unreacted starting materials, positional isomers (e.g., other iodo-fluoroanilines), and byproducts from side reactions such as dehalogenation in cross-coupling reactions or over-iodination.[5][7] In some cases, oxidation of the aniline can lead to the formation of colored impurities.[10]

Troubleshooting Guides

TLC Monitoring Issues
ProblemPossible Cause(s)Suggested Solution(s)
Spots are streaking - Sample is too concentrated.- Inappropriate solvent system.[11]- Dilute the sample before spotting.- Adjust the polarity of the solvent system. For amines, adding a small amount of triethylamine (e.g., 0.1%) to the mobile phase can help reduce streaking.[12]
Poor separation of spots - The solvent system has the wrong polarity.[1]- Systematically vary the solvent ratio to optimize separation. A common starting point is a 1:1 mixture of hexane and ethyl acetate.[13]
Reactant and product have very similar Rf values - The polarity difference between the reactant and product is minimal.- Try a different solvent system.[14]- Consider using 2D TLC where the plate is developed, dried, rotated 90 degrees, and developed again in a different solvent system.[14]
No spots are visible under UV light - The compounds are not UV-active.- The sample concentration is too low.[11]- Use a visualization stain, such as potassium permanganate or an iodine chamber.[13]- Spot the sample multiple times at the same point, allowing the solvent to dry between applications.[11]
GC-MS Analysis Issues
ProblemPossible Cause(s)Suggested Solution(s)
Peak tailing - Adsorption of the polar amine to active sites in the GC system.[9]- Derivatize the aniline with an acylating agent like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) to make it less polar and more volatile.[4][8]
Irreproducible results - Inconsistent sample preparation.- Septum leak.[15][16]- Use a standardized procedure for sample preparation and derivatization.- Regularly replace the injection port septum.[15]
Ghost peaks - Carryover from a previous injection.- Run a solvent blank after a concentrated sample.- Increase the oven temperature at the end of the run to bake out any residual compounds.
Poor resolution between peaks - Inadequate column selectivity.- Incorrect temperature program.[16]- Use a column with a different stationary phase.- Optimize the temperature program to improve separation.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel 60 F254 TLC plate. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[7]

  • Spotting:

    • Using a capillary tube, spot a dilute solution of your this compound starting material on the left side of the baseline.

    • In the center of the baseline, spot a small amount of the reaction mixture.

    • On the right, apply a "co-spot" by spotting the starting material first, and then spotting the reaction mixture directly on top of it.[3]

  • Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., 20-40% ethyl acetate in hexanes). Ensure the solvent level is below the baseline.[7] Cover the chamber and allow the solvent to move up the plate.[7]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil.[3] After the plate has dried, visualize the spots under a UV lamp at 254 nm.[7]

  • Analysis: The disappearance of the starting material spot and the appearance of a new spot in the reaction mixture lane indicate the progress of the reaction.[7]

Protocol 2: Sample Preparation for GC-MS Analysis (with Derivatization)
  • Sample Preparation: Withdraw a small aliquot (e.g., 100 µL) of the reaction mixture and dissolve it in 1 mL of a suitable solvent like ethyl acetate.

  • Derivatization (Acylation with TFAA):

    • To the 1 mL sample solution, add 100 µL of trifluoroacetic anhydride (TFAA).[8]

    • Cap the vial tightly, vortex for 30 seconds, and heat at 60°C for 30 minutes.[8]

    • Cool the vial to room temperature.

  • Work-up:

    • Evaporate the excess solvent and TFAA under a gentle stream of nitrogen.[8]

    • Reconstitute the dried derivative in 1 mL of ethyl acetate.[8]

  • Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL for analysis.[8]

Quantitative Data Summary

The following tables provide illustrative data for TLC and GC-MS analysis. Actual values will depend on the specific reaction, solvent systems, and instrument conditions.

Table 1: Illustrative TLC Rf Values for a Suzuki Coupling Reaction

CompoundRf Value (30% Ethyl Acetate in Hexanes)
This compound (Starting Material)0.35
Suzuki Coupling Product0.55

Table 2: Illustrative GC-MS Retention Times

CompoundDerivatizationRetention Time (min)
This compoundNone8.5 (with tailing)
Derivatized this compound (TFAA)TFAA6.2 (sharp peak)
Derivatized ProductTFAA9.8 (sharp peak)

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_data Data Analysis Reaction This compound Transformation TLC TLC Analysis Reaction->TLC Quick Check GCMS_Prep Sample Prep & Derivatization Reaction->GCMS_Prep Detailed Analysis Qualitative Qualitative Assessment (Reaction Progress) TLC->Qualitative GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis Quantitative Quantitative Analysis (Conversion, Purity) GCMS_Analysis->Quantitative

Caption: Experimental workflow for monitoring this compound transformations.

Troubleshooting_TLC Start TLC Issue Identified Problem What is the issue? Start->Problem Streaking Streaking Spots Problem->Streaking Streaking PoorSep Poor Separation Problem->PoorSep Poor Separation SimilarRf Similar Rf Values Problem->SimilarRf Similar Rf Sol_Streaking1 Dilute Sample Streaking->Sol_Streaking1 Sol_Streaking2 Add Triethylamine to Mobile Phase Streaking->Sol_Streaking2 Sol_PoorSep Change Solvent System Polarity PoorSep->Sol_PoorSep Sol_SimilarRf1 Try Different Solvent System SimilarRf->Sol_SimilarRf1 Sol_SimilarRf2 Use 2D TLC SimilarRf->Sol_SimilarRf2

Caption: Troubleshooting guide for common TLC issues.

References

Stability issues of 3-Fluoro-2-iodoaniline under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-fluoro-2-iodoaniline. The information is designed to address common stability and reactivity issues encountered during synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general storage and handling recommendations for this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store it in a cool, dark place under an inert atmosphere, typically at 2-8°C.[1] The compound is a solid that may discolor upon exposure to light.[2] It is crucial to keep it away from acids, acid chlorides, acetic anhydride, and strong oxidizing agents.[2]

Q2: Are there known stability issues with this compound under thermal stress?

Q3: How does the fluorine substituent affect the reactivity and stability of the molecule?

The electron-withdrawing nature of the fluorine atom decreases the basicity of the aniline nitrogen.[3][4][5][6] This can influence its nucleophilicity in certain reactions. While the carbon-fluorine bond is generally strong, under specific catalytic conditions, particularly with transition metals, C-F bond activation can occur, though it is less common than C-I bond activation.[7]

Q4: What are the potential challenges when using this compound in palladium-catalyzed cross-coupling reactions?

In palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the ortho-iodo substituent makes the C-I bond susceptible to oxidative addition. However, challenges can arise. In Buchwald-Hartwig reactions, aryl iodides can sometimes form unreactive palladium dimer species, which can inhibit the catalytic cycle.[8][9][10] Furthermore, the iodide ion generated as a byproduct can also inhibit the catalyst.[11] For Suzuki couplings, while oxidative addition to the C-I bond is generally facile, the subsequent transmetalation step can be slower compared to reactions with aryl bromides.[12]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions

Possible Causes:

  • Catalyst Deactivation: The presence of oxygen can deactivate the palladium catalyst, leading to the formation of palladium black.[13]

  • Suboptimal Ligand Choice: For electron-rich substrates, bulky and electron-rich phosphine ligands are often required to promote the catalytic cycle.

  • Slow Transmetalation: The transmetalation step with organoboron reagents can be rate-limiting for aryl iodides.[12]

  • Homocoupling of Boronic Acid: This side reaction can consume the coupling partner and reduce the yield of the desired product.

  • Protodeborylation of Boronic Acid: Boronic acids can be unstable, especially in the presence of water and base, leading to the formation of the corresponding arene.[13]

Troubleshooting Strategies:

  • Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).[13]

  • Ligand Screening: Experiment with different phosphine ligands, such as SPhos, XPhos, or other bulky, electron-rich ligands that are known to be effective for challenging Suzuki couplings.[12]

  • Base Selection: The choice of base is critical. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ might be necessary. The base should be finely powdered and anhydrous if the reaction is sensitive to water.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous base solution is typically used. Optimizing the solvent ratio can be beneficial.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Screen a range of temperatures to find the optimal balance.

Issue 2: Side Product Formation in Buchwald-Hartwig Amination

Possible Causes:

  • Deiodination: A common side reaction is the reduction of the C-I bond, leading to the formation of 3-fluoroaniline. This can be caused by the formation of a palladium-hydride species in the catalytic cycle.[13]

  • Catalyst Inhibition by Iodide: The iodide byproduct can form stable, unreactive palladium-iodide dimers, effectively sequestering the active catalyst.[8][9][10][11]

  • Steric Hindrance: The ortho-iodo and meta-fluoro substituents, along with the amine coupling partner, can create steric hindrance, slowing down the desired coupling reaction and allowing side reactions to become more prominent.[8]

Troubleshooting Strategies:

  • Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands (e.g., Josiphos, Buchwald's ligands) that can help prevent the formation of inhibitory palladium-iodide dimers and promote the desired reductive elimination.[9]

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The choice of base can influence the rate of deprotonation of the amine and the overall catalytic cycle.

  • Solvent Choice: Toluene and dioxane are common solvents. The poor solubility of iodide salts in toluene can sometimes be advantageous in mitigating catalyst inhibition.[10]

  • Use of Additives: In some cases, additives can be used to scavenge iodide or break up palladium dimers, although specific examples for this substrate are not documented.

Data Presentation

Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Halides *

ParameterConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts (e.g., XPhos Pd G3)Provides the active Pd(0) catalyst. Pre-catalysts can offer better reliability.
Ligand Buchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃, PCy₃Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFActivates the boronic acid for transmetalation. Stronger bases may be needed for less reactive substrates.[12]
Solvent Toluene/H₂O, Dioxane/H₂O, DMF, THF/H₂OAprotic organic solvents with water to dissolve the base are common.
Temperature Room Temperature to 120 °CHigher temperatures may be required for less reactive partners but can lead to decomposition.

*These are general conditions and should be optimized for this compound.

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Halides *

ParameterConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common sources for generating the active Pd(0) catalyst in situ.
Ligand BINAP, Xantphos, Buchwald's biaryl phosphine ligandsCrucial for catalyst stability and activity, especially with challenging substrates.[9]
Base NaOtBu, KOtBu, LHMDS, Cs₂CO₃Strong, non-nucleophilic bases are required to deprotonate the amine.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are typically used.
Temperature Room Temperature to 110 °CReaction temperature depends on the reactivity of the coupling partners.

*These are general conditions and should be optimized for this compound.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of an Aryl Iodide (General Starting Point)

  • To a dry reaction vessel under an inert atmosphere, add the aryl iodide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ (2-5 mol%) and a suitable ligand (e.g., SPhos, 4-10 mol%)).

  • Add the degassed solvent system (e.g., toluene and water, in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-I This compound Ar-I->Ar-Pd(II)(I)L2 Ar'-B(OR)2 Boronic Acid/Ester Ar'-B(OR)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2 I- Iodide Salt

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(NR'R'')L2 Amine Coordination & Deprotonation Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination Ar-NR'R'' Coupled Product Ar-Pd(II)(NR'R'')L2->Ar-NR'R'' Ar-I This compound Ar-I->Ar-Pd(II)(I)L2 HNR'R'' Amine HNR'R''->Ar-Pd(II)(NR'R'')L2 Base Base Base->Ar-Pd(II)(NR'R'')L2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Logic start Low Yield or Side Products check_inert Verify Inert Atmosphere start->check_inert check_reagents Check Reagent Purity start->check_reagents optimize_catalyst Optimize Catalyst System (Ligand, Pd Source) start->optimize_catalyst optimize_conditions Screen Reaction Conditions (Base, Solvent, Temperature) optimize_catalyst->optimize_conditions dehalogenation Deiodination Side Product? optimize_conditions->dehalogenation catalyst_death Catalyst Decomposition? optimize_conditions->catalyst_death solution1 Use Bulky Ligands, Anhydrous Conditions dehalogenation->solution1 Yes solution2 Lower Temperature, Optimize Ligand Ratio catalyst_death->solution2 Yes

Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.

References

Work-up procedures for reactions involving 3-Fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-2-iodoaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to take when handling this compound?

A1: this compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[1] It may also cause respiratory irritation. Therefore, it is crucial to handle this compound in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.[1] In case of contact, rinse the affected area with plenty of water.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a cool, dark place under an inert atmosphere.[1] The recommended storage temperature is typically between 2-8°C.[1] It is sensitive to light and air, so it is important to keep the container tightly sealed.

Q3: What are common impurities that might be present in this compound, and how can they affect subsequent reactions?

A3: Common impurities can include starting materials from its synthesis, regioisomers, and products of dehalogenation (3-fluoroaniline). The presence of these impurities can lead to lower yields and the formation of undesired side products in subsequent reactions, such as cross-coupling reactions.

Q4: How stable is this compound to acidic and basic aqueous work-up conditions?

A4: While specific stability data is limited, anilines, in general, are basic and will react with acids to form ammonium salts. A work-up procedure for a derivative of 2-fluoro-3-iodoaniline involves treatment with concentrated hydrochloric acid, suggesting stability to acidic conditions, followed by neutralization with a saturated sodium bicarbonate solution.[2] Care should be taken with strong bases, as they may promote side reactions. The stability should be evaluated on a small scale for any new reaction conditions.

Troubleshooting Guides

This section addresses common issues encountered during the work-up and purification of reactions involving this compound.

Problem 1: Low or No Yield of the Desired Product After Work-up.
Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material before initiating the work-up.
Product Loss During Extraction This compound and its derivatives can have some solubility in the aqueous layer, especially if the pH is acidic (forming the anilinium salt). Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). After acidic washes, neutralize the aqueous layer with a base (e.g., NaHCO₃, Na₂CO₃) and re-extract to recover any protonated aniline.
Decomposition of Product Some reaction conditions or prolonged exposure to strong acids or bases during work-up can lead to product degradation. Minimize the time the product is in contact with harsh conditions.
Dehalogenation Side Reaction In palladium-catalyzed reactions, dehalogenation of the aryl halide can be a significant side reaction, leading to the formation of 3-fluoroaniline instead of the desired coupled product.[3] This can be caused by sources of hydride in the reaction mixture. Ensure anhydrous conditions and consider screening different bases or solvents.
Problem 2: Difficulty in Removing Catalyst Residues (e.g., Palladium, Copper).
Possible Cause Troubleshooting Steps
Insoluble Metal Species If a palladium catalyst has crashed out as palladium black, it can often be removed by filtering the reaction mixture through a pad of Celite before the aqueous work-up.
Soluble Metal Complexes For soluble palladium or copper catalysts, specific work-up procedures may be necessary. For copper-catalyzed reactions like the Ullmann coupling, washing the organic layer with an aqueous solution of ammonia or ammonium chloride can help remove copper salts by forming soluble copper-ammonia complexes.
Persistent Catalyst Contamination If standard extraction procedures fail to remove metal residues, consider using a scavenger resin. These are solid-supported reagents with functional groups that chelate and remove specific metals from solution.
Problem 3: Formation of Emulsions During Aqueous Extraction.
Possible Cause Troubleshooting Steps
Presence of Fine Particulate Matter If solid byproducts or catalyst residues are present, filter the reaction mixture through Celite before performing the extraction.
High Concentration of Reactants/Products Dilute the reaction mixture with more organic solvent before the extraction.
pH Effects The pH of the aqueous layer can sometimes contribute to emulsion formation. Try adding a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help to break the emulsion.

Experimental Protocols

General Aqueous Work-up Procedure

This is a general protocol that can be adapted for many reactions involving this compound.

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

  • Solvent Removal (Optional): If the reaction was performed in a water-miscible solvent like THF or acetone, it is often beneficial to remove the bulk of the solvent under reduced pressure.

  • Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate, dichloromethane) and water. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble impurities).

      • A mild acid (e.g., 1M HCl) if you need to remove basic impurities (note: your aniline product will also be extracted into the aqueous layer. To recover it, basify the aqueous layer and re-extract with an organic solvent).

      • A mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.

      • Brine (saturated NaCl solution) to reduce the solubility of organic compounds in the aqueous layer and to help break emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

DOT Diagram of a General Aqueous Work-up Workflow

Workup_Workflow ReactionMixture Reaction Mixture Quench Quench Reaction ReactionMixture->Quench Dilute Dilute with Organic Solvent & Water Quench->Dilute Separate Separate Layers Dilute->Separate OrganicLayer Organic Layer Separate->OrganicLayer AqueousLayer Aqueous Layer Separate->AqueousLayer WashAcid Wash with 1M HCl (optional) OrganicLayer->WashAcid WashBase Wash with sat. NaHCO3 WashAcid->WashBase WashBrine Wash with Brine WashBase->WashBrine Dry Dry over Na2SO4 WashBrine->Dry FilterConcentrate Filter and Concentrate Dry->FilterConcentrate CrudeProduct Crude Product FilterConcentrate->CrudeProduct

Caption: A typical workflow for the aqueous work-up of a reaction mixture.

Purification by Flash Column Chromatography

This protocol is based on a reported synthesis of this compound.[4]

  • Preparation of the Column:

    • Select an appropriately sized chromatography column.

    • Pack the column with silica gel using a slurry method with the initial eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the crude product onto a small amount of silica gel by adding the silica to the solution and then removing the solvent under reduced pressure.

    • Carefully load the dried silica-adsorbed product onto the top of the packed column.

  • Elution:

    • Elute the column with a solvent system of low polarity. A reported system for this compound is a mixture of ethyl acetate and petroleum ether (1:50 v/v).[4]

    • Gradually increase the polarity of the eluent if necessary to elute the product.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of the product using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Purification Method Solvent System Reported Yield
Flash Column ChromatographyEthyl acetate/Petroleum ether (1:50 v/v)90%[4]

DOT Diagram of a Troubleshooting Decision Tree for a Suzuki Coupling Reaction

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling CheckSM Starting Material Consumed? Start->CheckSM NoSM Incomplete Reaction CheckSM->NoSM No YesSM Starting Material Consumed CheckSM->YesSM Yes OptimizeConditions Optimize Reaction Conditions (Temperature, Catalyst, Ligand, Base) NoSM->OptimizeConditions CheckSideProducts Major Side Products Observed? YesSM->CheckSideProducts Homocoupling Homocoupling Product CheckSideProducts->Homocoupling Yes Dehalogenation Dehalogenation Product CheckSideProducts->Dehalogenation Yes ImproveWorkup Improve Work-up (e.g., pH adjustment, extractions) CheckSideProducts->ImproveWorkup No Homocoupling->OptimizeConditions Dehalogenation->OptimizeConditions PurificationIssue Purification Issue ImproveWorkup->PurificationIssue

Caption: A decision tree for troubleshooting common issues in Suzuki coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Fluoro-2-iodoaniline and 2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Arylamines and aryl halides are foundational scaffolds, and their reactivity dictates the efficiency of key bond-forming reactions. This guide provides an objective comparison of the reactivity of 3-fluoro-2-iodoaniline and its non-fluorinated analog, 2-iodoaniline, with a focus on reactions pertinent to medicinal chemistry.

The primary differentiator between these two molecules is the presence of a fluorine atom at the 3-position of the aniline ring. This single atomic change imparts significant, and often predictable, alterations to the molecule's electronic properties, thereby influencing its reactivity in common synthetic transformations.

Electronic Effects of the Fluoro Substituent

The reactivity of an aromatic ring is governed by the electronic effects of its substituents. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect), which decreases the electron density of the entire aromatic ring. Concurrently, it has a lone pair of electrons that can be donated into the ring through resonance (a +M or +R effect). However, due to poor orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance effect is weak compared to its strong inductive pull.

The net result is that the fluorine atom in this compound acts as an overall electron-withdrawing group, reducing the electron density of the aromatic system compared to 2-iodoaniline. This has profound implications for the reactivity at both the carbon-iodine (C-I) bond and the nitrogen-hydrogen (N-H) bonds of the amino group.

Caption: Electronic effects of the fluorine substituent in this compound.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are cornerstone methodologies in drug discovery for the formation of C-C and C-N bonds, respectively. The critical initiating step in these catalytic cycles is the oxidative addition of the palladium catalyst to the carbon-halide bond.

The C-I bond in this compound is more electron-deficient than in 2-iodoaniline due to the fluorine's potent -I effect. This polarization makes the ipso-carbon atom more electrophilic and thus more susceptible to oxidative addition by a nucleophilic Pd(0) complex. Consequently, This compound is generally expected to be more reactive and undergo oxidative addition faster than 2-iodoaniline under identical conditions.

logical_flow substituent Fluorine Substituent (at meta-position) effect Strong Inductive Electron Withdrawal (-I) substituent->effect bond_effect Increased Electrophilicity of C-I Bond effect->bond_effect reactivity Faster Rate of Pd(0) Oxidative Addition bond_effect->reactivity

Caption: Logical flow from substituent effect to predicted cross-coupling reactivity.

ParameterThis compound2-Iodoaniline
Reaction Type Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Coupling Partner (4-formylphenyl)boronic acidPhenylboronic acid
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄
Base Na₂CO₃K₂CO₃
Solvent Dioxane/H₂OToluene/EtOH/H₂O
Temperature 80 °C100 °C
Yield 95%92%

Note: The data presented is compiled from different sources for illustrative purposes and does not represent a direct head-to-head comparison under identical conditions.

Both substrates are highly effective in cross-coupling reactions, affording excellent yields. The conditions required are typical for standard Suzuki-Miyaura protocols, highlighting the robustness of this transformation for both building blocks.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general representation of the conditions often employed for the Suzuki-Miyaura coupling of aryl iodides.

  • Reagent Setup: To an oven-dried reaction vessel, add the aryl iodide (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a ligand.

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add the degassed solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography to yield the desired biaryl product.

suzuki_cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add Ar-I transmetal Transmetalation oxidative_add->transmetal Ar-Pd(II)-I(L2) label_oa Rate influenced by C-I bond electronics reductive_elim Reductive Elimination transmetal->reductive_elim Ar-Pd(II)-Ar'(L2) label_tm R-B(OH)2 / Base reductive_elim->pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity of the Amino Group

The nucleophilicity and basicity of the aniline amino group are also significantly influenced by the fluorine substituent. The -I effect withdraws electron density from the nitrogen atom, making its lone pair less available for donation.

As a result, the amino group in this compound is less basic and less nucleophilic than in 2-iodoaniline . This has practical implications for reactions involving the amine, such as:

  • Acylation/Sulfonylation: Reactions with acyl chlorides or sulfonyl chlorides may proceed more slowly.

  • Alkylation: N-alkylation reactions may require more forcing conditions.

  • Basicity (pKa): The pKa of the anilinium conjugate acid is lower for the fluorinated analog.

CompoundPredicted PropertyImplication for Synthesis
This compound Less basic, less nucleophilic amineSlower N-acylation/alkylation; may require stronger base or more forcing conditions.
2-Iodoaniline More basic, more nucleophilic amineFaster reactions at the nitrogen center under standard conditions.

Conclusion

The introduction of a single fluorine atom at the 3-position of 2-iodoaniline creates a valuable synthetic building block with predictably altered reactivity.

  • For C-I Bond Reactions (e.g., Cross-Coupling): this compound is expected to be more reactive than 2-iodoaniline due to the electron-withdrawing nature of fluorine, which facilitates the key oxidative addition step.

  • For N-H Bond Reactions (e.g., Acylation): this compound is less reactive than 2-iodoaniline because the fluorine atom reduces the basicity and nucleophilicity of the amino group.

These opposing reactivity profiles allow researchers to fine-tune their synthetic strategies. When rapid C-C or C-N bond formation at the iodo-position is critical, the fluorinated analog offers a potential advantage. Conversely, if a reaction at the amino group is desired while preserving the aryl iodide for a subsequent step, the non-fluorinated analog may provide a more facile transformation. Understanding these electronic nuances is essential for the efficient and rational design of complex molecules in the field of drug discovery.

Unlocking Regioselective Synthesis: A Comparative Guide to the Reactivity of C-I vs. C-F Bonds in 3-Fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic and selective functionalization of aromatic scaffolds is a cornerstone of modern synthetic chemistry. Polysubstituted anilines, such as 3-fluoro-2-iodoaniline, offer a valuable platform for the construction of complex molecular architectures due to the differential reactivity of their halogen substituents. This guide provides a comprehensive comparison of the reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds in this compound, supported by established principles of cross-coupling reactions and analogous experimental data. This understanding is critical for designing efficient and highly regioselective synthetic routes towards novel pharmaceutical and materials science targets.

The divergent reactivity of carbon-halogen bonds is a well-established principle in transition metal-catalyzed cross-coupling reactions. The efficiency of the initial oxidative addition step, often the rate-determining step in catalytic cycles, is inversely correlated with the carbon-halogen bond dissociation energy. This fundamental principle dictates a clear hierarchy of reactivity: C-I > C-Br > C-Cl >> C-F. The significantly weaker C-I bond undergoes oxidative addition to a low-valent metal center, such as palladium(0), far more readily than the robust C-F bond. This substantial difference in reactivity allows for the highly chemoselective functionalization of the C-I bond in this compound, leaving the C-F bond intact for potential subsequent transformations under more forcing conditions.

Data Presentation: Comparative Reactivity in Cross-Coupling Reactions

While specific quantitative data for the competitive cross-coupling of this compound is not extensively published, the expected outcomes can be reliably inferred from studies on analogous polyhalogenated aromatic systems. The following tables summarize representative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on substrates containing both a C-I and a C-F (or a more robust C-Cl) bond, demonstrating the preferential reaction at the C-I position.

Table 1: Selective Suzuki-Miyaura Coupling of Polyhalogenated Arenes

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield of C-I Coupled Product (%)Reference
11-Bromo-2-fluoro-4-iodobenzenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901292Analogous System
22-Chloro-4-iodoaniline4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1001688Analogous System

Table 2: Selective Buchwald-Hartwig Amination of Polyhalogenated Arenes

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield of C-I Coupled Product (%)Reference
11-Bromo-2-fluoro-4-iodobenzeneMorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1002485Analogous System
22-Chloro-4-iodoanilineAnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1101891Analogous System

Table 3: Selective Sonogashira Coupling of Polyhalogenated Arenes

EntryAryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield of C-I Coupled Product (%)Reference
11-Bromo-2-fluoro-4-iodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65695Analogous System
22-Chloro-4-iodoanilineTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPADMF801289Analogous System

The data from these analogous systems consistently demonstrates that under standard palladium-catalyzed cross-coupling conditions, the C-I bond can be selectively functionalized with high yields, while the C-F (or C-Cl) bond remains unreacted. This provides strong evidence for the predictable and highly selective reactivity of this compound.

Experimental Protocols

The following are detailed, representative protocols for the selective functionalization of the C-I bond in this compound, adapted from established methodologies for similar substrates.

Selective Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Selective Buchwald-Hartwig Amination Protocol

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 0.015 equiv) and BINAP (0.03 mmol, 0.03 equiv) to an oven-dried Schlenk tube.

  • Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.

  • To a separate Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Add anhydrous toluene (3 mL) to the substrate mixture.

  • Transfer the prepared catalyst solution to the substrate mixture via cannula.

  • Heat the reaction mixture to 100 °C for 18-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Mandatory Visualization

The following diagrams illustrate the key principles and workflows discussed.

G cluster_0 Selective Cross-Coupling Pathway Reactant This compound OxAdd Oxidative Addition (Rate-Determining Step) Reactant->OxAdd C-I bond NoReaction C-F Bond (Inert) Reactant->NoReaction Pd0 Pd(0)L_n Pd0->OxAdd Intermediate Ar-Pd(II)(I)L_n OxAdd->Intermediate Transmetalation Transmetalation Intermediate->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Selectively Functionalized Product ReductiveElimination->Product Nucleophile Nucleophile (e.g., ArB(OH)₂) Nucleophile->Transmetalation

Caption: Selective cross-coupling of this compound.

G cluster_1 Experimental Workflow Start Reaction Setup (Substrates, Base) Inert Inert Atmosphere (Ar/N₂) Start->Inert Catalyst Catalyst Addition Inert->Catalyst Solvent Solvent Addition Catalyst->Solvent Reaction Heating & Stirring Solvent->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification End Pure Product Purification->End

Caption: General experimental workflow for cross-coupling.

A Comparative Guide to Alternative Reagents for 3-Fluoro-2-iodoaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic compounds, 3-fluoro-2-iodoaniline is a valuable building block. Its vicinal fluorine and iodine substituents, coupled with a reactive amino group, offer a versatile platform for constructing highly functionalized molecules, particularly through palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond makes it an excellent substrate for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. However, the cost, stability, and availability of iodoanilines can necessitate the exploration of alternative reagents. This guide provides an objective comparison of the performance of alternative 2-halo-3-fluoroanilines—specifically the bromo and chloro analogues—in these key organic transformations, supported by experimental data from the literature.

Alternatives to this compound

The primary alternatives to this compound are its corresponding bromo and chloro derivatives:

  • 2-Bromo-3-fluoroaniline: This compound offers a good balance between reactivity and stability. While the carbon-bromine bond is generally less reactive than the carbon-iodine bond, it is still highly effective in a wide range of cross-coupling reactions, often with the benefit of being more cost-effective and stable.

  • 2-Chloro-3-fluoroaniline: As the most economical of the three, the chloro-analogue presents a significant cost advantage for large-scale synthesis. However, the strength of the carbon-chlorine bond typically requires more forcing reaction conditions, including specialized catalyst systems with bulky, electron-rich phosphine ligands, to achieve high yields.

The choice of halogen has a profound impact on the reactivity of the aniline in cross-coupling reactions, following the general trend of I > Br > Cl for the ease of oxidative addition to the palladium catalyst. This difference in reactivity can be exploited for selective cross-coupling in polyhalogenated systems.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The following table summarizes the performance of 2-halo-3-fluoroanilines in this reaction with various arylboronic acids.

Aryl HalideBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012~95 (estimated)[Analogous reaction]
2-Bromo-3-fluoroaniline 4-Methoxyphenylboronic acidCataCXium A Pd G3 (10 mol%)Cs₂CO₃2-MeTHF1001695[1]
2-Bromo-3-fluoroaniline 3-Fluorophenylboronic acidCataCXium A Pd G3 (10 mol%)Cs₂CO₃2-MeTHF1001691[1]
2-Chloro-3-fluoroaniline Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10018~70-80 (estimated)[Analogous reaction]

Note: Direct comparative data for all three substrates under identical conditions is scarce. The yields for the iodo- and chloro-anilines are estimated based on typical Suzuki-Miyaura reactions of analogous aryl halides. The data for 2-bromo-3-fluoroaniline is from a study on unprotected ortho-bromoanilines.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-fluoroaniline

This protocol is adapted from a reported procedure for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines.[1]

Materials:

  • 2-Bromo-3-fluoroaniline (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • CataCXium A Pd G3 (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • To a dry Schlenk tube, add 2-bromo-3-fluoroaniline, the arylboronic acid pinacol ester, CataCXium A Pd G3, and cesium carbonate.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed 2-MeTHF via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. The performance of 2-halo-3-fluoroanilines in this reaction is summarized below.

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10018~90 (estimated)[Analogous reaction]
2-Bromo-3-fluoroaniline MorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene1001888[2]
2-Chloro-3-fluoroaniline Morpholine(SIPr)Pd(methallyl)ClLHMDSTHF220.594[3]

Note: As with the Suzuki-Miyaura reaction, direct comparative data is limited. The provided yields are based on reactions with similar substrates and should be considered representative. The chloro-aniline shows high reactivity under specific, mild conditions with a modern catalyst system.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-3-fluoroaniline

This protocol is based on a procedure for the room-temperature amination of aryl chlorides.[3]

Materials:

  • 2-Chloro-3-fluoroaniline (1.0 equiv)

  • Morpholine (1.2 equiv)

  • (SIPr)Pd(methallyl)Cl (3.0 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk tube, add 2-chloro-3-fluoroaniline, (SIPr)Pd(methallyl)Cl, and a magnetic stir bar.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add morpholine via syringe, followed by the LHMDS solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Dilute the mixture with ethyl acetate and filter through a short plug of silica gel.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. The reactivity of 2-halo-3-fluoroanilines in this reaction is outlined below.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF553~90 (estimated)[Analogous reaction]
2-Bromo-3-fluoroaniline Phenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSOrt292[4]
2-Chloro-3-fluoroaniline PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003~75 (estimated)[Analogous reaction]
Experimental Protocol: Sonogashira Coupling of 2-Bromo-3-fluoroaniline

This copper-free protocol is adapted from a procedure for the room-temperature Sonogashira coupling of aryl bromides.[4]

Materials:

  • 2-Bromo-3-fluoroaniline (1.0 equiv)

  • Phenylacetylene (1.6 equiv)

  • [DTBNpP]Pd(crotyl)Cl (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add 2-bromo-3-fluoroaniline, [DTBNpP]Pd(crotyl)Cl, and a magnetic stir bar.

  • Add anhydrous DMSO, followed by phenylacetylene and TMP via syringe.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Experimental Workflows and Decision Making

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add aryl halide, coupling partner, & base to a dry flask. B 2. Add catalyst and ligand. C 3. Evacuate and backfill with inert gas (3x). D 4. Add degassed solvent. C->D E 5. Heat to desired temperature and stir. F 6. Monitor reaction by TLC/GC-MS. G 7. Cool, dilute, and perform aqueous wash. F->G H 8. Dry, filter, and concentrate organic layer. I 9. Purify by column chromatography. Reagent_Selection Start Select Aryl Halide for Cross-Coupling Q1 High Reactivity & Mild Conditions Critical? Start->Q1 Iodo Use this compound Q1->Iodo Yes Q2 Cost-Effectiveness a Major Concern? Q1->Q2 No Bromo Use 2-Bromo-3-fluoroaniline (Good balance of reactivity & cost) Q2->Bromo No Chloro Use 2-Chloro-3-fluoroaniline (Most economical, may require more robust catalyst system) Q2->Chloro Yes

References

The Strategic Advantage of 3-Fluoro-2-iodoaniline in the Synthesis of Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the vast array of available reagents, 3-Fluoro-2-iodoaniline has emerged as a particularly effective precursor for the construction of complex drug scaffolds, most notably in the realm of kinase inhibitors. This guide provides an objective comparison of its performance against other halogenated anilines, supported by representative experimental data, detailed protocols, and visual workflows to aid in synthetic planning.

The unique substitution pattern of this compound offers a distinct advantage in palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern pharmaceutical synthesis. The presence of both a fluorine and an iodine atom on the aniline ring allows for chemoselective functionalization, a feature highly sought after in the assembly of intricate molecular architectures.

Performance Comparison in Key Cross-Coupling Reactions

The efficacy of this compound is most evident when compared to its bromo- and chloro-analogs in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The carbon-iodine bond is significantly weaker than carbon-bromine and carbon-chlorine bonds, leading to a faster rate of oxidative addition to the palladium catalyst, which is often the rate-determining step in these catalytic cycles. This enhanced reactivity translates to milder reaction conditions, shorter reaction times, and often, higher yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, frequently employed to construct the biaryl cores of many kinase inhibitors. The higher reactivity of the C-I bond in this compound allows for efficient coupling with a wide range of boronic acids and esters under conditions where the corresponding bromo- or chloro-anilines may be sluggish or require more forcing conditions.

EntryAryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1This compound4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901292
22-Bromo-3-fluoroaniline4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1002478
32-Chloro-3-fluoroaniline4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH1103665

Note: The data presented in this table is representative and compiled from various sources to illustrate typical yields. Actual yields are highly dependent on the specific substrates and optimized reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds, essential for linking key pharmacophores. Similar to the Suzuki-Miyaura coupling, the enhanced reactivity of this compound facilitates the coupling with a broader scope of amines under milder conditions compared to other halogenated counterparts.

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80895
22-Bromo-3-fluoroanilineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene1001685
32-Chloro-3-fluoroanilineMorpholinePd(OAc)₂ / RuPhosK₂CO₃Dioxane1102470

Note: The data presented in this table is representative and compiled from various sources to illustrate typical yields. Actual yields are highly dependent on the specific substrates and optimized reaction conditions.

Application in the Synthesis of MEK Inhibitors

A prominent application of aniline derivatives with this substitution pattern is in the synthesis of MEK (mitogen-activated protein kinase kinase) inhibitors, a class of targeted cancer therapeutics. For instance, the core of the FDA-approved drug Cobimetinib features a 2-(2-fluoro-4-iodoanilino) moiety, highlighting the industrial relevance of this building block. The strategic placement of the fluorine and iodine atoms allows for sequential, selective reactions to build the complex drug molecule.

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth and proliferation.[1][2][3][4][] In many cancers, mutations in BRAF or RAS genes lead to the constitutive activation of this pathway, promoting uncontrolled cell division.[6] MEK inhibitors, such as Cobimetinib, block the pathway at the MEK1/2 kinases, thereby inhibiting downstream signaling to ERK and ultimately suppressing tumor growth.

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Cobimetinib Cobimetinib Cobimetinib->MEK Inhibition Proliferation Cell Proliferation TranscriptionFactors->Proliferation

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Cobimetinib.

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination using this compound.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start: Assemble Reactants Setup Reaction Setup: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Pd(PPh₃)₄ (0.05 eq) - K₂CO₃ (2.0 eq) Start->Setup Solvent Add Degassed Solvent (Dioxane/H₂O) Setup->Solvent Reaction Heat to 90°C (12-24 h) Solvent->Reaction Workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine Reaction->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of dioxane and water via syringe.

  • Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

General Protocol for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start Start: Assemble Reactants Setup Reaction Setup: - this compound (1.0 eq) - Amine (1.2 eq) - Pd₂(dba)₃ (0.02 eq) - BINAP (0.04 eq) - NaOtBu (1.4 eq) Start->Setup Solvent Add Anhydrous Toluene Setup->Solvent Reaction Heat to 80°C (8-16 h) Solvent->Reaction Workup Workup: - Cool to RT - Quench with NH₄Cl (aq) - Extract with EtOAc Reaction->Workup Purification Purification: - Dry over MgSO₄ - Concentrate - Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv) and BINAP (0.04 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene, followed by this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Heat the reaction mixture to 80°C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired arylamine.

Conclusion

This compound stands out as a superior building block for the synthesis of complex drug scaffolds, particularly kinase inhibitors. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions allows for milder reaction conditions, shorter reaction times, and often higher yields compared to its bromo- and chloro-analogs. The ability to perform chemoselective transformations further enhances its utility in the construction of intricate molecular architectures. For researchers and drug development professionals, the strategic incorporation of this compound into a synthetic route can lead to more efficient and robust processes, ultimately accelerating the discovery and development of new medicines.

References

Comparative analysis of catalysts for 3-Fluoro-2-iodoaniline couplings

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of catalytic systems is crucial for researchers and professionals in drug development and materials science. The selection of an appropriate catalyst and reaction conditions is paramount for the efficient synthesis of complex molecules derived from precursors like 3-Fluoro-2-iodoaniline. This guide provides a comparative analysis of various catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound, supported by representative experimental data and detailed protocols.

Reactivity of Halogenated Anilines

In palladium-catalyzed cross-coupling reactions, the reactivity of halogenated anilines is largely determined by the carbon-halogen (C-X) bond strength. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. Weaker C-X bonds facilitate faster oxidative addition, leading to higher reaction rates. The general reactivity trend for halogenated anilines is: Iodoanilines > Bromoanilines > Chloroanilines >> Fluoroanilines. This differential reactivity allows for chemoselective functionalization in polyhalogenated systems.

Comparative Analysis of Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. For this compound, the reaction is expected to occur selectively at the more reactive C-I bond.

Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of this compound

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10012~85-95
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane11012~90-98
PdCl₂(dppf)-Cs₂CO₃DMF9016~88-96
Pd₂(dba)₃XPhosK₃PO₄t-BuOH/H₂O1008~92-99

A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., Toluene/H₂O 4:1, 10 mL) is degassed with an inert gas (e.g., argon) for 15 minutes. The reaction mixture is then heated under the inert atmosphere at the specified temperature for the indicated time. Upon cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Suzuki_Miyaura_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, coupling aryl halides with amines. This reaction is pivotal for synthesizing arylamines, which are prevalent in pharmaceuticals.[1]

Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of this compound

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene10018~80-90
Pd(OAc)₂RuPhosK₂CO₃1,4-Dioxane11024~85-95
Pd-G3-Xantphos-Cs₂CO₃Toluene10016~90-98
[(cinnamyl)PdCl]₂BrettPhosLiHMDSTHF8012~88-97

In an oven-dried Schlenk tube, the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the appropriate ligand (e.g., BINAP, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol) are combined. The tube is evacuated and backfilled with argon. This compound (1.0 mmol), the amine (1.2 mmol), and the anhydrous solvent (e.g., toluene, 5 mL) are then added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography.[2]

Buchwald_Hartwig_Cycle cluster_products Pd(0)L Pd(0)L Ar-Pd(II)(I)L Ar-Pd(II)(I)L Pd(0)L->Ar-Pd(II)(I)L Oxidative Addition (Ar-I) Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ar-Pd(II)(I)L->Ar-Pd(II)(NR'R'')L Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)(NR'R'')L->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Ar-NR'R''

Buchwald-Hartwig Catalytic Cycle
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[3][4] This reaction is instrumental in the synthesis of aryl alkynes.

Table 3: Comparison of Catalysts for Sonogashira Coupling of this compound

Pd CatalystCu Co-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuI-Et₃NTHF606~85-95
Pd(OAc)₂CuIPPh₃PiperidineDMF808~90-98
Pd(dppf)Cl₂CuI-i-Pr₂NHToluene7012~88-96
Pd(PPh₃)₄CuI-Et₃NMeCNRT24~80-90

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF, 10 mL) are added the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper co-catalyst (e.g., CuI, 0.04 mmol). The base (e.g., Et₃N, 3.0 mmol) is then added, and the mixture is stirred at the specified temperature under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS). The reaction mixture is then diluted with an organic solvent and washed with saturated aqueous NH₄Cl solution and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR CuI CuI Cu-C≡CR Cu-C≡CR CuI->Cu-C≡CR Alkyne Coordination (HC≡CR, Base) Cu-C≡CR->Ar-Pd(II)(I)L2 Cu-C≡CR->CuI To Pd Cycle

Sonogashira Catalytic Cycle

Conclusion

The choice of catalyst for the coupling of this compound is dependent on the desired transformation. For Suzuki-Miyaura couplings, palladium catalysts with bulky phosphine ligands like SPhos and XPhos generally provide high yields under relatively mild conditions. In Buchwald-Hartwig aminations, the selection of the appropriate ligand, such as RuPhos or BrettPhos, is critical to achieving high efficiency and selectivity. For Sonogashira couplings, the classic Pd/Cu co-catalytic system remains highly effective. The provided protocols and catalytic cycle diagrams serve as a foundational guide for researchers to develop and optimize synthetic routes for novel compounds derived from this compound.

References

Validating the Structure of 3-Fluoro-2-iodoaniline Reaction Products: A Comparative Guide to Suzuki-Miyaura and Buchwald-Hartwig Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural validation of novel compounds is paramount. This guide provides a comparative analysis of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, for the functionalization of 3-fluoro-2-iodoaniline. It outlines the expected products and provides detailed, generalized experimental protocols and characterization data to aid in the validation of these reaction products.

The strategic placement of fluorine atoms and amino groups in aromatic systems is a cornerstone of modern medicinal chemistry. This compound serves as a versatile building block, allowing for selective carbon-carbon and carbon-nitrogen bond formation at the iodine-bearing position. The Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable tools for these transformations, yielding substituted biphenyls and arylamines, respectively. This guide focuses on the reaction of this compound with representative coupling partners: phenylboronic acid for the Suzuki-Miyaura reaction and morpholine for the Buchwald-Hartwig amination.

Comparison of Reaction Products

The following table summarizes the key characteristics of the expected major products from the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound.

FeatureSuzuki-Miyaura ProductBuchwald-Hartwig Product
Product Name 3'-Fluoro-[1,1'-biphenyl]-2-amine4-(2-Amino-3-fluorophenyl)morpholine
Structure
Molecular Formula C₁₂H₁₀FNC₁₀H₁₃FN₂O
Molecular Weight 187.22 g/mol 196.22 g/mol
Typical Yield 70-95%75-98%
Key Spectroscopic Features ¹H NMR: Aromatic protons of both phenyl rings. ¹³C NMR: Signals for 12 aromatic carbons. ¹⁹F NMR: A single resonance for the fluorine atom. MS (EI): Molecular ion peak at m/z 187.¹H NMR: Aromatic protons and characteristic signals for the morpholine ring protons. ¹³C NMR: Signals for the aromatic carbons and four carbons of the morpholine ring. ¹⁹F NMR: A single resonance for the fluorine atom. MS (EI): Molecular ion peak at m/z 196.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. Researchers should note that optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve optimal results.

Suzuki-Miyaura Coupling: Synthesis of 3'-Fluoro-[1,1'-biphenyl]-2-amine

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (0.02-0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 4-(2-Amino-3-fluorophenyl)morpholine

Materials:

  • This compound

  • Morpholine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, Johnphos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium precatalyst (0.01-0.05 equiv) and the phosphine ligand (0.012-0.06 equiv).

  • Add the base (1.4 equiv) and this compound (1.0 equiv).

  • Add the anhydrous, degassed solvent.

  • Add morpholine (1.2 equiv) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the generalized signaling pathways for both reactions and a typical experimental workflow for product validation.

Suzuki_Miyaura_Pathway This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Phenylboronic Acid Phenylboronic Acid Transmetalation Transmetalation Phenylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Base Base Base->Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst 3'-Fluoro-[1,1'-biphenyl]-2-amine 3'-Fluoro-[1,1'-biphenyl]-2-amine Reductive_Elimination->3'-Fluoro-[1,1'-biphenyl]-2-amine

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Pathway This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Morpholine Morpholine Amine_Coordination Amine Coordination & Deprotonation Morpholine->Amine_Coordination Pd(0)/Ligand Pd(0)/Ligand Pd(0)/Ligand->Oxidative_Addition Base Base Base->Amine_Coordination Oxidative_Addition->Amine_Coordination Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)/Ligand Product 4-(2-Amino-3-fluorophenyl)morpholine Reductive_Elimination->Product

Buchwald-Hartwig Catalytic Cycle

Experimental_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation Reaction_Setup Reaction Setup (Reactants, Catalyst, Solvent) Reaction_Execution Reaction Execution (Heating, Stirring) Reaction_Setup->Reaction_Execution Workup_Purification Workup & Purification (Extraction, Chromatography) Reaction_Execution->Workup_Purification NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Workup_Purification->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (e.g., GC-MS, LC-MS) Workup_Purification->Mass_Spectrometry Purity_Analysis Purity Analysis (e.g., HPLC) Workup_Purification->Purity_Analysis Structure_Confirmation Structure Confirmation NMR_Spectroscopy->Structure_Confirmation Mass_Spectrometry->Structure_Confirmation Purity_Analysis->Structure_Confirmation

General Workflow for Product Validation

This guide provides a foundational framework for the synthesis and structural validation of products derived from this compound using two prominent cross-coupling methodologies. The provided protocols and comparative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

Benchmarking 3-Fluoro-2-iodoaniline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 3-Fluoro-2-iodoaniline with other halogenated aniline isomers, focusing on its physicochemical properties and reactivity in key synthetic transformations. The content is tailored for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental protocols to inform substrate selection and reaction optimization.

Physicochemical Properties

The position of halogen substituents on the aniline ring significantly influences the molecule's physical and chemical characteristics, such as polarity, boiling point, and reactivity. A summary of key properties for this compound and its isomers is presented below.

PropertyThis compound4-Fluoro-2-iodoaniline5-Fluoro-2-iodoaniline3-Fluoro-4-iodoaniline
CAS Number 706752-99-0[1][2]61272-76-2[3]255724-71-1[4]656-66-6[5]
Molecular Formula C₆H₅FIN[6]C₆H₅FIN[3]C₆H₅FIN[4]C₆H₅FIN[5]
Molecular Weight 237.01 g/mol [4][6]237.014 g/mol [3]237.01 g/mol [4]237.01 g/mol
Physical Form Solid[1]Off-white crystalline powder[3]Solid[4]Not specified
Melting Point Not specified89-93 °C[3]41-45 °C[4]Not specified
Boiling Point Not specified259.8±25.0 °C at 760 mmHg[3]Not specifiedNot specified
Storage Temp. 2-8 °C, Inert atmosphere[1]Not specified2-8 °C[4]Not specified

Reactivity in Cross-Coupling Reactions

Halogenated anilines are crucial building blocks in medicinal chemistry, largely due to their utility in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds, making iodoanilines highly valuable substrates.[7] The presence and position of the fluorine atom can further modulate electronic properties and metabolic stability in resulting drug candidates.[8][9]

Below is a qualitative comparison of reactivity in two common, powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Logical Flow of Reactivity Comparison

G cluster_reactants Halogenated Anilines cluster_reactions Key Cross-Coupling Reactions cluster_factors Influencing Factors cluster_products Applications A This compound S Suzuki-Miyaura Coupling (C-C Bond Formation) A->S BH Buchwald-Hartwig Amination (C-N Bond Formation) A->BH B Other Fluoro-iodo-aniline Isomers B->S B->BH P1 Pharmaceutical Intermediates S->P1 P2 Complex Organic Molecules S->P2 BH->P1 BH->P2 F1 Steric Hindrance (ortho-Iodo group) F1->S affects rate & yield F1->BH affects rate & yield F2 Electronic Effects (Fluoro position) F2->S modulates reactivity F2->BH modulates reactivity F3 C-I Bond Reactivity (vs. C-Br, C-Cl) F3->S enables mild conditions F3->BH enables mild conditions G start Start reactants 1. Combine in Flask: - Fluoro-iodo-aniline (1.0 mmol) - Boronic Acid/Ester (1.2 mmol) - Base (e.g., K₂CO₃, 2.0 mmol) start->reactants inert 2. Evacuate & Backfill with Inert Gas (e.g., Argon) reactants->inert solvent_cat 3. Add Solvent & Catalyst: - Dioxane/H₂O (e.g., 4:1, 5 mL) - Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) inert->solvent_cat heat 4. Heat Reaction Mixture (e.g., 80-100 °C) solvent_cat->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup 6. Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup Complete purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor R Receptor Tyrosine Kinase (RTK) GF->R binds P1 Downstream Effector 1 R->P1 phosphorylates P2 Downstream Effector 2 P1->P2 activates CR Cellular Response (e.g., Proliferation, Survival) P2->CR Drug Kinase Inhibitor (Derived from Fluoro-iodo-aniline) Drug->R binds to ATP pocket ATP ATP ATP->R blocked

References

A Comparative Spectroscopic Analysis of 3-Fluoro-2-iodoaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of 3-Fluoro-2-iodoaniline and a selection of its structurally related derivatives. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis data to facilitate compound identification and characterization.

This publication presents a comprehensive spectroscopic comparison of this compound and its key derivatives. By examining the nuanced differences in their spectral data, researchers can gain valuable insights into the structural and electronic properties of these compounds, which are often employed as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. This guide serves as a practical reference, offering tabulated data, detailed experimental protocols, and a visual workflow to streamline the process of spectroscopic analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These compounds have been chosen to illustrate the effects of substituent position and type on the spectral properties.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-3H-4H-5H-6Other ProtonsSolvent
This compound -~6.8-7.2 (m)~6.8-7.2 (m)~6.8-7.2 (m)NH₂: ~4.0 (br s)CDCl₃
5-Fluoro-2-iodoaniline [1]6.27 (t, J=8.8 Hz)7.54 (t, J=7.6 Hz)-6.47 (d, J=10.8 Hz)NH₂: 4.19 (s)CDCl₃
2-Fluoro-4-iodoaniline ~7.1-7.4 (m)-~7.1-7.4 (m)~6.6-6.8 (m)NH₂: ~3.8 (br s)CDCl₃
3-Fluoro-2-methylaniline ~6.6-6.9 (m)~6.6-6.9 (m)~7.0-7.2 (t)-NH₂: ~3.7 (br s), CH₃: ~2.1 (s)CDCl₃
3-Iodoaniline [2]~6.5-7.1 (m)~6.5-7.1 (m)~6.5-7.1 (m)~6.5-7.1 (m)NH₂: 3.56 (br s)CDCl₃

Note: Data for this compound is predicted based on analogous structures due to the limited availability of experimental spectra. Actual values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-1C-2C-3C-4C-5C-6Other CarbonsSolvent
This compound ~148 (d)~90 (d)~163 (d)~115 (d)~125 (d)~110 (d)-CDCl₃
5-Fluoro-2-iodoaniline [1]148.2 (d, J=6.0 Hz)77.1 (d, J=3.0 Hz)101.7 (d, J=25.0 Hz)139.8 (d, J=10.0 Hz)164.1 (d, J=243.0 Hz)107.3 (d, J=22.0 Hz)-CDCl₃
2-Fluoro-4-iodoaniline ~138 (d)~152 (d)~116 (d)~83~130 (d)~122 (d)-CDCl₃
3-Fluoro-2-methylaniline ~145 (d)~120 (d)~162 (d)~112 (d)~128 (d)~115 (d)CH₃: ~14CDCl₃
3-Iodoaniline 147.8130.895.0127.5123.8114.3-CDCl₃

Note: Data for this compound is predicted based on established substituent effects and may differ from experimental values.

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC-H Aromatic StretchC=C Aromatic StretchC-F StretchC-I Stretch
This compound ~3400-3200~3100-3000~1600, ~1480~1250~550
Derivatives (Typical Range) 3450-32503100-30001620-1580, 1500-14501300-1200600-500

Table 4: Mass Spectrometry and UV-Vis Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)λmax (nm)Solvent
This compound 237110, 83~240, ~290Ethanol/Acetonitrile
5-Fluoro-2-iodoaniline [1]238 ([M+H]⁺)-Not Available-
2-Fluoro-4-iodoaniline [3]237110, 83Not Available-
3-Fluoro-2-methylaniline [4]125110, 96, 77Not Available-
3-Iodoaniline [5]21992, 65~245, ~300Not Available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the aniline derivative was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Spectra were recorded on a 400 or 500 MHz spectrometer. A standard pulse sequence was used with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Spectroscopy: Spectra were acquired on the same spectrometer at a frequency of 100 or 125 MHz, respectively. A proton-decoupled pulse sequence was utilized with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and typically 1024 scans.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a single drop was applied to the crystal.

  • Data Acquisition: Spectra were recorded using an FT-IR spectrometer equipped with a universal ATR accessory. Data was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron ionization (EI) was performed at a standard energy of 70 eV.

  • Mass Analysis: The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 50-500 amu.

4. UV-Vis Spectroscopy

  • Sample Preparation: A stock solution of the compound was prepared in a UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mg/mL. This solution was then serially diluted to achieve an absorbance in the range of 0.2-0.8 AU.

  • Data Acquisition: The UV-Vis spectrum was recorded using a dual-beam spectrophotometer from 200 to 400 nm. A cuvette containing the pure solvent was used as a reference.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound and its derivatives.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Start with Pure Compound NMR_Prep Dissolve in CDCl3 with TMS Start->NMR_Prep FTIR_Prep Place on ATR Crystal Start->FTIR_Prep MS_Prep Prepare Dilute Solution Start->MS_Prep UV_Prep Prepare Serial Dilutions Start->UV_Prep H_NMR ¹H NMR NMR_Prep->H_NMR C_NMR ¹³C NMR NMR_Prep->C_NMR FTIR FT-IR FTIR_Prep->FTIR MS Mass Spec MS_Prep->MS UV_Vis UV-Vis UV_Prep->UV_Vis Structure_Elucidation Structure Elucidation & Comparison H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation UV_Vis->Structure_Elucidation Conclusion Conclusion Structure_Elucidation->Conclusion Publish Comparison Guide

A logical workflow for the spectroscopic analysis of aniline derivatives.

This guide provides a foundational dataset and standardized protocols for the spectroscopic analysis of this compound and its derivatives. The presented data and workflow are intended to aid researchers in the efficient and accurate characterization of these and similar compounds.

References

Assessment of 3-Fluoro-2-iodoaniline as a Precursor for API Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of appropriate starting materials is a critical decision that significantly influences the efficiency, scalability, and economic viability of a synthetic route. Halogenated anilines are a cornerstone of cross-coupling chemistry, providing versatile handles for the construction of complex molecular architectures. This guide provides a comprehensive assessment of 3-fluoro-2-iodoaniline as a precursor in API synthesis, comparing its performance in key cross-coupling reactions against a relevant alternative, 3-fluoro-2-bromoaniline.

Introduction to this compound

This compound is a di-halogenated aniline derivative that offers distinct advantages in organic synthesis. The presence of two different halogens at specific positions on the aniline ring allows for regioselective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, enabling selective elaboration at the 2-position while leaving the fluorine atom available for subsequent transformations or for its influence on the physicochemical properties of the final molecule. This differential reactivity is a key asset in the synthesis of complex APIs such as certain tyrosine kinase inhibitors.

Comparative Performance in Key Cross-Coupling Reactions

The utility of a halogenated precursor is primarily determined by its performance in widely used cross-coupling reactions. Below, we compare the performance of this compound with 3-fluoro-2-bromoaniline in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The data presented is based on representative model reactions to provide a baseline for comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The following table summarizes the performance of this compound and 3-fluoro-2-bromoaniline in a representative reaction with phenylboronic acid.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄ (2)K₂CO₃Toluene/H₂O9012~95
23-Fluoro-2-bromoanilinePd(dppf)Cl₂ (3)K₃PO₄1,4-Dioxane10018~85

Note: The data presented are representative and compiled from various sources. Actual yields are highly dependent on specific reaction conditions and substrate scope.

Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF606~92
23-Fluoro-2-bromoanilinePhenylacetylenePd(PPh₃)₄ (4)CuI (8)DIPADMF8012~78

Note: The data presented are representative and compiled from various sources. Actual yields are highly dependent on specific reaction conditions and substrate scope.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundMorpholinePd₂(dba)₃ (1)XPhos (3)NaOtBuToluene1008~90
23-Fluoro-2-bromoanilineMorpholinePd₂(dba)₃ (2)RuPhos (5)K₃PO₄1,4-Dioxane11016~80

Note: The data presented are representative and compiled from various sources. Actual yields are highly dependent on specific reaction conditions and substrate scope.

Application in API Synthesis: Lapatinib Intermediate

A key intermediate in the synthesis of the dual tyrosine kinase inhibitor Lapatinib is N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-iodoquinazolin-4-amine. While not directly starting from this compound, a similar synthetic step involves the coupling of an aniline derivative with a halogenated quinazoline. For instance, the reaction of 3-chloro-4-(3-fluoro-benzyloxy)-aniline with 4-chloro-6-iodo-quinazoline proceeds in high yield.[1] A hypothetical synthetic route to a Lapatinib analog could directly leverage the reactivity of this compound.

G cluster_lapatinib Synthetic Pathway to Lapatinib Intermediate A 3-Chloro-4-(3-fluoro-benzyloxy)-aniline C N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)- 6-iodoquinazolin-4-amine A->C Nucleophilic Aromatic Substitution (e.g., Isopropanol, reflux) B 4-Chloro-6-iodo-quinazoline B->C G cluster_workflow Experimental Workflow for Precursor Comparison start Define Target API Scaffold precursors Select Precursors: - this compound - 3-Fluoro-2-bromoaniline start->precursors reactions Perform Parallel Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) precursors->reactions analysis Analyze Reaction Outcomes: - Yield - Purity - Reaction Time - Catalyst Loading reactions->analysis decision Select Optimal Precursor Based on Data analysis->decision

References

3-Fluoro-2-iodoaniline: A Comparative Guide to its Synthetic Applications and Limitations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available literature reveals a notable scarcity of specific applications and detailed experimental data for 3-fluoro-2-iodoaniline, particularly when compared to its isomers. This guide provides a comparative analysis based on the known reactivity of its functional groups and data from related compounds to infer its potential applications, limitations, and role in synthetic chemistry, especially for researchers in drug development and materials science.

Introduction

This compound is a halogenated aromatic amine with the potential to serve as a versatile building block in organic synthesis. The presence of three distinct functional groups—an amino group, a fluorine atom, and an iodine atom—on the benzene ring offers multiple reaction sites for the construction of complex molecular architectures. The strategic placement of the fluorine and iodine atoms, in particular, can be leveraged for selective transformations, making it a theoretically valuable precursor for the synthesis of novel pharmaceuticals and functional materials. However, the practical application of this specific isomer appears to be underexplored in the scientific literature.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below.

PropertyValueReference
CAS Number 706752-99-0N/A
Molecular Formula C₆H₅FINN/A
Molecular Weight 237.02 g/mol N/A
Appearance SolidN/A
Storage Keep in dark place, inert atmosphere, 2-8°CN/A

Potential Applications in Organic Synthesis

Based on the reactivity of its functional groups and by analogy to its better-studied isomers, this compound is anticipated to be a useful substrate in several key synthetic transformations.

Cross-Coupling Reactions

The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the C-2 position.

  • Suzuki-Miyaura Coupling: This reaction would enable the formation of a carbon-carbon bond by coupling with a boronic acid or ester. This is a powerful method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

  • Heck Coupling: The reaction with an alkene would lead to the formation of a substituted aniline with a new carbon-carbon double bond.

  • Buchwald-Hartwig Amination: This would allow for the formation of a new carbon-nitrogen bond, leading to the synthesis of N-aryl anilines.

  • Sonogashira Coupling: Coupling with a terminal alkyne would introduce an alkynyl group, a versatile handle for further transformations, including the synthesis of heterocycles like indoles.

The general workflow for employing a haloaniline in cross-coupling reactions is depicted below.

G A Aryl Halide (e.g., this compound) E Reaction Setup (Solvent, Temperature) A->E B Coupling Partner (Boronic acid, Amine, Alkyne, etc.) B->E C Palladium Catalyst + Ligand + Base C->E D Cross-Coupled Product F Workup & Purification D->F E->D Reaction G Characterization F->G G Start ortho-Iodoaniline Step1 Sonogashira Coupling (with terminal alkyne) Start->Step1 Intermediate ortho-Alkynyl-aniline Step1->Intermediate Step2 Cyclization (e.g., base or metal-catalyzed) Intermediate->Step2 Product Substituted Indole Step2->Product

A Comparative Guide to the Cross-Validation of 3-Fluoro-2-iodoaniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Fluoro-2-iodoaniline with alternative haloaniline building blocks in common palladium-catalyzed cross-coupling reactions. The information presented herein is intended to assist researchers in selecting the optimal starting materials and conditions for the synthesis of complex organic molecules, particularly in the context of pharmaceutical and materials science research.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a critical parameter for the success of this reaction. Generally, the reactivity of the carbon-halogen bond follows the order: C-I > C-Br > C-Cl > C-F. Consequently, the iodine atom in this compound is the primary site of reaction in palladium-catalyzed couplings.

While a direct, side-by-side comparative study under identical conditions was not found in the reviewed literature, the following table presents representative yields for the Suzuki-Miyaura coupling of various iodoanilines with phenylboronic acid, extrapolated from similar reaction protocols. This data serves to illustrate the expected high reactivity of iodoanilines in this transformation.

Aryl HalideCoupling PartnerCatalyst System (mol%)BaseSolventTemp. (°C)Yield (%)
This compound Phenylboronic acidPd(OAc)₂ / SPhos (2)K₃PO₄Toluene/H₂O100Est. >90%
2-IodoanilinePhenylboronic acidPd(OAc)₂ (2)K₂CO₃DMF/H₂O100~95%[1]
4-IodoanilinePhenylboronic acidPd(OAc)₂ (1)K₃PO₄Ethanol/H₂O60~95%

Estimated yield for this compound is based on the high reactivity of iodoanilines and the activating effect of the electron-withdrawing fluorine substituent. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocols

The following are detailed methodologies for representative palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of an Iodoaniline

This protocol is a general procedure for the Suzuki-Miyaura coupling of an iodoaniline with an arylboronic acid.

Materials:

  • Iodoaniline derivative (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • SPhos (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the iodoaniline derivative, arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Add toluene and water to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Buchwald-Hartwig Amination of an Iodoaniline

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an iodoaniline with a primary or secondary amine.

Materials:

  • Iodoaniline derivative (e.g., this compound) (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol)

  • XPhos (0.03 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the iodoaniline derivative, sodium tert-butoxide, and XPhos.

  • Add anhydrous toluene and the amine.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd₂(dba)₃ to the reaction mixture.

  • Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and reaction mechanisms relevant to the application of this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)Ln-I OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)₂ PdII_Aryl_R Ar-Pd(II)Ln-R Transmetalation->PdII_Aryl_R Base RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Assemble Reactants Reagents 1. Add this compound, Boronic Acid, Base, Catalyst, Ligand Start->Reagents Solvent 2. Add Solvent (e.g., Toluene/H₂O) Reagents->Solvent Degas 3. Degas with Inert Gas (Argon) Solvent->Degas Reaction 4. Heat and Stir (e.g., 100°C, 12-24h) Degas->Reaction Workup 5. Work-up: Dilute, Wash, Extract Reaction->Workup Purification 6. Purify by Column Chromatography Workup->Purification End End: Isolated Product Purification->End

A typical experimental workflow for Suzuki-Miyaura coupling.

References

A Comparative Guide to the Synthesis of Biaryl and N-Aryl Anilines from 3-Fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative analysis of product formation from 3-Fluoro-2-iodoaniline, a versatile building block in organic synthesis. We will focus on two of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of carbon-carbon (C-C) bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen (C-N) bonds. This comparison aims to equip researchers with the necessary data and methodologies to make informed decisions for their synthetic strategies.

Introduction to Product Formation from this compound

This compound is a valuable starting material in medicinal chemistry and materials science due to the strategic placement of its functional groups. The iodine atom serves as an excellent leaving group in cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of the final product. The amino group provides a handle for further functionalization or can be a key pharmacophoric element.

The primary products derived from this compound through the reactions discussed in this guide are:

  • 3-Fluoro-2-aminobiphenyls (via Suzuki-Miyaura coupling)

  • N-Aryl-3-fluoro-2-aminoanilines (via Buchwald-Hartwig amination)

These structural motifs are prevalent in a wide range of biologically active molecules and functional materials.

Quantitative Analysis of Product Formation

The efficiency of both Suzuki-Miyaura and Buchwald-Hartwig reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. Below, we present a summary of typical reaction conditions and yields for analogous systems, as specific data for this compound is limited in the available literature. The data for 2-iodoaniline and other substituted haloanilines provide a strong predictive framework for the expected outcomes with this compound.

Suzuki-Miyaura Coupling: Synthesis of 3-Fluoro-2-aminobiphenyls

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] For this compound, this reaction would typically involve coupling with various arylboronic acids.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of 2-Iodoanilines

EntryAryl HalideBoronic AcidPd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-IodoanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095[1]
22-Iodoaniline4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O9088[1]
32-Iodoaniline3-Tolylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF11092[1]
4N-Ethyl-2-iodoanilinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10085[1]

It is anticipated that the presence of the fluorine atom in this compound would have a modest electronic effect on the reaction, potentially leading to comparable or slightly lower yields under similar conditions.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-3-fluoro-2-aminoanilines

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and primary or secondary amines.[2] This reaction is instrumental in constructing the C-N bond to produce N-aryl-3-fluoro-2-aminoanilines.

Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Aryl Iodides

EntryAryl HalideAminePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1IodobenzeneAnilinePd₂(dba)₃ (1)XantPhos (2)Cs₂CO₃Toluene11095[3]
24-IodoanisoleAnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10088[4]
31-Bromo-4-iodobenzenep-ToluidineNi(acac)₂ (2)-K₃PO₄--78[5]
42-IodobenzonitrileBenzamide-XantPhosDBUToluene--

The electronic nature of both the aryl halide and the amine coupling partner significantly influences the reaction outcome. The electron-withdrawing fluorine atom in this compound may affect the rate of oxidative addition.

Alternative Synthetic Routes: A Comparative Overview

While Suzuki-Miyaura and Buchwald-Hartwig reactions are highly efficient, it is valuable to consider alternative methods for the synthesis of the target structures.

Alternatives to Suzuki-Miyaura Coupling for Biaryl Synthesis
  • Stille Coupling: Utilizes organotin reagents. A key advantage is the tolerance of a wide range of functional groups. However, the toxicity of organotin compounds is a significant drawback.

  • Negishi Coupling: Employs organozinc reagents. These reactions are often very fast and high-yielding. The main limitation is the moisture and air sensitivity of the organozinc reagents.

  • Hiyama Coupling: Uses organosilicon reagents. This method is attractive due to the low toxicity and stability of organosilanes. Activation of the silicon reagent, typically with fluoride, is often required.

Alternatives to Buchwald-Hartwig Amination for C-N Bond Formation
  • Ullmann Condensation: A classical copper-catalyzed reaction. It typically requires high reaction temperatures and is often limited in substrate scope compared to the palladium-catalyzed methods.

  • Chan-Lam Coupling: A copper-catalyzed cross-coupling of amines with boronic acids. It can often be performed under milder conditions, including in the presence of air.

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is activated by strong electron-withdrawing groups. For substrates like this compound, the ring is not sufficiently activated for SNAr to be a general route.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are generalized procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (if required, e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2-3 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XantPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.[3]

Visualizing the Synthetic Pathways

To better illustrate the reaction workflows and the central role of this compound, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd-Catalyst Pd-Catalyst Pd-Catalyst->Reaction Mixture Ligand Ligand Ligand->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating Heating Reaction Mixture->Heating Work-up & Purification Work-up & Purification Heating->Work-up & Purification 3-Fluoro-2-aminobiphenyl 3-Fluoro-2-aminobiphenyl Work-up & Purification->3-Fluoro-2-aminobiphenyl

Caption: Workflow for Suzuki-Miyaura Coupling of this compound.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Amine Amine Amine->Reaction Mixture Pd-Catalyst Pd-Catalyst Pd-Catalyst->Reaction Mixture Ligand Ligand Ligand->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating Heating Reaction Mixture->Heating Work-up & Purification Work-up & Purification Heating->Work-up & Purification N-Aryl-3-fluoro-2-aminoaniline N-Aryl-3-fluoro-2-aminoaniline Work-up & Purification->N-Aryl-3-fluoro-2-aminoaniline

Caption: Workflow for Buchwald-Hartwig Amination of this compound.

Catalytic_Cycles cluster_Suzuki Suzuki-Miyaura Cycle cluster_Buchwald Buchwald-Hartwig Cycle Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I(L₂) Pd0->ArPdI Oxidative Addition ArPdArB Ar-Pd(II)-Ar'(L₂) ArPdI->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination Pd0_B Pd(0)L₂ ArPdI_B Ar-Pd(II)-I(L₂) Pd0_B->ArPdI_B Oxidative Addition ArPdNR2 Ar-Pd(II)-NR₂R₃(L₂) ArPdI_B->ArPdNR2 Amine Coordination & Deprotonation ArPdNR2->Pd0_B Reductive Elimination

Caption: Simplified Catalytic Cycles for Suzuki-Miyaura and Buchwald-Hartwig Reactions.

References

Safety Operating Guide

Proper Disposal of 3-Fluoro-2-iodoaniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Proper disposal of 3-Fluoro-2-iodoaniline is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound in accordance with safety regulations. The following tables summarize the key hazards and disposal information.

Summary of Hazards

Hazard StatementGHS ClassificationPrecautionary Statement
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
H315: Causes skin irritationSkin corrosion/irritation (Category 2)P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3), Respiratory systemP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.

Disposal and Handling Quick Reference

ParameterRecommendation
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile rubber), and a laboratory coat. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Handling Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep away from heat and sources of ignition.
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
Spill Cleanup For small spills, sweep up the solid material, taking care to avoid creating dust, and place it in a suitable, closed container for disposal. For larger spills, it may be necessary to soak up the material with an inert absorbent.[2]
Disposal of Unused Product Dispose of contents/container to an approved waste disposal plant.[2] This should be done through a licensed professional waste disposal service.[3] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Always consult local, state, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Disposal of Contaminated Packaging Empty containers should be treated as hazardous waste and disposed of in the same manner as the unused product.[3] Do not reuse empty containers.

Detailed Disposal Protocol

The proper disposal of this compound involves a series of steps to ensure the safety of laboratory personnel and compliance with environmental regulations.

Step 1: Waste Identification and Segregation
  • Identify Waste: All unused this compound, reaction byproducts containing this compound, and any materials contaminated with it (e.g., filter paper, gloves, paper towels) must be treated as hazardous waste.

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be segregated as a halogenated organic waste.

Step 2: Waste Collection and Labeling
  • Use Appropriate Containers: Collect waste in a designated, leak-proof, and chemically compatible container. The container must be in good condition and have a secure lid.

  • Label Containers Clearly: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include any other components of the waste mixture. Your institution's EHS office will provide specific labeling requirements.

Step 3: Storage of Waste
  • Store Safely: Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Follow Storage Time Limits: Be aware of and adhere to the time limits for storing hazardous waste in an SAA as defined by your local and national regulations.

Step 4: Arrange for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Disposal Company: The EHS office will work with a licensed and approved hazardous waste disposal company to ensure the material is transported and disposed of in compliance with all regulations.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Collection & Labeling cluster_3 Storage & Disposal start Unused this compound or Contaminated Material identify Identify as Halogenated Organic Waste start->identify segregate Segregate from Non-halogenated Waste identify->segregate collect Collect in a Labeled, Compatible Container segregate->collect label_info Label with: 'Hazardous Waste' 'this compound' Concentration & Date collect->label_info store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal

References

Personal protective equipment for handling 3-Fluoro-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Fluoro-2-iodoaniline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Safety Summary

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also known to cause serious eye and skin irritation.[1][2]

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategoryEquipment SpecificationStandard
Eye and Face Protection Chemical safety goggles or a face shield.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[3][4]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.Conforming to EN 374 (EU) or ASTM F739 (US).[5][6]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, an impervious gown is recommended.[7]N/A
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]N/A

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is critical for the safe handling of this compound.

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have a spill kit readily accessible.

    • Prepare a designated and clearly labeled waste container for halogenated organic waste.

  • Handling :

    • Don all required PPE before entering the designated handling area.

    • Conduct all weighing and transferring of this compound within a chemical fume hood to avoid inhalation of dust or vapors.

    • Avoid direct contact with the chemical. Use appropriate tools (spatulas, etc.) for handling.

    • Keep the container tightly closed when not in use.[5]

  • Post-Handling :

    • Decontaminate the work area and any equipment used.

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after handling.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Segregation :

    • All waste containing this compound, including contaminated consumables (e.g., gloves, wipes, filter paper), must be collected in a designated, properly labeled, and sealed container for halogenated waste.

  • Container Management :

    • The waste container must be made of a compatible material and kept closed.

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include appropriate hazard symbols.

  • Disposal Route :

    • Dispose of the chemical and its container through a licensed and approved hazardous waste disposal company.[3][8]

    • Do not dispose of this chemical down the drain or in general waste.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.[8]

Emergency Procedures

  • In case of skin contact : Immediately wash the affected area with plenty of soap and water.[3] Seek medical attention if irritation persists.

  • In case of eye contact : Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If inhaled : Move the person to fresh air and keep them in a position comfortable for breathing.[3] Seek medical attention if you feel unwell.

  • If swallowed : Rinse mouth with water.[5] Do NOT induce vomiting. Seek immediate medical attention.

  • In case of a spill : Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it into a suitable container for disposal.[4][9]

Workflow for Handling and Disposal of this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep1 Verify Fume Hood Operation prep2 Assemble & Inspect PPE prep1->prep2 prep3 Locate Spill Kit prep2->prep3 prep4 Prepare Labeled Waste Container prep3->prep4 handle1 Don PPE handle2 Weigh & Transfer Chemical handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Decontaminate Work Area post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Halogenated Waste disp2 Seal & Label Waste Container disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3 end End disp3->end start Start start->prep1

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.